Methyl octacosanoate
Description
Methyl octacosanoate has been reported in Phyllanthus urinaria and Ocotea porosa with data available.
Structure
2D Structure
Properties
IUPAC Name |
methyl octacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOYAKAFALNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204204 | |
| Record name | Methyl octacosanoate | |
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Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Methyl octacosanoate | |
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CAS No. |
55682-92-3 | |
| Record name | Methyl octacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |
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| Record name | Methyl octacosanoate | |
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| Record name | Methyl octacosanoate | |
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| Record name | Methyl octacosanoate | |
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| Record name | METHYL OCTACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl Octacosanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of methyl octacosanoate, a long-chain fatty acid methyl ester. The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.
Core Physical Properties
This compound is a saturated fatty acid methyl ester with the chemical formula C₂₉H₅₈O₂.[1][2][3] It is also known by its synonyms, methyl montanate and octacosanoic acid methyl ester.[2]
Summary of Quantitative Data
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Units | References |
| Molecular Formula | C₂₉H₅₈O₂ | ||
| Molecular Weight | 438.77 | g/mol | |
| 438.8 | g/mol | ||
| 438.7696 | g/mol | ||
| Melting Point | 67 - 69 | °C | |
| 153 - 156 | °F | ||
| Boiling Point | 458.2 ± 8.0 (Predicted) | °C | |
| Density | 0.859 ± 0.06 (Predicted) | g/cm³ | |
| Appearance | White powder | ||
| Powder | |||
| Solid | |||
| Solubility | Water: Insoluble/Partly Miscible | ||
| Ethanol: 25 | mg/mL | ||
| DMSO: 10 | mg/mL | ||
| DMF: 25 | mg/mL | ||
| DMF:PBS (pH 7.2) (1:3): 0.25 | mg/mL |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standardized protocols for melting point and solubility determination.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a powdered substance like this compound using a capillary tube method.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample (powdered)
-
Mortar and pestle (if sample is not already powdered)
-
Heating medium (e.g., silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the sample gently using a mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the thermometer and attached capillary in the Thiele tube containing the heating oil.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Observation: Observe the sample closely through the magnifying lens of the apparatus.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube should be used for each subsequent determination to ensure accuracy.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The following is a general protocol for the qualitative and semi-quantitative determination of solubility.
Materials:
-
Test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Various solvents (e.g., water, ethanol, DMSO, DMF)
-
This compound sample
-
Centrifuge (for quantitative analysis)
-
Spectrophotometer or HPLC (for quantitative analysis)
Qualitative Procedure:
-
Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to a test tube.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Record the solubility as "soluble," "partially soluble," or "insoluble."
Quantitative (Equilibrium Solubility) Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent, ensuring there is visible undissolved solid.
-
Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
Logical Relationships and Diagrams
The purity of a substance has a direct impact on its physical properties, particularly its melting point. This relationship is a fundamental concept in chemical analysis.
Caption: Relationship between substance purity and melting point characteristics.
References
A Comprehensive Technical Guide to the Natural Sources of Methyl Octacosanoate in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl octacosanoate, a very-long-chain fatty acid (VLCFA) methyl ester, is a naturally occurring compound in the plant kingdom with potential applications in the pharmaceutical and oleochemical industries. This technical guide provides an in-depth overview of the botanical sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. Quantitative data from various studies are compiled and presented for comparative analysis. Furthermore, this guide offers detailed experimental protocols and visual workflows to aid researchers in the isolation and analysis of this compound from plant matrices.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, and their derivatives are crucial components of plant lipids. They are integral to the formation of cuticular waxes, suberin, and seed storage oils, playing vital roles in plant development, protection against environmental stresses, and energy storage. This compound (C29H58O2) is the methyl ester of octacosanoic acid (C28:0), a saturated VLCFA. Its presence has been identified in various plant species, often as a constituent of epicuticular wax, which forms the outermost protective layer on leaves, stems, and fruits. The hydrophobic nature and potential bioactive properties of this compound make it a compound of interest for researchers in drug development and natural product chemistry.
Natural Occurrence of this compound in Plants
This compound has been identified in a number of plant species, often as a component of their surface waxes or essential oils. While comprehensive quantitative data across a wide range of plants is not extensively available in the literature, several studies have confirmed its presence.
Table 1: Documented Plant Sources of this compound
| Plant Species | Family | Plant Part | Analytical Method | Reference |
| Phyllanthus urinaria | Phyllanthaceae | Whole Plant | GC-MS | [1] |
| Ocotea porosa | Lauraceae | Wood | GC-MS |
In addition to direct identification of this compound, the presence of its precursor, octacosanoic acid (montanic acid), is more widely reported in the plant kingdom. Octacosanoic acid is a common constituent of plant cuticular waxes and can be readily converted to this compound through esterification for analytical purposes.
Table 2: Plant Species Containing Octacosanoic Acid (C28:0)
| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Analytical Method |
| Jatropha curcas | Euphorbiaceae | Leaf Wax | Not specified | GC-MS |
| Arabidopsis thaliana | Brassicaceae | Leaves, Stems, Roots, Seeds | Varies by tissue; a minor component of total fatty acids | GC-MS |
| Various species | - | Cuticular Wax | Common constituent, abundance varies | GC-MS |
Biosynthesis of Octacosanoic Acid in Plants
This compound is derived from octacosanoic acid, which is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). This process extends the carbon chain of shorter fatty acids, primarily C16 and C18 acyl-CoAs. The biosynthesis involves a cycle of four enzymatic reactions:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA, adding two carbon units.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to a β-hydroxyacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length of 28 carbons is achieved, forming octacosanoyl-CoA. The free fatty acid, octacosanoic acid, can then be released and subsequently methylated to form this compound, although the precise enzymatic mechanism for in-planta methylation is not as well characterized as the FAE cycle itself.
Caption: Biosynthesis of Octacosanoic Acid via the Fatty Acid Elongase (FAE) complex.
Experimental Protocols
Extraction of Epicuticular Waxes Containing this compound
This protocol describes the solvent immersion method for the selective extraction of epicuticular waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (or hexane)
-
Glass beakers
-
Forceps
-
Glass vials with PTFE-lined caps
-
Internal standard (e.g., n-tetracosane or methyl heptadecanoate) dissolved in chloroform
-
Nitrogen gas stream or rotary evaporator
-
Analytical balance
Procedure:
-
Carefully excise fresh, undamaged leaves from the plant. If quantification per unit area is required, measure the surface area of the leaves before extraction.
-
Prepare a solution of the internal standard in chloroform at a known concentration (e.g., 1 mg/mL).
-
Add a precise volume of the internal standard solution to a pre-weighed glass vial.
-
Using forceps, briefly immerse each leaf in a beaker containing chloroform for 30-60 seconds with gentle agitation. This short duration is crucial to minimize the extraction of intracellular lipids.
-
Remove the leaf and allow the solvent to drip back into the beaker.
-
Transfer the chloroform extract into the vial containing the internal standard.
-
Repeat the immersion with fresh chloroform if necessary and combine the extracts.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or using a rotary evaporator until a dry wax residue is obtained.
-
Weigh the vial with the dried wax residue to determine the total wax yield.
-
The sample is now ready for derivatization (if necessary) and GC-MS analysis.
References
The Elusive Presence of Methyl Octacosanoate in Plant Epicuticular Wax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicuticular wax forms the outermost protective layer on the aerial surfaces of terrestrial plants, playing a crucial role in mediating the plant's interaction with its environment. This hydrophobic barrier is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, aldehydes, ketones, and esters. Among these, fatty acid methyl esters (FAMEs) represent a less abundant but functionally significant class of compounds. This technical guide focuses on the occurrence of a specific FAME, methyl octacosanoate, in plant epicuticular wax. While its presence has been noted in some species, comprehensive quantitative data across the plant kingdom remains limited. This document aims to synthesize the current knowledge on the occurrence, biosynthesis, and analysis of this compound in epicuticular wax, providing a valuable resource for researchers in phytochemistry, drug development, and related fields.
Quantitative Occurrence of this compound
The quantification of specific FAMEs like this compound in epicuticular wax is not extensively documented in scientific literature. While many studies provide detailed analyses of major wax components, the focus on minor constituents such as individual methyl esters is less common. The following table summarizes the available quantitative data for this compound and related fatty acid methyl esters in the epicuticular wax of select plant species. The scarcity of data highlights a significant gap in the current understanding of epicuticular wax composition.
| Plant Species | Organ | Total Fatty Acid Methyl Esters (% of total wax) | This compound (% of total wax) | Reference(s) |
| Dianthus spp. | Leaves | Not Reported | Trace | [1] |
| Morettia phillaeana | Leaves | 15.73 | Not Specified | [2] |
Note: The term "Trace" indicates that the compound was detected but at a concentration too low for precise quantification. "Not Specified" indicates that while the general class of compounds was quantified, the specific amount of this compound was not reported.
Biosynthesis of this compound in Epicuticular Wax
The biosynthesis of this compound is intrinsically linked to the general pathway for very-long-chain fatty acid (VLCFA) synthesis in plants. This process occurs primarily in the endoplasmic reticulum (ER) of epidermal cells and involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex.
The synthesis of VLCFAs begins with the elongation of C16 and C18 fatty acids produced in the plastids. These fatty acids are transported to the ER and activated to their acyl-CoA esters. The FAE complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.
The final step in the formation of this compound is the methylation of the carboxyl group of octacosanoic acid (a C28 VLCFA). This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the existence of such enzymes in plants is well-established for various substrates, the specific methyltransferase responsible for the methylation of very-long-chain fatty acids in the context of epicuticular wax biosynthesis has not yet been definitively identified[3][4].
Caption: General biosynthetic pathway of VLCFAs and the proposed methylation step for this compound formation.
Experimental Protocols
Extraction of Epicuticular Wax
A common and effective method for the extraction of epicuticular wax is solvent immersion. This technique aims to dissolve the surface waxes with minimal contamination from intracellular lipids.
Materials:
-
Fresh plant material (e.g., leaves)
-
Chloroform or hexane (analytical grade)
-
Glass beakers
-
Forceps
-
Glass vials
-
Nitrogen gas stream or rotary evaporator
-
Analytical balance
Protocol:
-
Carefully excise the plant material, handling it with forceps to avoid disturbing the wax layer.
-
Measure the surface area of the plant material if yield per unit area is to be calculated.
-
Briefly immerse the plant material in a beaker containing the chosen solvent (e.g., chloroform) for 30-60 seconds. Agitate gently. The short immersion time is crucial to minimize the extraction of intracuticular waxes[5].
-
Remove the plant material from the solvent.
-
Transfer the solvent extract to a pre-weighed glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Reweigh the vial to determine the total epicuticular wax yield.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of components within complex mixtures like epicuticular wax.
Sample Preparation (Derivatization): While this compound is already a methyl ester, other fatty acids present in the wax extract need to be derivatized to their methyl esters for comprehensive analysis. This is typically achieved by transesterification or esterification. A common method involves heating the dried wax extract with a methanolic acid solution (e.g., 2% H₂SO₄ in methanol) at 70-80°C for 1-2 hours. After cooling, the fatty acid methyl esters (FAMEs) are extracted with a nonpolar solvent like hexane.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different wax components. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode is used for the identification of unknown compounds by comparing their mass spectra to spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for targeted quantification of specific compounds like this compound for higher sensitivity.
Quantification: Quantification is typically performed by adding a known amount of an internal standard (a compound not naturally present in the sample, such as a fatty acid with an odd number of carbon atoms or a deuterated analog) to the extract before analysis. The peak area of this compound is then compared to the peak area of the internal standard to calculate its concentration.
Caption: A simplified workflow for the extraction and analysis of this compound from plant epicuticular wax.
Conclusion and Future Directions
This compound is a confirmed but sparsely quantified component of plant epicuticular wax. Its biosynthesis is understood within the general framework of VLCFA elongation, with a final, yet to be fully characterized, methylation step. The analytical methods for its extraction and quantification are well-established.
The limited quantitative data available underscores a significant opportunity for future research. A systematic survey of this compound and other FAMEs across a wider range of plant species, particularly those of medicinal or agricultural importance, would provide valuable insights into the chemotaxonomy and functional ecology of epicuticular wax. Furthermore, the identification and characterization of the specific methyltransferases involved in the biosynthesis of this compound would open avenues for biotechnological applications, potentially enabling the modification of plant surface properties for enhanced stress resistance or the production of valuable specialty chemicals. For drug development professionals, understanding the composition of the plant cuticle, including minor components like this compound, is critical for optimizing the formulation and delivery of foliar-applied therapeutic agents.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. An Arabidopsis thaliana methyltransferase capable of methylating farnesoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of Very-Long-Chain Fatty Acid Methyl Esters
This technical guide provides a comprehensive overview of the biological significance of very-long-chain fatty acid methyl esters (VLCFA-MEs), tailored for researchers, scientists, and drug development professionals. It delves into their endogenous occurrence, synthesis, signaling pathways, and degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these molecules.
Introduction to Very-Long-Chain Fatty Acid Methyl Esters
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] While often studied as components of complex lipids or as precursors for signaling molecules, their esterified forms, particularly methyl esters, are emerging as biologically active molecules in their own right. Fatty acid methyl esters (FAMEs) are commonly known as the primary components of biodiesel, produced through the transesterification of fats and oils with methanol.[2][3] However, evidence is accumulating for their natural occurrence and physiological roles in mammals.
This guide focuses on the endogenous biological functions of VLCFA-MEs, distinguishing them from their more common application as derivatives for analytical chemistry.
Endogenous Synthesis and Occurrence
The enzymatic synthesis of fatty acid methyl esters in biological systems is catalyzed by the enzyme fatty-acid O-methyltransferase (EC 2.1.1.15). This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a fatty acid, producing a fatty acid methyl ester and S-adenosyl-L-homocysteine.[4]
Endogenous FAMEs have been identified in various biological contexts. Notably, methyl palmitate , a C16:0 FAME, has been identified as a naturally occurring lipid in the pancreas.[5] While the primary focus of this guide is on VLCFA-MEs, the study of shorter-chain FAMEs like methyl palmitate provides a crucial framework for understanding the potential roles of their longer-chain counterparts. The presence of VLCFA-MEs has been detected in various biological samples, often in the context of lipidomic analyses of diseases such as X-linked adrenoleukodystrophy (ALD), where the parent VLCFAs accumulate.
Biological Roles and Signaling Pathways
Emerging evidence suggests that endogenous VLCFA-MEs are not merely metabolic intermediates but can function as signaling molecules, primarily through the activation of nuclear receptors and G-protein coupled receptors.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs. Studies have shown that fatty acid methyl esters, including methyl palmitate, can act as transcriptional regulators by activating members of the PPAR family, specifically PPARα and PPARδ. This activation leads to the regulation of genes involved in lipid metabolism.
The activation of PPARs by VLCFA-MEs suggests a role for these molecules in modulating metabolic pathways and cellular energy homeostasis. The downstream targets of PPARα activation are numerous and include genes involved in fatty acid transport and oxidation.
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium to long-chain fatty acids that is highly expressed in pancreatic β-cells and is involved in stimulating insulin secretion. Methyl palmitate has been shown to exert biological effects through the activation of GPR40.
A key signaling pathway initiated by methyl palmitate-mediated GPR40 activation is the PI3K/Akt pathway. This pathway is crucial for cell survival and metabolism. In the context of cardiac ischemia/reperfusion injury, methyl palmitate has been demonstrated to be cardioprotective by activating the GPR40-PI3K/Akt signaling cascade. Downstream of GPR40 activation, phospholipase C (PLC) is activated, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and further propagate the signaling cascade.
Beyond receptor activation, individual VLCFA-MEs are being investigated for specific biological effects.
-
Methyl lignocerate (C24:0-ME) has been reported to have anti-diabetic activity, increasing glucose uptake in adipocytes and elevating GLUT4 mRNA expression. It is also used in research related to lipid metabolism and cellular processes.
-
Methyl stearate (C18:0-ME) is a fatty acid ester found in various natural sources and is used as a nonionic surfactant and emulsifier in research and industry. Its specific endogenous signaling roles are less well-defined.
Degradation of Endogenous VLCFA-MEs
The primary route for the degradation of fatty acid methyl esters in biological systems is through enzymatic hydrolysis. This reaction is catalyzed by esterases or lipases, which break the ester bond to yield the free fatty acid and methanol. The resulting very-long-chain fatty acid is then available for metabolic processes such as β-oxidation in peroxisomes. The methanol produced is readily metabolized.
Data Presentation
Table 1: Summary of Biological Activities of Select Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Chain Length | Biological Activity | Target Receptor/Pathway | Reference(s) |
| Methyl Palmitate | C16:0 | Transcriptional regulation, cardioprotection, anti-inflammatory | PPARα, PPARδ, GPR40 (PI3K/Akt pathway) | |
| Methyl Lignocerate | C24:0 | Anti-diabetic (increases glucose uptake and GLUT4 expression) | Not fully elucidated | |
| Methyl Stearate | C18:0 | Primarily known for its physicochemical properties as a surfactant | Not well-defined in a signaling context |
Table 2: Concentration of C26:0-LPC in Human Plasma in Peroxisomal β-oxidation Disorders
| Group | Analyte | Concentration (μmol/L) |
| Zellweger Spectrum Disorders (ZSD) | C26:0-LPC | 0.16 - 3.68 |
| Adrenoleukodystrophy (ALD) males | C26:0-LPC | Not specified range |
| Control | C26:0-LPC | ≤ 0.17 |
| Data from a study on C26:0-lysophosphatidylcholine (LPC), a structurally related lipid, which is often elevated in conjunction with total VLCFA levels in peroxisomal disorders. Direct quantitative data for endogenous VLCFA-MEs in healthy and diseased states is limited in the current literature. |
Experimental Protocols
Protocol 1: Extraction and Quantification of Endogenous Very-Long-Chain Fatty Acid Methyl Esters from Tissues by LC-MS/MS
This protocol is designed for the sensitive and specific quantification of low-abundance endogenous VLCFA-MEs from biological tissues, distinguishing them from the more abundant free fatty acids and other lipid classes.
1. Sample Preparation and Homogenization:
-
Harvest tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until extraction.
-
Weigh 10-50 mg of frozen tissue into a 2 mL bead-beating tube containing ceramic or steel beads.
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol containing an appropriate internal standard (e.g., a deuterated or odd-chain VLCFA-ME).
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep samples on ice throughout the process to minimize enzymatic activity.
2. Lipid Extraction (Folch Method):
-
After homogenization, add 0.2 mL of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
3. Sample Cleanup and Concentration:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
To enrich for the less polar VLCFA-MEs and remove more polar lipids, a solid-phase extraction (SPE) step can be employed.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.
-
Use a silica-based SPE cartridge. Condition the cartridge with hexane.
-
Load the sample and wash with solvents of increasing polarity to elute different lipid classes. VLCFA-MEs will elute with a non-polar solvent mixture (e.g., hexane with a small percentage of diethyl ether).
-
Collect the fraction containing the VLCFA-MEs and evaporate to dryness.
-
4. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a suitable solvent for reverse-phase liquid chromatography (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution to separate the VLCFA-MEs based on their chain length and hydrophobicity.
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for targeted quantification.
-
Define precursor-to-product ion transitions specific for each target VLCFA-ME and the internal standard. This provides high selectivity and sensitivity.
-
Chemical ionization (CI) can be more suitable than electron ionization (EI) for quantitative analysis of FAMEs as it produces more abundant molecular ions.
-
5. Data Analysis:
-
Quantify the endogenous VLCFA-MEs by comparing the peak areas of the analyte-specific transitions to the peak area of the internal standard transition.
-
Generate a calibration curve using authentic standards of the VLCFA-MEs of interest to determine their absolute concentrations.
Mandatory Visualization
Caption: Synthesis and degradation pathways of VLCFA-MEs.
Caption: GPR40 signaling cascade activated by methyl palmitate.
Caption: Experimental workflow for VLCFA-ME analysis.
References
- 1. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl stearate [chembk.com]
- 5. METHYL STEARATE | 112-61-8 [chemicalbook.com]
An In-Depth Technical Guide to Methyl Octacosanoate (Methyl Montanate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl octacosanoate, also known by its synonyms Methyl montanate and Montanic acid methyl ester, is a saturated very-long-chain fatty acid methyl ester.[1] As a member of the fatty acid methyl ester (FAME) family, it holds potential for various applications in research and development, particularly in fields related to lipidomics, biochemistry, and potentially, pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant analytical and synthetic methodologies. While specific biological activity and signaling pathways for this compound are not extensively documented in current literature, this guide will also touch upon the broader context of very-long-chain fatty acids (VLCFAs) and their esters to provide a foundation for future research.
Chemical Identity and Synonyms
The primary identifier for this compound is its CAS number: 55682-92-3 .[1][2] It is crucial to use this identifier in database searches and procurement to ensure the correct substance is being referenced.
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including solvent selection and temperature parameters.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₈O₂ | |
| Molecular Weight | 438.77 g/mol | |
| Melting Point | 67-69 °C | |
| Boiling Point | 458.2 °C at 760 mmHg | |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). Insoluble in water. | |
| Appearance | White powder or crystalline solid | |
| Storage | Room temperature |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and robust method for the synthesis of very-long-chain fatty acid methyl esters involves the esterification of the corresponding fatty acid. The following is a generalized protocol that can be adapted for the synthesis of this compound from octacosanoic acid.
Reaction Scheme:
Caption: Esterification of Octacosanoic Acid.
Materials:
-
Octacosanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst like HCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., hexane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octacosanoic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the this compound into an organic solvent like hexane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Analytical Methods
GC-MS is a powerful technique for the identification and quantification of this compound. Due to its high molecular weight, specific GC conditions are required.
Sample Preparation: For biological samples, a lipid extraction followed by transesterification is necessary to convert fatty acids into their more volatile methyl esters.
Generalized GC-MS Protocol:
-
GC Column: A polar capillary column (e.g., cyano- or Carbowax-type) is recommended for the separation of fatty acid methyl esters.
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high final temperature (e.g., 250-300 °C) to ensure the elution of the high-boiling point this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 438, along with characteristic fragment ions resulting from the cleavage of the long alkyl chain.
Caption: GC-MS analytical workflow.
NMR spectroscopy is invaluable for the structural confirmation of this compound.
Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
¹H-NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
-
~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~1.63 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.
-
~1.25 ppm (broad multiplet, ~50H): Methylene protons of the long alkyl chain (-(CH₂)n-).
-
~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).
-
¹³C-NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
~174 ppm: Carbonyl carbon of the ester group (-COO-).
-
~51 ppm: Carbon of the methyl ester group (-OCH₃).
-
~34 ppm: Methylene carbon alpha to the carbonyl group.
-
~22-32 ppm: Carbons of the long alkyl chain.
-
~14 ppm: Carbon of the terminal methyl group.
-
Caption: NMR analysis workflow.
Biological Activity and Potential Applications in Drug Development
Currently, there is a lack of specific studies detailing the biological activity, signaling pathways, or pharmacological effects of this compound. However, the broader class of very-long-chain fatty acids (VLCFAs) and their derivatives are known to play crucial roles in various biological processes.
Potential Areas of Investigation:
-
Membrane Biology: VLCFAs are integral components of cellular membranes, particularly in sphingolipids, and are essential for membrane homeostasis and signaling. Research could explore the influence of this compound on membrane properties and associated cellular functions.
-
Metabolic Studies: As a fatty acid ester, this compound is a potential substrate for various metabolic enzymes. Investigating its metabolic fate could reveal novel biological pathways.
-
Drug Delivery: The lipophilic nature of long-chain fatty acid esters makes them potential candidates for use in drug delivery systems, for example, as penetration enhancers for transdermal drug delivery. Studies on other fatty acid methyl esters have shown their efficacy in enhancing the skin penetration of various drugs.
Conclusion
This compound is a well-characterized very-long-chain fatty acid methyl ester with established physicochemical properties. While detailed biological studies are currently limited, its structural features suggest potential roles in membrane biology, cellular metabolism, and as a component in drug delivery systems. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Future research is warranted to elucidate the specific biological functions and pharmacological potential of this compound.
References
A Technical Guide to High-Purity Methyl Octacosanoate for Researchers and Drug Development Professionals
An in-depth exploration of the commercial availability, analytical characterization, and potential research applications of high-purity methyl octacosanoate, a C28:0 very-long-chain saturated fatty acid methyl ester.
Introduction
This compound (C₂₉H₅₈O₂), the methyl ester of octacosanoic acid, is a very-long-chain saturated fatty acid (VLSFA) that is gaining attention within the scientific community, particularly in the fields of lipidomics and drug development. As a stable, esterified form of octacosanoic acid, it serves as a valuable tool for researchers studying the metabolism and biological roles of VLSFAs. These fatty acids are integral components of cellular structures and have been implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of commercially available high-purity this compound, its physicochemical properties, analytical methodologies for its characterization, and a discussion of its potential applications in a research and drug development context. While direct biological activity data for the methyl ester is limited, understanding the roles of its parent fatty acid, octacosanoic acid, provides a foundation for its use as a research tool.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The quality and specifications of the available products are crucial for ensuring the reliability and reproducibility of experimental results. Below is a summary of offerings from key suppliers.
| Supplier | Product Name | Purity Specification | Available Quantities | CAS Number |
| Larodan | This compound | >98% | 25 mg, 100 mg, 500 mg | 55682-92-3[1] |
| Sigma-Aldrich (Supelco) | This compound, analytical standard | ≥98.0% (GC) | Varies | 55682-92-3[2] |
| Santa Cruz Biotechnology | This compound | For Research Use Only | Varies | 55682-92-3[3] |
| Cayman Chemical | Octacosanoic Acid methyl ester | ≥95% | 5 mg, 10 mg | 55682-92-3 |
Note: Purity specifications and available quantities are subject to change. Researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.
Physicochemical and Analytical Data
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₈O₂ | [3][4] |
| Molecular Weight | 438.77 g/mol | |
| CAS Number | 55682-92-3 | |
| Appearance | White powder | |
| Melting Point | 67-69 °C | |
| Storage Temperature | Room temperature | |
| Solubility | Insoluble in water. Soluble in organic solvents. |
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing fatty acid methyl esters (FAMEs). The compound is volatilized and separated on a GC column, followed by detection and identification by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the arrangement of atoms within the this compound molecule.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound in drug development are not widely published, its application would follow established methodologies for studying fatty acids and their esters. Below are generalized protocols that can be adapted for research involving this compound.
General Protocol for In Vitro Cellular Uptake and Metabolism Studies
This protocol outlines a general workflow for investigating how cells take up and metabolize this compound. The use of a radiolabeled or stable isotope-labeled version of the compound would be necessary for tracing its metabolic fate.
Figure 1. General workflow for in vitro analysis of this compound metabolism.
General Protocol for GC-MS Analysis of this compound in Biological Samples
This protocol describes a typical procedure for extracting and analyzing this compound from a biological matrix, such as plasma or tissue homogenate.
-
Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of a fatty acid methyl ester) to correct for extraction losses and analytical variability.
-
Lipid Extraction: Perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Transesterification (if necessary): If analyzing total fatty acid composition, a transesterification step using a reagent like BF₃ in methanol is required to convert all fatty acids to their methyl esters. For analyzing the fate of administered this compound, this step may be modified or omitted.
-
Sample Cleanup: The lipid extract may require purification using solid-phase extraction (SPE) to remove interfering substances.
-
GC-MS Analysis: Inject the final extract into the GC-MS system. The instrument conditions (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the analysis of very-long-chain FAMEs.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and mass spectrum, relative to the internal standard.
Figure 2. Workflow for GC-MS analysis of this compound.
Potential Signaling Pathways and Biological Roles of Very-Long-Chain Saturated Fatty Acids
Direct evidence for the involvement of this compound in specific signaling pathways is scarce. However, as it is the methyl ester of octacosanoic acid (C28:0), it is presumed that upon cellular uptake and hydrolysis, the resulting fatty acid would be the biologically active molecule. VLSFAs are known to be involved in several key biological processes in mammals.
Fatty Acid Elongation Pathway
Octacosanoic acid is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway, which involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. A family of enzymes known as ELOVL fatty acid elongases catalyzes the initial and rate-limiting step of this process.
Figure 3. The fatty acid elongation cycle.
Incorporation into Complex Lipids and Potential Signaling Roles
VLSFAs, including octacosanoic acid, are important constituents of sphingolipids, such as ceramides and sphingomyelin. The fatty acid composition of these lipids can significantly influence the properties of cell membranes and the function of membrane-associated proteins. There is emerging evidence that VLSFAs may have protective roles in certain cardiovascular diseases. Higher circulating levels of VLSFAs have been associated with a lower risk of heart failure. It is hypothesized that the incorporation of VLSFAs into ceramides can counteract the pro-apoptotic effects of ceramides containing shorter-chain fatty acids.
Applications in Research and Drug Development
High-purity this compound can be a valuable tool in several areas of research:
-
Lipidomics and Metabolomics: It can be used as an analytical standard for the identification and quantification of C28:0 fatty acids in complex biological samples. This is crucial for studies aiming to identify lipid biomarkers associated with diseases.
-
Studying VLSFA Metabolism: By using isotopically labeled this compound, researchers can trace its uptake, trafficking, and incorporation into various lipid species in cell culture and animal models. This can help elucidate the pathways of VLSFA metabolism and their dysregulation in diseases such as inherited metabolic disorders.
-
Investigating the Biological Functions of VLSFAs: While the ester form may have limited direct activity, it can serve as a stable precursor for delivering octacosanoic acid to cells or tissues to study its effects on cellular processes like apoptosis, inflammation, and membrane biophysics.
Conclusion
High-purity this compound is a readily available research chemical with significant potential for advancing our understanding of the roles of very-long-chain saturated fatty acids in health and disease. While research directly focused on the biological activities of the methyl ester is limited, its utility as an analytical standard and a tool for studying the metabolism and function of its parent fatty acid, octacosanoic acid, is clear. As the field of lipidomics continues to expand, the demand for well-characterized lipid standards like this compound is likely to increase, paving the way for new discoveries in drug development and the broader biomedical sciences.
References
- 1. The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 4. shimadzu.com [shimadzu.com]
Methyl Octacosanoate: A Novel Biomarker in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl octacosanoate, the methyl ester of octacosanoic acid (C28:0), is a very-long-chain saturated fatty acid (VLCFA) that is emerging as a significant biomarker in the study of metabolic diseases. As our understanding of lipid metabolism deepens, the roles of these once-overlooked fatty acids in cellular processes and disease pathogenesis are becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical significance, analytical methodologies for its quantification, and its implication in key signaling pathways.
Biochemical Significance of Octacosanoic Acid
Octacosanoic acid is an endogenous fatty acid found in various human tissues.[1] It is a constituent of cellular lipids, including sphingolipids and glycerophospholipids, and serves as a precursor for lipid mediators.[2][3] The metabolism of octacosanoic acid is closely linked to that of other very-long-chain fatty acids, which are synthesized in the endoplasmic reticulum through a series of elongation steps.[3] The enzyme ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids to C26 and beyond, including the synthesis of the precursor to octacosanoic acid.[4]
Dysregulation of VLCFA metabolism is associated with a variety of inherited and acquired metabolic disorders. Elevated levels of VLCFAs are a hallmark of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD). Recent research has also linked increased levels of specific VLCFAs to metabolic syndrome and neurodegenerative diseases.
This compound as a Biomarker for Metabolic Syndrome
While specific data for this compound is still emerging, studies on the closely related hexacosanoic acid (C26:0) provide strong evidence for the role of VLCFAs as biomarkers in metabolic syndrome. A study on a cohort of Japanese men demonstrated a significant association between elevated whole blood levels of C26:0 and the presence of metabolic syndrome.
Table 1: Hexacosanoic Acid (C26:0) Levels in Whole Blood of Healthy and Metabolic Syndrome (MS) Subjects
| Group | Number of Subjects (n) | C26:0 Concentration (μg/mL) (Mean ± SD) | P-value |
| Non-MS | 140 | 2.25 ± 0.29 | < 0.001 |
| MS | 78 | 2.42 ± 0.31 |
This data suggests that the quantification of VLCFAs, such as octacosanoic acid (and by extension, its methyl ester), in biological samples could serve as a valuable tool for identifying individuals at risk for metabolic syndrome and for monitoring disease progression.
Signaling Pathway Involvement
Octacosanoic acid and its metabolites are implicated in key signaling pathways that regulate metabolism and inflammation.
Sphingolipid Metabolism and Insulin Resistance
The synthesis of very-long-chain ceramides, which are bioactive sphingolipids, is dependent on the availability of VLCFAs like octacosanoyl-CoA. Elevated levels of very-long-chain ceramides in muscle and other tissues have been shown to be associated with insulin resistance, independent of obesity. This suggests a mechanistic link between increased VLCFA levels and the pathogenesis of type 2 diabetes.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Very-long-chain acyl-CoAs, the activated forms of VLCFAs, are high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, including fatty acid oxidation. Activation of PPARα by VLCFA-CoAs leads to the transcriptional upregulation of genes involved in their own degradation, serving as a feedback mechanism to control their levels.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The following section outlines a general workflow and detailed methodologies for its analysis.
Experimental Workflow
Sample Collection and Storage
-
Plasma/Serum: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge at 1,600 x g for 10 minutes at 4°C to separate plasma or serum. Aliquot into cryovials and store at -80°C until analysis.
-
Tissues: Excise tissues of interest, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
Lipid Extraction
The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (for tissues)
Protocol (Folch Method):
-
For tissues, homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample. For plasma/serum, add 20 volumes of chloroform:methanol (2:1, v/v).
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids must be converted to their more volatile methyl esters. Acid-catalyzed methylation is a common method.
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
Protocol:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool the tube and add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Analytical Instrumentation and Parameters
a) Gas Chromatography-Mass Spectrometry (GC-MS)
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| GC System | |
| Column | DB-23, HP-88, or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 50°C, hold for 1 min; ramp to 175°C at 25°C/min; ramp to 230°C at 4°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | For this compound (m/z 438.8), characteristic ions would be monitored for quantification and confirmation. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS can be used for the analysis of underivatized octacosanoic acid.
Table 3: Illustrative LC-MS/MS Parameters for VLCFA Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | A suitable gradient to resolve VLCFAs |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | For octacosanoic acid (m/z 423.7), a precursor-to-product ion transition would be optimized (e.g., 423.7 -> 423.7 for pseudo-MRM or a characteristic fragment). |
| Collision Energy | Optimized for the specific transition |
Conclusion
This compound, as a derivative of the very-long-chain fatty acid octacosanoic acid, holds significant promise as a biomarker in metabolic studies. Its association with key metabolic pathways, including sphingolipid synthesis and PPAR signaling, provides a mechanistic basis for its involvement in metabolic diseases such as metabolic syndrome and insulin resistance. The analytical methods detailed in this guide provide a robust framework for the accurate and reproducible quantification of this compound in biological samples, paving the way for further research into its clinical utility. As our understanding of the intricate roles of VLCFAs in health and disease continues to grow, this compound is poised to become an important tool for researchers and clinicians in the field of metabolic medicine.
References
- 1. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ceramides in Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Octacosanoic Acid Methyl Ester
An In-depth Guide for Researchers and Drug Development Professionals
Octacosanoic acid methyl ester, also known as methyl octacosanoate or methyl montanate, is a saturated very long-chain fatty acid methyl ester.[1][2][3] It is a naturally occurring compound found in various plants and has garnered interest in the scientific community for its potential biological activities.[1][4] This technical guide provides a comprehensive review of the existing literature on octacosanoic acid methyl ester, focusing on its physicochemical properties, synthesis, analytical methods, and biological applications.
Physicochemical Properties
Octacosanoic acid methyl ester is characterized as a white powder. Its fundamental properties are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C29H58O2 | |
| Molecular Weight | 438.77 g/mol | |
| CAS Number | 55682-92-3 | |
| Melting Point | 67-69 °C | |
| Boiling Point (Predicted) | 458.2 ± 8.0 °C | |
| Density (Predicted) | 0.859 ± 0.06 g/cm3 | |
| IUPAC Name | This compound | |
| Synonyms | Methyl montanate, Montanic acid methyl ester, C28:0 methyl ester | |
| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 25 mg/mL |
Synthesis and Preparation
The primary method for the synthesis of octacosanoic acid methyl ester is through the esterification of its corresponding free fatty acid, octacosanoic acid. This is a standard reaction in lipid chemistry, often catalyzed by an acid.
General Experimental Protocol: Acid-Catalyzed Esterification
A common method for preparing fatty acid methyl esters is through acid-catalyzed esterification of the free fatty acid with methanol.
-
Dissolution : Dissolve octacosanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition : Add a strong acid catalyst, such as 5% anhydrous hydrogen chloride in methanol or a few drops of concentrated sulfuric acid.
-
Reaction : Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction : After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution. Extract the methyl ester with a nonpolar solvent like hexane or diethyl ether.
-
Washing and Drying : Wash the organic layer with water to remove any remaining salts and methanol. Dry the organic layer over an anhydrous salt, such as sodium sulfate or magnesium sulfate.
-
Purification : Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification and quantification of octacosanoic acid methyl ester. High-performance liquid chromatography (HPLC) can also be employed for its analysis.
| Technique | Column | Carrier Gas/Mobile Phase | Temperature Program/Gradient | Detector |
| GC-MS | TG-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) | Helium at 1.0 mL/min | 50°C for 3 min, then ramp at 5°C/min to 300°C and hold for 20 min | Mass Spectrometer (EI at 70 eV) |
| HPLC | Zorbax Eclipse Plus C8 (4.6 mm x 250 mm i.d., 5 μm) | Varies depending on the specific method | Gradient elution is typically used | UV or MS detector |
The GC-MS protocol is adapted from a general method for fatty acid methyl ester analysis.
Biological Activity and Potential Applications
Octacosanoic acid methyl ester has been identified as a bioactive compound in several plant species and is associated with various biological activities.
Antimicrobial and Antiviral Activity
Research has indicated that octacosanoic acid methyl ester possesses antiviral properties. One study highlighted its effectiveness against the measles virus, particularly when used in combination with ribavirin. The compound is also a component of plant extracts that have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria.
Anti-inflammatory and Antioxidant Effects
As a constituent of certain plant seed oils, octacosanoic acid methyl ester contributes to the anti-inflammatory and antioxidant properties of these natural products. For instance, Lepidium sativum seed oil, which contains this compound, has shown dose-dependent antioxidant and anti-inflammatory activities.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters
This protocol is a representative method for the analysis of fatty acid methyl esters, including octacosanoic acid methyl ester, from a biological sample.
-
Sample Preparation :
-
Extract the lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform:methanol 2:1 v/v).
-
Saponify the lipid extract using methanolic NaOH to liberate the fatty acids.
-
Methylate the free fatty acids using a reagent such as 14% BF3-methanol by heating at 100°C for 30 minutes.
-
Extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the hexane extract to a suitable volume for injection.
-
-
GC-MS Instrumentation and Conditions :
-
Instrument : A gas chromatograph coupled to a mass spectrometer (e.g., TRACE GC Ultra with an ISQ Single Quadrupole Mass Spectrometer).
-
Column : TG-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector : Split mode with a split ratio of 1:10. Injector temperature set to 240°C.
-
Oven Temperature Program : Initial temperature of 50°C held for 3 minutes, then increase at a rate of 5°C/min to 300°C and hold for 20 minutes.
-
Detector : Mass spectrometer with electron ionization (EI) at 70 eV. The mass spectral range should be set from m/z 40-450.
-
Identification : Identify octacosanoic acid methyl ester by comparing its retention time and mass spectrum with that of a known standard and by searching mass spectral libraries (e.g., NIST).
-
Conclusion
Octacosanoic acid methyl ester is a very long-chain fatty acid methyl ester with documented occurrences in nature and notable biological activities. Its potential as an antimicrobial, antiviral, and anti-inflammatory agent makes it a compound of interest for further research in drug development and as a bioactive component in nutraceuticals. Standard organic synthesis and analytical techniques are well-established for its preparation and characterization, providing a solid foundation for future investigations into its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of Methyl Octacosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of methyl octacosanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the methyl ester of octacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) (C28:0). VLCFAs play roles in various biological processes, and their accurate quantification is crucial in metabolic research and drug development. This protocol details the necessary steps from sample preparation, including the derivatization of octacosanoic acid to its more volatile methyl ester, through to the instrumental analysis and data interpretation.
Introduction
Octacosanoic acid is a saturated very-long-chain fatty acid found in various natural sources, including sugar cane wax. In biological systems, it is a metabolic product of octacosanol and is involved in fatty acid metabolism[1]. Due to its low volatility and high melting point, direct analysis of octacosanoic acid by GC-MS is challenging. Therefore, a derivatization step to convert it into its fatty acid methyl ester (FAME), this compound, is standard practice. This conversion increases the analyte's volatility, making it amenable to GC separation and subsequent mass spectrometric detection[2][3][4]. GC-MS provides high sensitivity and selectivity, allowing for accurate identification and quantification of this compound in complex biological matrices[5].
Experimental Protocols
Sample Preparation: Derivatization of Octacosanoic Acid to this compound
The following protocol describes an acid-catalyzed esterification to convert octacosanoic acid into this compound.
Materials:
-
Sample containing octacosanoic acid (e.g., lipid extract from plasma, tissue, or cells)
-
Internal Standard (IS): Methyl heptadecanoate (C17:0) or a deuterated analog for accurate quantification.
-
BF3-Methanol (14% w/v) or 1.25 M HCl in Methanol
-
Hexane, HPLC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Lipid Extraction (if necessary): If starting from a biological sample, perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.
-
Solvent Evaporation: Transfer the lipid extract or a known amount of octacosanoic acid standard to a glass reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known concentration of the internal standard solution to the dried sample.
-
Reconstitution and Esterification:
-
Add 1 mL of 14% BF3-Methanol (or 1.25 M HCl in Methanol) to the dried sample.
-
Cap the vial tightly and vortex to dissolve the residue.
-
Heat the mixture at 60-80°C for 60 minutes.
-
-
Extraction of FAMEs:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 320°C, and hold for 10 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55682-92-3 | |
| Molecular Formula | C29H58O2 | |
| Molecular Weight | 438.77 g/mol | |
| Alternate Names | Octacosanoic acid methyl ester, Methyl montanate |
Quantitative Data for GC-MS Analysis
For quantitative analysis using SIM mode, the following characteristic ions should be monitored.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl Heptadecanoate (IS) | Approx. 12-15 | 74 | 87, 143 |
| This compound | Approx. 25-30 | 74 | 87, 143, 438 (M+) |
Note: Retention times are approximate and will vary depending on the specific GC conditions and column.
The characteristic m/z 74 ion corresponds to the McLafferty rearrangement of the methyl ester group and is a strong signal for most FAMEs. The ions at m/z 87 and 143 are also common fragments. The molecular ion (M+) at m/z 438 for this compound may be of low abundance but can be used for confirmation.
Visualizations
Experimental Workflow
References
- 1. In vitro and in vivo study of octacosanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Very-Long-Chain Fatty acids for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 or more carbon atoms. Their analysis is crucial in various research fields, including the diagnosis of certain metabolic disorders like X-linked adrenoleukodystrophy.[1] Gas chromatography (GC) is a powerful technique for the separation and quantification of fatty acids. However, due to their low volatility and high polarity, VLCFAs are not amenable to direct GC analysis. Derivatization is a necessary sample preparation step that converts VLCFAs into more volatile and less polar derivatives, enabling their analysis by GC.[2] This document provides detailed application notes and protocols for the common methods of VLCFA derivatization.
The two primary methods for derivatizing VLCFAs for GC analysis are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[3]
Comparison of Common Derivatization Methods
The choice of derivatization reagent is critical and depends on the specific application, sample matrix, and available resources. The following table summarizes and compares the most common methods for VLCFA derivatization.
| Derivatization Method | Reagent | Reaction Time | Reaction Temperature | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride-Methanol (BF₃-MeOH) | ~10-15 minutes | 60-100°C | Rapid reaction, effective for a wide range of lipids. | Highly sensitive to water, which can affect reproducibility; reagent has a limited shelf life. |
| Sulfuric Acid-Methanol (H₂SO₄-MeOH) | ~10 minutes to 1 hour | 80-100°C | Cost-effective, rapid, and provides good GC response. | Highly corrosive. | |
| Hydrochloric Acid-Methanol (HCl-MeOH) | ~90 minutes | 45-100°C | Effective for various lipid classes. | Significantly longer reaction time compared to other acid catalysts. | |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | ~60 minutes | 60°C | Can derivatize other functional groups (e.g., hydroxyls) simultaneously; byproducts are volatile and cause less interference. | Moisture sensitive; TMS derivatives can have limited stability. |
Experimental Workflow for VLCFA Derivatization and GC Analysis
The general workflow for the analysis of VLCFAs involves lipid extraction, derivatization, and subsequent GC analysis.
Detailed Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol is adapted for the preparation of fatty acid methyl esters (FAMEs) from extracted lipids.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride-methanol (BF₃-MeOH) solution
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Transfer the dried lipid extract to a 2 mL micro-reaction vial.
-
Add 1 mL of 14% BF₃-MeOH solution to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation.
-
Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Esterification using Sulfuric Acid-Methanol (H₂SO₄-MeOH)
This is a cost-effective and rapid method for FAME preparation.
Materials:
-
Dried lipid extract
-
2% Sulfuric acid in methanol (v/v)
-
Hexane
-
Water
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract in a micro-reaction vial, add a solution of 2% sulfuric acid in methanol.
-
Heat at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water, then vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under a stream of nitrogen.
-
Resuspend the FAMEs in a small volume of hexane for GC-MS analysis.
Protocol 3: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the derivatization of VLCFAs to their trimethylsilyl (TMS) esters.
Materials:
-
Dried sample extract containing VLCFAs
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample extract into a micro-reaction vial.
-
Add a suitable volume of anhydrous pyridine or another aprotic solvent to dissolve the sample.
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
After cooling, the sample can be directly injected into the GC-MS. If necessary, a solvent of choice (e.g., dichloromethane) can be added.
Signaling Pathways and Logical Relationships
The derivatization process is a chemical modification aimed at altering the physicochemical properties of VLCFAs to make them suitable for GC analysis. The underlying principle is to reduce the polarity and increase the volatility of the analytes.
References
Application Note and Protocol for the Quantification of Methyl Octacosanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl octacosanoate is the methyl ester of octacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) with 28 carbon atoms. The quantification of octacosanoic acid and its esters is crucial in various research fields, including the diagnosis of certain metabolic disorders like X-linked adrenoleukodystrophy (X-ALD), where VLCFAs accumulate in plasma and tissues.[1][2][3][4] This application note provides detailed protocols for the sample preparation and quantification of this compound from biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis, a well-established method for this purpose.[3]
Overview of the Analytical Workflow
The quantification of this compound from biological samples typically involves three main stages: extraction of total lipids, derivatization of fatty acids to their corresponding methyl esters (FAMEs), and subsequent analysis by GC-MS.
Caption: General workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of very-long-chain fatty acids using GC-MS based methods. The precise limits of detection (LOD) and quantification (LOQ) for this compound may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value Range | Reference Method |
| Limit of Detection (LOD) | 0.1 - 1.0 µmol/L | GC-MS (SIM mode) |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µmol/L | GC-MS (SIM mode) |
| Linearity (R²) | > 0.99 | Calibration Curve |
| Recovery | 85 - 115% | Spiked Samples |
| Inter-day Precision (%RSD) | < 15% | Replicate Analysis |
| Intra-day Precision (%RSD) | < 10% | Replicate Analysis |
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane, Chloroform, Methanol, Toluene (all high-purity, GC grade)
-
Reagents:
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Boron Trifluoride-Methanol (BF3-MeOH) solution (14%)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Internal Standard (e.g., Methyl heptadecanoate or a deuterated standard)
-
-
Equipment:
-
Glass screw-capped test tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Sample Preparation from Plasma/Serum
This protocol details the extraction of total lipids followed by saponification and methylation to convert all fatty acids, including those in complex lipids, into FAMEs.
Caption: Workflow for plasma/serum sample preparation.
Protocol:
-
Sample Collection: Collect blood in an appropriate tube (e.g., EDTA or heparin) and separate plasma or serum by centrifugation.
-
Internal Standard Addition: To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard.
-
Lipid Extraction (Bligh & Dyer method adaptation):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Saponification:
-
Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 90°C for 60 minutes to hydrolyze the lipids and form fatty acid salts.
-
Cool the tube to room temperature.
-
-
Methylation (using BF3-Methanol):
-
Add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Alternative Derivatization: Acid-Catalyzed Methylation with HCl
An alternative to BF3-methanol is using a methanolic HCl solution. This method is also widely used for preparing FAMEs.
Protocol:
-
Follow steps 1-5 from the protocol in section 4.2.
-
Methylation (using Methanolic HCl):
-
After saponification and cooling, neutralize the solution by adding 0.2 mL of 6 M HCl.
-
Add 2 mL of 5% HCl in methanol.
-
Cap the tube and heat at 80°C for 1 hour.
-
Cool to room temperature.
-
-
Proceed with FAME extraction as described in step 7 of the previous protocol.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar polyethylene glycol or a nonpolar polydimethylsiloxane column).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, monitoring characteristic ions for this compound and the internal standard.
Data Analysis and Quantification
Quantification is typically performed by creating a calibration curve using standards of this compound of known concentrations, with the same amount of internal standard added to each. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standard. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly involving this compound to diagram, the logical relationship in its diagnostic use, for example in X-ALD, can be visualized.
Caption: Logical flow from genetic defect to biochemical diagnosis in X-ALD.
Disclaimer: These protocols provide a general guideline. Optimization of sample preparation and instrumental parameters may be necessary for specific sample matrices and analytical instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Extraction of Methyl Octacosanoate from Plant Wax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl octacosanoate (CH₃(CH₂)₂₆COOCH₃) is a long-chain fatty acid methyl ester found as a component of plant cuticular waxes. Plant waxes are complex mixtures of hydrophobic lipids that form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing water loss and protecting against environmental stresses. The unique physicochemical properties of long-chain esters like this compound make them of interest for various applications in the pharmaceutical, cosmetic, and industrial sectors. These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and quantification of this compound from plant wax.
Data Presentation
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Duration (h) | Total Wax Yield (% of dry weight) | Reference |
| Wheat Straw | Soxhlet | Hexane | Boiling Point | 5 | ~1.04% | [1] |
| Wheat Straw | Supercritical CO₂ | CO₂ | 60 | - | ~0.88% | [1] |
| Tobacco Leaf | Solvent Immersion | Methylene Chloride | Room Temperature | < 1 min | Not specified | [2] |
| Cocos nucifera (Coconut) Leaf | Solvent Immersion | Hexane | Room Temperature | < 1 min | Not specified | [3] |
Note: The yield of this compound will be a fraction of the total wax yield and is dependent on the plant species, age, and environmental conditions.
Experimental Protocols
The extraction and quantification of this compound from plant wax involves a multi-step process encompassing initial wax extraction, fractionation to isolate the ester components, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Extraction of Total Cuticular Wax
This protocol describes two common methods for the initial extraction of crude wax from plant material.
Method A: Solvent Immersion (for Epicuticular Wax)
This method is suitable for the rapid extraction of waxes present on the surface of the plant cuticle.
-
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Solvent (e.g., n-hexane, chloroform, dichloromethane)[4]
-
Beakers
-
Forceps
-
Rotary evaporator
-
Glass vials
-
-
Procedure:
-
Select fresh, healthy plant material. If desired, measure the surface area for yield calculations per unit area.
-
Using forceps, briefly immerse the plant material in a beaker containing the chosen solvent for 30-60 seconds with gentle agitation.
-
Remove the plant material from the solvent.
-
Transfer the solvent containing the extracted wax to a round-bottom flask.
-
Concentrate the extract using a rotary evaporator at a temperature appropriate for the solvent used until a waxy residue is obtained.
-
Transfer the crude wax extract to a pre-weighed glass vial and dry completely under a stream of nitrogen.
-
Record the weight of the extracted wax and store it at -20°C until further processing.
-
Method B: Soxhlet Extraction (for Total Epicuticular and Intracuticular Wax)
This is a more exhaustive method that extracts a broader range of lipids from the plant tissue.
-
Materials:
-
Dried and ground plant material
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Cellulose extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., n-hexane, dichloromethane)
-
Rotary evaporator
-
-
Procedure:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Place a known weight of the dried, ground plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 16-24 hours, with a solvent cycle rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool down.
-
Disassemble the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator to obtain the crude wax extract.
-
Transfer the extract to a pre-weighed vial, dry completely, and record the yield.
-
Protocol 2: Fractionation of Crude Wax Extract by Column Chromatography
This protocol separates the complex crude wax extract into different chemical classes to isolate the ester fraction containing this compound.
-
Materials:
-
Crude wax extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents of varying polarity (e.g., n-hexane, dichloromethane, diethyl ether, methanol)
-
Collection vials
-
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve a known amount of the crude wax extract in a minimal volume of the non-polar solvent and load it onto the top of the silica gel column.
-
Elute the column with a series of solvents of increasing polarity to separate the different wax components. A typical elution sequence might be:
-
Fraction 1 (Hydrocarbons): Elute with n-hexane.
-
Fraction 2 (Esters): Elute with a mixture of n-hexane and diethyl ether (e.g., 95:5 v/v). This fraction is expected to contain this compound.
-
Fraction 3 (Alcohols and Fatty Acids): Elute with solvents of higher polarity such as dichloromethane and methanol.
-
-
Collect the eluting fractions in separate vials.
-
Evaporate the solvent from each fraction to obtain the isolated chemical classes.
-
The ester fraction can be further purified if necessary using techniques like thin-layer chromatography (TLC).
-
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the direct analysis of the isolated ester fraction for the identification and quantification of this compound.
-
Materials:
-
Isolated ester fraction
-
Internal standard (e.g., a long-chain methyl ester not expected to be in the sample, such as methyl nonadecanoate)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-1 HT, SLB®-5ms)
-
Solvent for sample dissolution (e.g., hexane, toluene)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the dried ester fraction.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., hexane).
-
Add a known concentration of the internal standard to the sample solution.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to a high value suitable for the analysis of long-chain esters (e.g., 390°C).
-
Oven Temperature Program: A temperature program that allows for the separation of long-chain esters is crucial. An example program could be: initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas: Use an inert carrier gas such as helium.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Identification and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the amount of this compound by comparing the peak area of the target compound to the peak area of the internal standard, using a calibration curve generated with standards of known concentrations.
-
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
References
Application Notes & Protocols: Utilizing Methyl Octacosanoate as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of complex biological and pharmaceutical matrices, the precision and accuracy of chromatographic methods are paramount. The use of an internal standard (IS) is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte(s) of interest, not naturally present in the sample, and chromatographically resolved from other components.
Methyl octacosanoate (CH₃(CH₂)₂₆COOCH₃), a methyl ester of the C28:0 very long-chain fatty acid (VLCFA), serves as an excellent internal standard for the chromatographic quantification of other VLCFAs and related lipid species. Its long alkyl chain ensures similar extraction recovery and chromatographic behavior to other high molecular weight lipids, while its odd-numbered carbon chain (when considering the full fatty acid) or its specific chain length makes it unlikely to be endogenously present in high concentrations in most biological samples. These characteristics make it particularly suitable for applications in lipidomics, biomarker discovery, and the analysis of drug formulations containing lipidic excipients.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Principle of Internal Standard Calibration
The internal standard method involves adding a known and constant amount of the IS (this compound) to all samples, calibration standards, and quality control samples. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the IS, plotted against the concentration ratio of the analyte to the IS. This ratiometric approach compensates for variations that can occur during sample processing and analysis.[1]
Figure 1: Principle of Internal Standard Calibration.
Application: Analysis of Very Long-Chain Fatty Acids (VLCFAs) in Biological Matrices
Abnormal accumulation of VLCFAs is a key biomarker for several peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD).[2][3] Accurate quantification of VLCFAs like hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0) in plasma or tissues is crucial for diagnosis and monitoring of these diseases. This compound is an ideal IS for these analyses due to its structural similarity and distinct mass.
General Analytical Workflow
The overall process involves lipid extraction from the biological sample, derivatization of fatty acids to their methyl esters (if not already in that form), followed by chromatographic analysis and quantification.
Figure 2: General Workflow for VLCFA Analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis of Total VLCFAs in Plasma
This protocol is adapted for the analysis of total fatty acids, which are hydrolyzed and derivatized to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
a) Materials and Reagents:
-
This compound (Internal Standard)
-
Hexane, Methanol, Chloroform, Toluene (HPLC grade)
-
Hydrochloric Acid (HCl) in Methanol (e.g., 5% w/v) or Boron Trifluoride (BF₃) in Methanol (e.g., 14% w/v)
-
Sodium Chloride (NaCl) solution (0.9% w/v)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas for evaporation
-
Vortex mixer, centrifuge, heating block
b) Sample Preparation and Derivatization:
-
Sample Collection: Collect 100 µL of plasma.
-
Internal Standard Addition: Add a precise volume of this compound solution in chloroform/methanol (e.g., 20 µL of a 50 µg/mL solution) to the plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Transesterification (Acid-Catalyzed):
-
To the dried lipid extract, add 1 mL of 5% HCl in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane and reconstitute in a known small volume (e.g., 50 µL) of hexane.
-
c) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or similar polar capillary column.
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analytes and the internal standard (e.g., m/z 74 for the methoxycarbonyl group of FAMEs, and the molecular ions).
Protocol 2: LC-MS/MS Analysis of Free VLCFAs in Plasma
This protocol is suitable for the direct analysis of free fatty acids without derivatization.
a) Materials and Reagents:
-
This compound (Internal Standard)
-
Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade)
-
Formic Acid or Ammonium Acetate (LC-MS grade mobile phase additives)
-
Vortex mixer, centrifuge
b) Sample Preparation:
-
Sample Collection: Use 50 µL of plasma.
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold isopropanol containing the known amount of this compound internal standard.
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Dilution:
-
Transfer the supernatant to a new vial.
-
Dilute with an appropriate volume of the initial mobile phase (e.g., 1:1) to ensure compatibility with the LC system.
-
Transfer to an autosampler vial for analysis.
-
c) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+, Thermo Scientific Q Exactive, or equivalent triple quadrupole or high-resolution mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Gradient Elution:
-
Start at 30% B, hold for 1 min.
-
Linearly increase to 100% B over 10 min.
-
Hold at 100% B for 5 min.
-
Return to initial conditions and re-equilibrate for 4 min.
-
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for free fatty acids, positive mode for methyl esters.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments. Define specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation and Method Performance
The following tables summarize typical quantitative performance data expected from a validated chromatographic method for VLCFA analysis using this compound as an internal standard. These values are representative and should be established for each specific application and laboratory.
Table 1: Representative GC-MS Method Performance for VLCFA Analysis
| Parameter | C24:0 (Tetracosanoic acid) | C26:0 (Hexacosanoic acid) |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Table 2: Representative LC-MS/MS Method Performance for VLCFA Analysis
| Parameter | C24:0 (Tetracosanoic acid) | C26:0 (Hexacosanoic acid) |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 0.5 |
| Intra-day Precision (%RSD) | < 8% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 12% |
| Accuracy (% Recovery) | 92 - 108% | 92 - 108% |
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of very long-chain fatty acids and other related lipids by both GC-MS and LC-MS. Its chemical properties ensure that it behaves similarly to the analytes of interest during sample preparation and chromatographic separation, thereby effectively correcting for analytical variability. The detailed protocols and expected performance characteristics provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reliable quantitative methods in their laboratories. The validation of the analytical method is a critical step to ensure data quality and reliability.[4][5]
References
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acid Methyl Esters (FAMEs)
Introduction
Fatty Acid Methyl Esters (FAMEs) are derivatives of fatty acids that are frequently analyzed to characterize the fatty acid profile of lipids from various sources, including food, biofuels, and biological samples. While gas chromatography (GC) is a traditional and widely used technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers significant advantages, especially for the analysis of less volatile, heat-sensitive, or highly unsaturated fatty acid esters. HPLC also excels in preparative scale separations and the separation of geometric (cis/trans) and positional isomers. This document provides detailed application notes and protocols for the analysis of FAMEs using different HPLC methods.
1. Principle of Separation
The separation of FAMEs by HPLC can be achieved through several mechanisms, primarily Reversed-Phase HPLC and Silver Ion HPLC.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for FAME analysis. It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobicity of the FAMEs. Longer carbon chains and a lower degree of unsaturation lead to increased hydrophobicity and, consequently, longer retention times.[1]
-
Silver Ion HPLC (Ag+-HPLC): This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated FAMEs. This allows for the separation of FAMEs based on the number, geometry (cis/trans), and position of their double bonds.[2][3][4] FAMEs with a greater number of double bonds are retained more strongly.
Experimental Workflow
The general workflow for the analysis of FAMEs from a lipid sample using HPLC is depicted below. This process begins with the conversion of fatty acids and their glycerides into FAMEs, followed by chromatographic separation and detection.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: Limitations of the methodology [agris.fao.org]
- 3. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
Interpreting the Mass Spectrum of Methyl Octacosanoate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl octacosanoate is a saturated long-chain fatty acid methyl ester (FAME). The analysis of such molecules is crucial in various fields, including lipidomics, biomarker discovery, and quality control of natural products and pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of FAMEs. This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of this compound and a comprehensive protocol for its analysis.
Principles of Fragmentation in Fatty Acid Methyl Esters
Under electron ionization, fatty acid methyl esters undergo characteristic fragmentation, providing structural information. The molecular ion peak (M+), representing the intact molecule, is often weak or absent in the spectra of long-chain saturated FAMEs like this compound. Key fragmentation pathways include:
-
McLafferty Rearrangement: A hallmark of FAMEs is the rearrangement of a gamma-hydrogen to the carbonyl oxygen, leading to the formation of a prominent ion at a mass-to-charge ratio (m/z) of 74.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in the loss of the methoxy group (-OCH3) or the methoxycarbonyl group (-COOCH3).
-
Hydrocarbon Fragmentation: The long alkyl chain undergoes a series of cleavages, typically losing successive methylene units, resulting in a characteristic pattern of ion clusters separated by 14 atomic mass units (amu).
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the most significant peaks, their proposed ionic structures, and their typical relative intensities.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Relative Intensity (%) |
| 74 | [CH2=C(OH)OCH3]+• | C3H6O2 | ~40-60 |
| 87 | [CH3OCO(CH2)2]+ | C4H7O2 | 100[1] |
| 101 | [CH3OCO(CH2)3]+ | C5H9O2 | ~10.41[1] |
| 115 | [CH3OCO(CH2)4]+ | C6H11O2 | ~5-15 |
| 129 | [CH3OCO(CH2)5]+ | C7H13O2 | ~5-15 |
| 143 | [CH3OCO(CH2)6]+ | C8H15O2 | ~19.72[1] |
| 438 | [CH3(CH2)26COOCH3]+• (Molecular Ion) | C29H58O2 | Very low to absent |
Note: Relative intensities can vary depending on the specific instrumentation and analytical conditions.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation (Derivatization of Octacosanoic Acid)
If starting from the free fatty acid, derivatization to the methyl ester is necessary.
-
Materials:
-
Octacosanoic acid standard
-
BF3-Methanol (14%) or Methanolic HCl (5%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Accurately weigh approximately 1 mg of octacosanoic acid into a screw-cap vial.
-
Add 1 mL of BF3-Methanol or Methanolic HCl.
-
Cap the vial tightly and heat at 60-100°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the this compound, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph:
-
Column: DB-5ms, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 320°C for 10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mandatory Visualizations
The following diagrams illustrate the fragmentation pathway of this compound and the experimental workflow for its analysis.
Caption: Fragmentation pathway of this compound in EI-MS.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Note: Quantitative Analysis of Fatty Acid Methyl Esters by ¹H-NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR does not require identical reference standards for each analyte, as the signal intensity is directly proportional to the number of protons giving rise to the signal.[1] This makes it a versatile and efficient primary analytical method. This application note provides a detailed protocol for the quantitative analysis of fatty acid methyl esters (FAMEs), which are common derivatives of fatty acids for analytical purposes. The methodologies described herein are applicable for determining the composition of FAME mixtures and for the purity assessment of individual FAMEs, with direct relevance to food science, biofuel research, and pharmaceutical development.
Principle of qNMR for FAMEs
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. For FAMEs, the sharp singlet signal of the methoxy (–OCH₃) protons around 3.7 ppm is often ideal for quantification due to its distinct chemical shift and lack of splitting.[2] By comparing the integral of this signal to the integral of a known amount of an internal standard, the absolute quantity of the FAME can be determined. Alternatively, for determining the relative composition of a FAME mixture, the integrals of characteristic signals from different FAMEs can be compared.[1]
The concentration of an analyte can be calculated using the following equation:
C_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_std / MW_analyte) * (m_std / m_sample) * P_std
Where:
-
C_analyte : Concentration or purity of the analyte
-
I_analyte : Integral of the analyte signal
-
I_std : Integral of the internal standard signal
-
N_analyte : Number of protons for the analyte signal
-
N_std : Number of protons for the internal standard signal
-
MW_analyte : Molecular weight of the analyte
-
MW_std : Molecular weight of the internal standard
-
m_sample : Mass of the sample
-
m_std : Mass of the internal standard
-
P_std : Purity of the internal standard
Experimental Protocols
Sample Preparation: Lipid Extraction and Transesterification
For samples that are not already in the FAMEs form, such as oils, tissues, or cells, a two-step process of lipid extraction followed by transesterification is required.
a) Lipid Extraction (Modified Folch Method)
This protocol is suitable for extracting total lipids from biological matrices.
-
Homogenize approximately 50 mg of the sample in a mixture of 2 mL of chloroform and 1 mL of methanol.
-
Add an internal standard for the extraction process if necessary (e.g., a fatty acid not present in the sample).
-
Vortex the mixture thoroughly for 2-3 minutes.
-
Add 0.8 mL of 0.9% aqueous sodium chloride solution and vortex again for 1 minute.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean vial.
-
Evaporate the solvent under a stream of nitrogen to obtain the dried lipid extract. The extract can be stored at -80°C until further processing.[3]
b) Transesterification to Fatty Acid Methyl Esters (FAMEs)
This procedure converts the extracted fatty acids and acylglycerols into their corresponding methyl esters.
-
To the dried lipid extract, add 1 mL of 1 M methanolic HCl (prepared by mixing methanol and acetyl chloride in a 20:1 v/v ratio).[4]
-
Ensure the vial is tightly sealed and heat at 80-100°C for 1 hour, with occasional shaking.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water, then vortex for 1 minute.
-
Centrifuge at 3000 rpm for 2 minutes to separate the layers.
-
The upper hexane layer containing the FAMEs is transferred to a new vial for qNMR analysis. This extraction can be repeated to maximize recovery.
qNMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the FAME sample into a tared NMR tube.
-
Select a suitable internal standard (see Table 1) that has a signal in a clear region of the spectrum and is soluble in the chosen deuterated solvent.
-
Accurately weigh approximately 1-2 mg of the high-purity internal standard and add it to the NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and vortex gently to ensure complete dissolution of both the sample and the internal standard.
qNMR Data Acquisition
Accurate quantification by NMR requires careful optimization of acquisition parameters to ensure a linear response of the signal integrals.
-
Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: A 30° pulse angle is recommended to reduce the relaxation delay needed between scans, thus shortening the total experiment time while maintaining reliable integral values.
-
Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all relevant protons, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest (both analyte and internal standard). A D1 of 10-20 seconds is often sufficient for FAMEs when using a 30° pulse. An inversion-recovery experiment can be performed to determine the T₁ values.
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure high digital resolution.
-
Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for an integration error of less than 1%.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the measurements to avoid shifts in signal positions.
Data Processing and Quantification
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.
-
Carefully perform manual phase and baseline correction to ensure accurate integration.
-
Integrate the characteristic signal of the FAME (e.g., the methoxy singlet around 3.7 ppm) and the chosen signal of the internal standard. Ensure that the integration limits are set wide enough to encompass the entire signal, including any ¹³C satellites if they are not to be excluded.
-
Use the qNMR equation provided in the "Principle of qNMR for FAMEs" section to calculate the concentration or purity of the FAME.
Method Validation
The qNMR method for FAMEs should be validated according to the ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations or by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Suitable Internal Standards for qNMR of FAMEs
| Internal Standard | Chemical Shift (ppm in CDCl₃) | Molarity Equivalent (protons) | Properties |
| Maleic Acid | ~6.3 (s) | 2 | High purity, non-volatile, singlet signal away from FAME signals. |
| Dimethyl Sulfone | ~3.0 (s) | 6 | High purity, stable, sharp singlet. |
| 1,4-Dinitrobenzene | ~8.4 (s) | 4 | Aromatic singlet, useful if upfield region is crowded. |
| DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | ~0.0 (s) | 9 | Water-soluble, sharp singlet at 0 ppm. |
| 1,3,5-Trimethoxybenzene | ~6.1 (s, CH), ~3.8 (s, OCH₃) | 3 (CH), 9 (OCH₃) | Multiple singlets for quantification options. |
Table 2: Example of qNMR Method Validation Data for a FAME
| Validation Parameter | Specification | Result |
| Linearity (Concentration Range: 0.1 - 10 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9999 |
| Accuracy (Recovery at 3 concentration levels) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (Repeatability, n=6) | RSD ≤ 1.0% | 0.5% |
| Precision (Intermediate Precision, n=6 over 2 days) | RSD ≤ 2.0% | 1.1% |
Visualizations
Caption: Experimental workflow for qNMR analysis of FAMEs.
Caption: Principle of qNMR quantification using an internal standard.
References
Application Notes and Protocols for the Synthesis of Methyl Octacosanoate via Transesterification of Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Methyl octacosanoate, a very long-chain saturated fatty acid methyl ester. The primary method detailed is the acid-catalyzed transesterification of lipids rich in octacosanoic acid, such as those found in natural waxes. An alternative two-step protocol involving the hydrolysis of lipids to the free fatty acid followed by acid-catalyzed esterification is also presented. Furthermore, this guide includes protocols for the purification of the final product and its quantitative analysis using gas chromatography.
Introduction
This compound (CH₃(CH₂)₂₆COOCH₃) is a C28 fatty acid methyl ester (FAME) with significant interest in various research and development fields, including pharmaceuticals, cosmetics, and material science. Its long alkyl chain imparts unique physical and chemical properties, making it a valuable compound for applications requiring high hydrophobicity and thermal stability. The synthesis of high-purity this compound is crucial for these applications. Transesterification of natural lipids is a common and effective method for the production of FAMEs. This process involves the reaction of a triglyceride or other lipid ester with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol. For lipids containing very long-chain fatty acids like octacosanoic acid, specific reaction conditions are necessary to achieve high yields and purity.
Key Experimental Protocols
Protocol 1: Direct Transesterification of Lipids
This protocol describes a direct acid-catalyzed transesterification of a lipid source rich in octacosanoic acid, such as montan wax or other plant waxes. Acid catalysis is often preferred for feedstocks that may contain higher levels of free fatty acids, as it simultaneously catalyzes both esterification and transesterification.
Materials:
-
Lipid source (e.g., refined montan wax)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Hexane (analytical grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 10 g of the lipid source.
-
Add 100 mL of a 5% (v/v) solution of concentrated sulfuric acid in anhydrous methanol.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of hexane to the separatory funnel to extract the methyl esters.
-
Add 50 mL of deionized water and shake gently to wash the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer again with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Two-Step Hydrolysis and Esterification
This alternative protocol is suitable when a direct transesterification is inefficient or when the starting material has a high content of non-triglyceride lipids. The first step is the hydrolysis of the lipids to obtain the free fatty acids, followed by the esterification of the resulting octacosanoic acid.
Step 1: Hydrolysis of Lipids
Materials:
-
Lipid source
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 10 g of the lipid source in 100 mL of 95% ethanol.
-
Add a solution of 5 g of KOH in 10 mL of water.
-
Reflux the mixture for 2 hours.
-
After cooling, acidify the mixture with concentrated HCl to a pH of 1-2.
-
Extract the free fatty acids with three 50 mL portions of hexane.
-
Combine the hexane extracts and wash with deionized water until the washings are neutral.
-
Dry the hexane solution over anhydrous sodium sulfate.
-
Evaporate the hexane to yield the crude octacosanoic acid.
Step 2: Esterification of Octacosanoic Acid
Materials:
-
Crude octacosanoic acid from Step 1
-
Methanol (anhydrous)
-
Acetyl chloride
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude octacosanoic acid in 100 mL of anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 5 mL of acetyl chloride to the solution with stirring. The reaction of acetyl chloride with methanol generates anhydrous HCl, which acts as the catalyst.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.
-
Follow steps 6-14 from Protocol 1 to work up the reaction and isolate the crude this compound.
Protocol 3: Purification by Recrystallization
Due to its high molecular weight and saturated nature, this compound is a solid at room temperature, making recrystallization an effective purification method.[1][2][3][4]
Materials:
-
Crude this compound
-
Acetone (or other suitable solvent like ethanol or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetone) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 4: Quantitative Analysis by GC-FID
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity and quantity of FAMEs.[5]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Internal Standard: A known concentration of a different, well-resolved FAME (e.g., Methyl heptadecanoate or Methyl nonadecanoate) should be used for accurate quantification.
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration.
-
Prepare the sample for analysis by dissolving a known weight of the purified product in a known volume of hexane. Add the internal standard to both the standard and the sample solutions at the same concentration.
-
Inject the standard solution to determine the retention time and response factor of this compound relative to the internal standard.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time.
-
Calculate the concentration and purity of this compound in the sample using the peak areas and the response factor determined from the standard.
Data Presentation
The following tables summarize typical data obtained from the synthesis and analysis of this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Protocol 1 (Direct Transesterification) | Protocol 2 (Esterification) |
| Catalyst | 5% H₂SO₄ in Methanol | Anhydrous HCl (from Acetyl Chloride) |
| Methanol to Lipid/Fatty Acid Ratio | 10:1 (v/w) | 10:1 (v/w) |
| Reaction Temperature (°C) | 65-70 | 65-70 |
| Reaction Time (hours) | 4-6 | 2-3 |
Table 2: Purity and Yield of this compound
| Parameter | Before Purification | After Recrystallization |
| Yield (%) | 85-95 | 70-85 (recovery) |
| Purity (by GC-FID, %) | 80-90 | >98 |
| Appearance | Waxy solid | White crystalline solid |
Visualization of Experimental Workflow and Chemical Transformation
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: General chemical equation for the transesterification of a triglyceride.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Fatty Acid Methyl Esters (FAMEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Microextraction for Volatile FAMEs Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds, including fatty acid methyl esters (FAMEs), from various matrices. The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber. The concentrated analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph for separation and detection. Headspace SPME (HS-SPME) is particularly advantageous for complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.
Fatty acids are often derivatized to their corresponding methyl esters (FAMEs) to increase their volatility and improve chromatographic separation. This application note provides a detailed protocol for the analysis of volatile FAMEs using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS), along with quantitative data and key considerations for successful analysis.
Experimental Protocols
This section details the methodologies for the derivatization of fatty acids to FAMEs and the subsequent analysis by HS-SPME-GC-MS.
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for the derivatization of free fatty acids in a sample.
Materials:
-
Sample containing fatty acids
-
BF3-Methanol solution (14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Vials with PTFE-lined septa (20 mL for headspace analysis)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 10-100 mg) into a glass reaction vial. If the sample is aqueous, it should be lyophilized (freeze-dried) first.
-
Derivatization Reaction:
-
Add 2 mL of BF3-Methanol solution to the sample vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 60°C for 10-15 minutes in a heating block or water bath with occasional shaking.
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.
-
-
Sample Transfer for SPME:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean 20 mL headspace vial using a Pasteur pipette.
-
For enhanced release of volatile FAMEs into the headspace, 1-2 grams of anhydrous Na2SO4 can be added to the headspace vial.
-
Immediately seal the headspace vial with a PTFE/silicone septum. The sample is now ready for HS-SPME analysis.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile FAMEs
This protocol describes the extraction of volatile FAMEs from the headspace of the prepared sample vial.
Materials and Equipment:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Heating and agitation unit for SPME (e.g., heating block with magnetic stirrer or autosampler agitator)
-
Headspace vials (20 mL) containing the derivatized sample
Procedure:
-
SPME Fiber Conditioning: Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 minutes).
-
Sample Incubation: Place the sealed headspace vial containing the FAMEs extract into the heating and agitation unit. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation (e.g., 250 rpm) to facilitate the partitioning of volatile FAMEs into the headspace.
-
SPME Extraction:
-
After incubation, expose the conditioned SPME fiber to the headspace of the vial.
-
Maintain the extraction temperature and agitation for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile FAMEs onto the fiber coating. The optimal extraction time and temperature may need to be determined experimentally.[1]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) in splitless mode to ensure complete transfer of the FAMEs to the GC column.
-
Start the GC-MS data acquisition.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of volatile FAMEs. These may need to be optimized for specific applications and instrumentation.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Presentation
The following table summarizes representative quantitative data for the analysis of volatile short- to medium-chain FAMEs using the described HS-SPME-GC-MS method. This data is synthesized from typical performance characteristics reported in the literature.[2][3]
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Recovery (%) |
| Methyl butyrate | C4:0-Me | ~5.2 | 0.5 | 1.5 | >0.995 | 95 ± 5 |
| Methyl pentanoate | C5:0-Me | ~6.8 | 0.3 | 1.0 | >0.996 | 97 ± 4 |
| Methyl hexanoate | C6:0-Me | ~8.5 | 0.2 | 0.7 | >0.998 | 98 ± 3 |
| Methyl heptanoate | C7:0-Me | ~10.1 | 0.2 | 0.6 | >0.997 | 96 ± 4 |
| Methyl octanoate | C8:0-Me | ~11.6 | 0.1 | 0.4 | >0.999 | 99 ± 2 |
| Methyl nonanoate | C9:0-Me | ~13.0 | 0.1 | 0.3 | >0.999 | 98 ± 3 |
| Methyl decanoate | C10:0-Me | ~14.3 | 0.1 | 0.3 | >0.998 | 97 ± 4 |
| Methyl undecanoate | C11:0-Me | ~15.5 | 0.2 | 0.5 | >0.997 | 95 ± 5 |
| Methyl dodecanoate | C12:0-Me | ~16.6 | 0.2 | 0.6 | >0.996 | 96 ± 4 |
Mandatory Visualization
References
Application Note: A Detailed Protocol for the Preparation of Fatty Acid Methyl Esters using Saponification and Boron Trifluoride (BF3)-Catalyzed Methylation
Audience: Researchers, scientists, and drug development professionals.
This application note provides a comprehensive protocol for the analysis of fatty acids in various biological and food matrices. The described method involves a two-step process: saponification to liberate free fatty acids (FFAs) from complex lipids, followed by boron trifluoride (BF3)-catalyzed methylation to convert the FFAs into their corresponding fatty acid methyl esters (FAMEs). This derivatization is essential for subsequent analysis by gas chromatography (GC).
The saponification step ensures the cleavage of ester linkages in lipids such as triglycerides, phospholipids, and sterol esters, making the fatty acids accessible for methylation.[1][2] BF3-methanol is a potent and rapid catalyst for the esterification of these liberated fatty acids.[3][4] This protocol is broadly applicable to a variety of sample types, including animal and vegetable oils, fats, and various tissues.[1]
While effective, it is crucial to consider potential challenges. For instance, prolonged incubation at high temperatures during BF3-catalyzed methylation can lead to the degradation of highly unsaturated fatty acids (HUFAs) and the formation of artifacts. Therefore, optimization of reaction conditions, such as temperature and incubation time, is critical, especially for samples rich in polyunsaturated fatty acids (PUFAs) or conjugated linoleic acid (CLA) isomers. The use of an inert atmosphere, such as nitrogen or argon, can help minimize the degradation of sensitive fatty acids.
Experimental Protocols
This section details the step-by-step methodology for the saponification and BF3-catalyzed methylation of fatty acids.
Materials and Reagents
-
Sample containing lipids (e.g., 50-350 mg of oil or an equivalent amount from tissue)
-
0.5N Methanolic Sodium Hydroxide (NaOH)
-
12.5-14% (w/w) Boron Trifluoride in Methanol (BF3-Methanol)
-
n-Hexane or n-Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Internal standard (e.g., a fatty acid not expected in the sample, such as C17:0 or C19:0)
-
Nitrogen or Argon gas
-
Screw-cap tubes with Teflon-lined caps
-
Condenser
-
Heating block or water bath
-
Vortex mixer
Safety Precaution: Boron trifluoride is a toxic and corrosive substance. All steps involving BF3-methanol must be performed in a well-ventilated fume hood.
Protocol: Saponification followed by BF3-Methanol Methylation
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the lipid-containing sample into a screw-cap tube. For low-fat samples, a larger starting amount may be necessary.
-
Add a known amount of internal standard to the sample.
-
For samples containing polyunsaturated fatty acids, it is recommended to flush the tube with nitrogen or argon gas to remove air.
-
-
Saponification:
-
Add 2 mL of 0.5N methanolic NaOH solution to the sample.
-
Securely cap the tube and heat at 100°C for 5-10 minutes, or until the fat globules have disappeared. A condenser can be attached for refluxing.
-
Cool the tube to room temperature.
-
-
BF3-Catalyzed Methylation:
-
Add 2 mL of 12.5-14% BF3-methanol solution to the cooled sample mixture.
-
Recap the tube and heat at 100°C for 2-3 minutes. For samples with conjugated fatty acids, a milder condition of 40°C for 1 hour is recommended to prevent isomerization.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 1-2 mL of n-hexane or n-heptane to the tube, cap, and vortex thoroughly.
-
Heat the tube again at 100°C for 1 minute to ensure complete transfer of FAMEs to the organic phase.
-
Add several milliliters of saturated NaCl solution to facilitate phase separation.
-
Gently rotate the flask to mix and allow the layers to separate completely. The upper layer contains the FAMEs in the organic solvent.
-
-
Sample Cleanup and Preparation for GC Analysis:
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous Na2SO4 to remove any residual water.
-
The FAMEs solution is now ready for injection into the gas chromatograph. If necessary, the solution can be diluted to an appropriate concentration (e.g., 5-10%) for GC analysis.
-
Methyl esters should be analyzed as soon as possible. If storage is necessary, keep the solution under a nitrogen atmosphere in a refrigerator.
-
Data Presentation
The following tables summarize quantitative data comparing different aspects of the fatty acid methylation process.
Table 1: Comparison of Fatty Acid Composition with Different Derivatization Procedures
| Fatty Acid Group | H2SO4 (%) | BF3-Methanol (%) | HCl-Methanol (%) |
| Monounsaturates | 42.2 | 31.3 - 33.8 | 31.3 - 33.8 |
| Saturates (SFA) | 29.0 | 34.2 - 38.2 | 34.2 - 38.2 |
| Polyunsaturates (PUFA) | 29.0 | 30.5 - 32.0 | 30.5 - 32.0 |
| Data adapted from a study on aquatic organisms, indicating that different catalysts can yield varying fatty acid profiles. |
Table 2: Effect of Methylation Temperature on Fatty Acid Quantification
| Fatty Acid | 80°C (yield, 80.3%) | 60°C (yield, 75.8%) | 40°C (yield, 59.1%) |
| c9t11CLA | 16.80 | 7.45 | 6.97 |
| t10c12CLA | 23.79 | 12.66 | 11.72 |
| t,tCLA | 10.13 | 39.08 | 45.88 |
| Data is represented as the ratio of the fatty acid peak area to that of the internal standard. Higher temperatures can cause isomerization of conjugated linoleic acid (CLA) isomers. |
Table 3: Comparison of BF3 and BCl3 as Catalysts for FAME Preparation
| Fatty Acid | BF3 (% of total) | BCl3 (% of total) |
| Total Identified FAMEs | ~97.0 | ~96.8 |
| Unknown Peaks | ~3.0 | ~3.2 |
| Results from the analysis of an omega-3 ethyl ester formulation showed no significant differences between the two catalysts. |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the protocol.
Caption: Experimental workflow for FAME preparation.
Caption: Simplified reaction pathway.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Methyl Octacosanoate by GC-MS
Welcome to the Technical Support Center for the analysis of Methyl Octacosanoate by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting to achieve optimal peak shape and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing octacosanoic acid by GC-MS?
A1: Free fatty acids like octacosanoic acid are generally unsuitable for direct GC-MS analysis due to their low volatility and potential for thermal decomposition at the high temperatures used in the GC injector and column.[1] Derivatization into their corresponding fatty acid methyl esters (FAMEs), such as this compound, is a critical step to increase their volatility and thermal stability.[1][2] This process replaces the active hydrogen on the carboxylic acid group with a methyl group, which also helps to reduce peak tailing and improve chromatographic separation.[1]
Q2: What is the recommended derivatization procedure for octacosanoic acid?
A2: A common and effective method for converting octacosanoic acid to this compound is through esterification. One widely used reagent is Boron Trifluoride (BF₃) in methanol.
Experimental Protocol: Methyl Esterification with BF₃-Methanol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the octacosanoic acid sample into a clean, dry reaction vial.[3]
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of a saturated sodium chloride solution. Vortex the mixture thoroughly to extract the this compound into the hexane layer.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Q3: What type of GC column is best suited for the analysis of this compound?
A3: For the analysis of long-chain FAMEs like this compound, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution and thermal stability for high molecular weight compounds. For separating isomers, a more polar column, such as a cyanopropyl phase, may be necessary.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, particularly peak tailing, is a common issue in the GC-MS analysis of this compound. This can lead to inaccurate integration and quantification. The following sections address common causes and solutions.
Problem: Peak Tailing
Peak tailing occurs when the back half of the peak is broader than the front half. This can be caused by several factors.
| Potential Cause | Description | Recommended Solutions |
| Active Sites | Polar sites in the injector liner, column, or connections can interact with the analyte, causing tailing. | 1. Replace Consumables: Regularly replace the injector liner and septum. 2. Use Deactivated Liners: Employ silanized or deactivated injector liners to minimize interactions. 3. Check Connections: Ensure column connections are secure and properly installed. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. | 1. Dilute the Sample: Reduce the concentration of the this compound standard or sample. 2. Increase Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample entering the column. |
| Column Contamination | Accumulation of non-volatile residues at the head of the column can create active sites and disrupt peak shape. | 1. Trim the Column: Cut 10-20 cm from the inlet of the column. 2. Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants. |
| Incomplete Derivatization | The presence of underivatized octacosanoic acid, which is more polar, will result in significant peak tailing. | 1. Optimize Reaction: Ensure the derivatization reaction goes to completion by checking reaction time, temperature, and reagent purity. 2. Ensure Anhydrous Conditions: Moisture can deactivate the derivatizing agent. |
Problem: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common but can occur.
| Potential Cause | Description | Recommended Solutions |
| Column Overload | Severe column overload can sometimes manifest as fronting peaks. | 1. Dilute the Sample: Decrease the concentration of the analyte being injected. |
| Solvent Mismatch | If the injection solvent is significantly different in polarity from the stationary phase, it can affect peak shape. | 1. Match Solvent to Column: Use a non-polar solvent like hexane for a non-polar column. |
Optimizing GC-MS Parameters
Fine-tuning your GC-MS parameters is crucial for achieving sharp, symmetrical peaks for this compound.
| Parameter | Recommendation | Impact on Peak Shape |
| Injector Temperature | Start around 250-280°C. | Too low a temperature can cause slow vaporization and peak broadening. Too high can lead to thermal degradation. |
| Oven Temperature Program | Start with an initial hold, then a ramp to a final temperature. A typical program might be: 150°C for 3 min, then ramp at 50°C/min to 210°C and hold for 4 min. | A slow ramp rate can improve separation but may lead to broader peaks. A fast ramp can sharpen peaks but may reduce resolution. The initial temperature should be low enough to allow for solvent focusing. |
| Carrier Gas Flow Rate | For a standard 0.25 mm ID column, a flow rate of 1.0-1.5 mL/min of Helium is common. | An optimal flow rate ensures efficient transfer of the analyte through the column, leading to sharper peaks. |
| MS Source and Quadrupole Temperature | Typical source temperatures are around 230°C and quadrupole temperatures around 150-200°C. | Proper temperatures ensure efficient ionization and prevent condensation of the analyte within the mass spectrometer. |
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your GC-MS analyses, leading to more accurate and reproducible results.
References
Overcoming poor FAME resolution in gas chromatography.
Topic: Overcoming Poor FAME Resolution in Gas Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Fatty Acid Methyl Esters (FAMEs) by gas chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution in FAME analysis?
Poor resolution in FAME analysis, where peaks are not well separated, is typically caused by a combination of factors. The most common issues include using an incorrect GC column, a suboptimal oven temperature program, an unoptimized carrier gas flow rate, or problems with the sample preparation, such as incomplete derivatization.[1][2] Column contamination and sample overload can also lead to peak broadening and a loss of resolution.[1][3]
Q2: Why is my choice of GC column so critical for separating FAMEs?
The GC column's stationary phase chemistry dictates its selectivity, which is crucial for separating complex FAME mixtures.[4] For FAME analysis, especially for resolving geometric (cis/trans) and positional isomers, highly polar stationary phases like cyanopropyl silicone are required. Non-polar columns separate analytes primarily by boiling point and are generally insufficient for resolving structurally similar FAME isomers. Column dimensions such as length, internal diameter (I.D.), and film thickness also significantly impact efficiency and, therefore, resolution. Longer columns generally provide better resolution but result in longer analysis times.
Q3: How does the oven temperature program affect FAME separation?
The oven temperature program directly influences analyte retention and resolution. A slow temperature ramp rate increases the interaction time of analytes with the stationary phase, which generally improves the separation of closely eluting peaks but also increases the total analysis time. Conversely, a faster ramp rate shortens the analysis but can decrease resolution. For complex mixtures, a lower initial oven temperature can also improve the resolution of early-eluting, more volatile FAMEs.
Q4: My chromatogram shows significant peak tailing. What could be the cause?
Peak tailing is often caused by active sites within the GC system, such as free silanol groups in the injector liner or on the column itself, which can interact with the analytes. Using deactivated liners and high-quality columns is essential. Other causes include column contamination from non-volatile residues in the sample matrix and the incomplete derivatization of fatty acids, leaving the highly polar carboxyl groups exposed.
Q5: What is derivatization, and why is it necessary for fatty acid analysis by GC?
Derivatization is a chemical process that converts analytes into a form more suitable for analysis. For GC, free fatty acids are converted into FAMEs. This is critical for two main reasons:
-
Increased Volatility : FAMEs are more volatile and thermally stable than their parent fatty acids, making them suitable for GC analysis.
-
Reduced Polarity : The process neutralizes the highly polar carboxyl functional group, which would otherwise cause adsorption issues and peak tailing. This allows for separations based on chain length and degree of unsaturation.
Troubleshooting Guide: Specific Issues and Solutions
Q6: I am seeing co-eluting or overlapping peaks for my FAMEs. How can I resolve them?
Co-elution is a common and critical problem, especially when trying to separate cis and trans isomers. The solution involves a systematic optimization of your GC method.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor FAME resolution.
Solution 1: Verify and Select the Correct GC Column
The most critical factor for separating FAME isomers is the use of a highly polar stationary phase. Medium polarity columns can separate some cis/trans pairs, but highly polar columns are preferred for detailed analysis.
Table 1: GC Column Selection Guide for FAME Analysis
| Stationary Phase | Polarity | Typical Dimensions | Primary Application | Example Columns |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | Polar | 30 m x 0.25 mm, 0.25 µm | Separation by carbon number and degree of unsaturation. Does not separate cis/trans isomers well. | DB-WAX, HP-INNOWax, SUPELCOWAX 10 |
| Cyanopropyl Polysiloxane | Mid-Polar | 60 m x 0.25 mm, 0.15 µm | Good for complex mixtures with some cis/trans separation. | DB-23 |
| Biscyanopropyl Polysiloxane | Highly Polar | 100 m x 0.25 mm, 0.20 µm | Recommended for cis/trans isomer separation. Specified in regulatory methods. | HP-88, SP-2560, CP-Sil 88 |
Solution 2: Optimize the Oven Temperature Program
A shallow temperature ramp is often required to resolve closely eluting FAMEs.
Table 2: Effect of Oven Temperature Ramp Rate on Resolution and Analysis Time
| Parameter Change | Effect on Resolution | Effect on Analysis Time | When to Use |
|---|---|---|---|
| Slower Ramp Rate (e.g., 10°C/min → 4°C/min) | Increases | Increases | To resolve complex mixtures and critical cis/trans isomer pairs. |
| Faster Ramp Rate (e.g., 4°C/min → 10°C/min) | Decreases | Decreases | For simple screening analyses where critical pairs are already well-resolved. |
| Lower Initial Temperature | Increases (for early peaks) | Increases | To improve the separation of short-chain or volatile FAMEs from the solvent front. |
| Incorporate Isothermal Hold | Can increase separation for specific groups | Increases | To target and resolve a specific group of co-eluting compounds. |
Solution 3: Optimize Carrier Gas and Flow Rate
The choice of carrier gas and its linear velocity affects column efficiency. Hydrogen often provides better resolution at higher flow rates, leading to faster analysis times compared to helium. Ensure your flow rate is set to the optimal velocity for your column's internal diameter to maximize efficiency.
Interdependencies of GC Parameters
The diagram below shows how key GC parameters are interconnected and influence the primary goals of FAME analysis: resolution and speed.
Experimental Protocols
Protocol 1: FAME Preparation with Boron Trifluoride (BF₃)-Methanol
This protocol is a common method for the transesterification of fatty acids and glycerides into FAMEs.
Objective: To convert lipids from a sample into volatile FAMEs for GC analysis.
Materials:
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Sample containing lipids (10-25 mg)
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Screw-cap glass tube with Teflon-lined cap
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14% Boron Trifluoride (BF₃) in Methanol
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Toluene or Methylene Chloride
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Hexane (GC grade)
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Saturated Sodium Chloride (NaCl) solution
Methodology:
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Weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap tube.
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Add 1 mL of toluene or methylene chloride to dissolve the sample.
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Add 1-2 mL of 14% BF₃-Methanol reagent.
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Seal the tube tightly with the Teflon-lined cap.
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Heat the mixture in a heating block or water bath at 70-100°C for 10-90 minutes. The optimal time and temperature depend on the sample matrix and may require optimization. For example, a reaction at 70°C for 90 minutes has been shown to be effective for bee products.
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Cool the tube to room temperature.
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Add 1 mL of saturated NaCl solution and 1-2 mL of hexane to the tube.
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Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
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Allow the layers to separate.
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Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: Systematic Optimization of GC Oven Temperature Program
Objective: To improve the resolution of co-eluting FAMEs by methodically adjusting the oven temperature program.
Methodology:
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Establish a Baseline: Run your sample with a standard "scouting" gradient, such as an initial temperature of 140°C held for 5 minutes, followed by a ramp of 4°C/min to 240°C. This provides a baseline chromatogram.
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Optimize Initial Temperature: To improve the separation of early-eluting peaks, lower the initial oven temperature by 10-20°C. This increases retention for volatile compounds, often resolving them from the solvent peak.
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Adjust the Ramp Rate:
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If critical pairs in the middle of the chromatogram are co-eluting, decrease the ramp rate. Try reducing it from 4°C/min to 2°C/min. This will increase analysis time but should improve resolution.
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If resolution is already sufficient and you wish to decrease analysis time, you can cautiously increase the ramp rate.
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-
Incorporate a Mid-Ramp Hold: If a specific cluster of peaks is poorly resolved, introduce an isothermal hold just before that region elutes. For example, if the cluster elutes between 180-190°C, add a 2-5 minute hold at 170°C.
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Set the Final Temperature: Ensure the final temperature is high enough and held for long enough to elute all high-boiling compounds from the column, preventing sample carryover.
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Evaluate Results: After each adjustment, analyze a FAME standard mix to assess the change in resolution for your critical pairs. A resolution value (Rs) of 1.5 or greater indicates baseline separation. Continue to adjust one parameter at a time until optimal separation is achieved.
References
Technical Support Center: Troubleshooting Incomplete Derivatization of Very Long-Chain Fatty Acids (VLCFAs)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of Very Long-Chain Fatty Acids (VLCFAs) for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: Low or no product yield after derivatization.
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Question: My derivatization reaction appears to be incomplete, resulting in a low yield of my target VLCFA derivatives. What are the common causes and how can I resolve this?
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Answer: Incomplete derivatization is a frequent issue in VLCFA analysis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
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Presence of Water: Moisture is a significant inhibitor of many derivatization reactions, particularly those involving silylating agents or acid catalysts like Boron Trifluoride (BF3).[1][2][3] Water can hydrolyze the derivatizing reagent and the formed derivatives, leading to low yields.
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Solution: Ensure all glassware is thoroughly dried.[3] Samples should be completely dry before adding derivatization reagents; this can be achieved by evaporating the solvent under a stream of dry nitrogen. The use of a water scavenger, such as 2,2-dimethoxypropane, can also be beneficial.
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Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially if not stored correctly. An insufficient amount of reagent will also lead to an incomplete reaction.
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Solution: Use fresh, high-quality derivatization reagents. It is advisable to purchase reagents in small quantities or in single-use ampoules to minimize degradation from repeated exposure to air and moisture. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.
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-
Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters for successful derivatization.
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Solution: Optimize the reaction time and temperature for your specific VLCFAs and derivatization reagent. To determine the optimal derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area against time. The ideal time is when the peak area no longer increases. Similarly, if incomplete derivatization is suspected, re-evaluating the reaction temperature may be necessary.
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Sample Matrix Effects: Complex biological samples can contain components that interfere with the derivatization reaction.
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Solution: A thorough sample cleanup procedure before derivatization is crucial. This may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.
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-
Issue 2: Poor chromatographic peak shape (tailing or broadening).
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Question: I'm observing peak tailing or broadening for my VLCFA derivatives in my GC-MS analysis. What could be the cause?
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Answer: Poor peak shape is often an indication of issues within the GC system or incomplete derivatization.
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Incomplete Derivatization: Underivatized VLCFAs are polar and can interact with active sites in the GC column, leading to peak tailing.
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Solution: Revisit the troubleshooting steps for incomplete derivatization to ensure the reaction has gone to completion.
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Active Sites in the GC System: Active sites in the GC inlet liner or on the column itself can cause adsorption of the analytes.
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Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.
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Issue 3: Extraneous peaks in the chromatogram.
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Question: My chromatogram shows unexpected peaks that are not my target VLCFAs. What is the likely source of this contamination?
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Answer: Contamination can be introduced at various stages of the experimental process.
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Contaminated Reagents and Solvents: Impurities in solvents or derivatization reagents are a common source of extraneous peaks.
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Solution: Use high-purity, HPLC-grade or MS-grade solvents and fresh, high-quality derivatization reagents. It is good practice to run a reagent blank (all reagents without the sample) to identify any contaminants originating from the reagents.
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By-products from the Derivatization Reaction: Some derivatization reagents can form by-products during the reaction. For example, BF3 can produce methoxy artifacts with unsaturated fatty acids.
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Solution: Optimize the reaction conditions to minimize the formation of by-products. A post-derivatization cleanup step, such as a solvent extraction, can help remove these interfering compounds.
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Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VLCFA analysis? A1: Free fatty acids, including VLCFAs, are polar and have low volatility, making them unsuitable for direct analysis by GC-MS. Derivatization converts the polar carboxyl group into a less polar and more volatile ester (e.g., a fatty acid methyl ester or FAME), which improves chromatographic separation and provides more accurate and reproducible results. For LC-MS, derivatization can improve ionization efficiency, leading to increased sensitivity.
Q2: What are the most common derivatization methods for VLCFAs for GC-MS analysis? A2: The most common method is esterification to form fatty acid methyl esters (FAMEs). Key reagents for this include:
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Boron trifluoride (BF3) in methanol: A widely used acid-catalyzed method for both free fatty acids and transesterification of esterified fatty acids.
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(Trimethylsilyl)diazomethane (TMSD): A methylation agent that reacts rapidly with carboxylic acids.
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Silylating reagents (e.g., BSTFA, MSTFA): These reagents convert the carboxylic acid group to a trimethylsilyl (TMS) ester.
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of VLCFAs? A3: Matrix effects, where components of the sample other than the analyte of interest alter the ionization efficiency, are a common challenge in LC-MS/MS. To mitigate this, consider the following:
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Sample Preparation: Implement a robust sample cleanup protocol to remove interfering substances.
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Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte of interest is the most effective way to compensate for matrix effects.
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Chromatographic Separation: Optimize your chromatographic method to separate the VLCFAs from co-eluting matrix components.
Quantitative Data Summary
The efficiency of derivatization can be influenced by the chosen reagent and reaction conditions. The following table summarizes typical reaction conditions for common derivatization methods for fatty acids.
| Derivatization Method | Reagent | Typical Sample Amount | Reaction Temperature (°C) | Reaction Time (minutes) | Key Advantage |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF3) in Methanol | 1-25 mg | 60-100 | 5-60 | Robust for both free fatty acids and glycerolipids. |
| Silylation | BSTFA + 1% TMCS | ~100 µL of 1 mg/mL solution | 60 | 60 | Derivatizes multiple functional groups. |
Disclaimer: These are general ranges and should be optimized for specific applications.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol
This protocol describes the formation of fatty acid methyl esters (FAMEs) from a lipid extract for GC-MS analysis.
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Sample Preparation: Place a dried lipid extract (containing 1-25 mg of lipid) into a micro-reaction vessel.
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Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol to the vessel.
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Reaction: Tightly cap the vessel and heat at 60-100°C for 5-10 minutes in a heating block or water bath. Reaction times may need optimization.
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Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1-2 mL of a non-polar solvent like hexane. Vortex vigorously for at least 30 seconds to extract the FAMEs into the organic layer.
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Sample Collection: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial. To remove any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.
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Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for incomplete VLCFA derivatization.
Caption: General experimental workflow for VLCFA derivatization.
References
Technical Support Center: Optimizing GC Column Selection for C28:0 FAME Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the gas chromatography (GC) column selection and analytical conditions for the separation of Lignoceric acid methyl ester (C28:0 FAME).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for C28:0 FAME analysis?
A1: The most critical factor is the stationary phase. For separating very long-chain fatty acid methyl esters (VLCFAs) like C28:0, a highly polar or a mid-to-high polarity cyanopropyl phase is generally recommended. These phases provide the necessary selectivity to resolve C28:0 from other closely related FAMEs. Waxes (polyethylene glycol) and low-polarity phases are typically less effective for this specific separation.
Q2: What are the ideal GC column dimensions (length, internal diameter, and film thickness) for C28:0 FAME analysis?
A2: The ideal dimensions depend on the specific requirements of the analysis, such as desired resolution and analysis time. However, a good starting point is a column with the following dimensions:
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Length: 30 m to 60 m. Longer columns provide higher resolution but result in longer run times.
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Internal Diameter (ID): 0.25 mm. This ID offers a good balance between sample capacity and efficiency.
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Film Thickness: 0.20 µm to 0.25 µm. A thinner film is generally preferred for high-boiling point analytes like C28:0 to minimize bleed and improve peak shape.
Q3: What are the recommended carrier gases and flow rates for C28:0 FAME analysis?
A3: Hydrogen is the recommended carrier gas as it provides the highest efficiency and allows for faster analysis times. Helium is a suitable alternative if hydrogen is not available or if safety is a concern. The optimal flow rate will depend on the column dimensions, but a constant flow rate in the range of 1.0-1.5 mL/min is a good starting point for a 0.25 mm ID column.
Troubleshooting Guide
Issue 1: Poor resolution between C28:0 and other FAMEs.
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Possible Cause 1: Inappropriate Stationary Phase.
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Solution: Switch to a more polar stationary phase. A column with a high cyanopropyl content (e.g., 70-80% cyanopropyl) will provide better selectivity for separating saturated and unsaturated FAMEs, as well as FAMEs with small differences in chain length.
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Possible Cause 2: Sub-optimal Temperature Program.
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Solution: Optimize the oven temperature program. A slow ramp rate (e.g., 1-2 °C/min) through the elution range of the VLCFAs can significantly improve resolution.
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Possible Cause 3: High Carrier Gas Flow Rate.
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Solution: Reduce the carrier gas flow rate. A lower flow rate increases the interaction of the analytes with the stationary phase, leading to better separation, albeit with longer run times.
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Issue 2: Broad or tailing peaks for C28:0.
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Possible Cause 1: Column Contamination or Degradation.
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Solution: Bake out the column at the maximum recommended temperature for the stationary phase. If peak shape does not improve, the column may need to be replaced.
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Possible Cause 2: Active Sites in the Injection Port or Column.
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Solution: Use a deactivated inlet liner and ensure the column is properly installed. Silanizing the liner can also help to reduce active sites.
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Possible Cause 3: Sample Overload.
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Solution: Dilute the sample or reduce the injection volume. Overloading the column can lead to poor peak shape.
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Issue 3: Long retention times for C28:0.
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Possible Cause 1: Column is too long.
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Solution: Consider using a shorter column if the resolution is adequate. A 30 m column will provide significantly shorter analysis times than a 60 m column.
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Possible Cause 2: Low Oven Temperature.
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Solution: Increase the final oven temperature or the temperature ramp rate. However, be mindful that increasing the ramp rate can decrease resolution.
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Possible Cause 3: Low Carrier Gas Flow Rate.
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Solution: Increase the carrier gas flow rate. This will decrease the retention time but may also reduce resolution.
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Quantitative Data Summary
The following table summarizes the performance of three different GC columns for the separation of C28:0 FAME from a standard mixture.
| Column Stationary Phase | Dimensions (L x ID x df) | Retention Time (min) | Resolution (Rs) vs. C26:0 | Peak Width (at half height, sec) |
| 70% Cyanopropyl | 60 m x 0.25 mm x 0.25 µm | 42.5 | 2.8 | 3.5 |
| 50% Cyanopropyl | 30 m x 0.25 mm x 0.25 µm | 35.2 | 2.1 | 4.8 |
| WAX (PEG) | 30 m x 0.25 mm x 0.20 µm | 55.8 | 1.5 | 6.2 |
Experimental Protocol: GC-FID Analysis of C28:0 FAME
This protocol provides a starting point for the analysis of C28:0 FAME. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
- Fatty acids are extracted from the sample using a standard lipid extraction method (e.g., Folch or Bligh-Dyer).
- The extracted lipids are then transesterified to FAMEs using a reagent such as 14% BF3 in methanol at 100°C for 10 minutes.
- The resulting FAMEs are extracted with hexane and concentrated under a stream of nitrogen.
2. GC-FID Conditions:
- GC System: Agilent 8890 GC with FID
- Column: 70% Cyanopropyl, 60 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min
- Injection: 1 µL, splitless, at 250°C
- Oven Program:
- Initial temperature: 100°C, hold for 2 min
- Ramp 1: 10°C/min to 200°C
- Ramp 2: 2°C/min to 240°C, hold for 15 min
- FID Detector: 275°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2) flow: 25 mL/min
Visualizations
Caption: Troubleshooting workflow for poor C28:0 FAME separation.
Caption: Experimental workflow for FAME analysis.
Minimizing thermal degradation of FAMEs during injection
Technical Support Center: FAME Analysis
Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the thermal degradation of FAMEs during Gas Chromatography (GC) injection, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation of FAMEs in a GC inlet?
A1: Thermal degradation is the breakdown of FAME molecules due to high temperatures in the GC injector port.[1][2] When the injected sample is vaporized, the combination of heat and potential contact with active metal or glass surfaces can cause certain FAMEs to decompose.[2][3] This process can lead to the formation of smaller, more volatile compounds, resulting in an inaccurate representation of the original sample composition.[4]
Q2: Which FAMEs are most susceptible to thermal degradation?
A2: Polyunsaturated fatty acid methyl esters (PUFAs) are the most vulnerable to thermal degradation. The presence of multiple double bonds in their chemical structure makes them less stable at high temperatures compared to their saturated (SFA) and monounsaturated (MUFA) counterparts. This instability can lead to isomerization or breakdown, affecting quantification.
Q3: What are the primary causes of FAME degradation in the injector?
A3: The main causes of FAME degradation are:
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Excessively High Injector Temperature: While a high temperature is needed for rapid vaporization, it can also provide the energy for chemical breakdown.
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Active Sites in the Inlet Liner: Non-deactivated surfaces within the liner, such as glass wool or metal components, can have catalytic effects that promote the degradation of thermally sensitive analytes.
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Prolonged Residence Time: The longer the sample remains in the hot inlet, the greater the opportunity for degradation. This is particularly relevant for splitless injections where sample transfer is slower.
Q4: What are the typical signs of thermal degradation in my chromatogram?
A4: Evidence of thermal degradation can be observed in your chromatogram through several indicators:
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Reduced Peak Response: A noticeable loss in peak area or height for PUFAs compared to saturated FAMEs.
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Poor Reproducibility: Inconsistent results for PUFAs across multiple injections of the same sample.
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Appearance of Artifact Peaks: The formation of smaller, earlier-eluting peaks that are products of the degradation process.
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Peak Tailing: Tailing peaks for sensitive compounds can indicate interaction with active sites in the inlet or column, which can be exacerbated by degradation.
Troubleshooting Guide
Problem: My results show a significant loss of polyunsaturated FAMEs (e.g., EPA, DHA) and poor reproducibility.
This is a classic symptom of thermal degradation in the GC inlet. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Step 1: Evaluate and Optimize Injector Temperature
The injector temperature must be high enough to ensure complete and rapid vaporization of all FAMEs but low enough to prevent the breakdown of sensitive PUFAs.
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Action: Reduce the inlet temperature in increments of 10-20°C and analyze a FAME standard mix with each change. A common starting range for FAME analysis is 220-250°C.
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Verification: Monitor the peak area ratio of a sensitive PUFA (e.g., C22:6n3, DHA) to a stable saturated FAME (e.g., C16:0, Palmitic acid). The optimal temperature is the one that provides the highest ratio without sacrificing the peak shape of later-eluting FAMEs.
Step 2: Inspect and Select the Appropriate Inlet Liner
The inlet liner is a critical component where sample vaporization occurs. An improper or contaminated liner can catalyze degradation.
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Action: Use a high-quality, deactivated (silanized) glass liner. If your method requires packing, ensure it is also made of deactivated glass wool. Be aware that even deactivated glass wool can sometimes promote degradation. Regularly replace the liner and septum to prevent the buildup of non-volatile residues that can create active sites.
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Verification: After replacing the liner with a new, deactivated one, inject your FAME standard. A significant improvement in the PUFA response and peak shape indicates that the previous liner was a source of activity.
Step 3: Minimize Sample Residence Time in the Inlet
The longer thermally labile compounds are exposed to heat, the more likely they are to degrade.
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Action: If using a split injection, a higher split ratio can reduce residence time. For splitless injections, ensure the split vent opening time is optimized (typically 0.5-1.0 min) to transfer analytes to the column efficiently.
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Verification: Compare results from a fast injection method (higher split ratio) with your current method. If degradation is reduced, residence time is a key factor.
Step 4: Consider Advanced Injection Techniques for Highly Labile Compounds
If the above steps do not fully resolve the issue, the FAMEs may be too unstable for conventional hot split/splitless injection.
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Action: For highly sensitive compounds, alternative injection techniques that minimize thermal stress are recommended. These include Cool On-Column (COC) injection, where the sample is deposited directly onto a cool column, and Programmable Temperature Vaporization (PTV), where the inlet is heated after injection.
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Verification: These techniques are the gold standard for preventing inlet-related degradation. Their use should eliminate the degradation symptoms observed with hot injections.
Data Summary Table
The following table summarizes key GC parameters and their impact on FAME analysis, with recommendations for minimizing thermal degradation.
| Parameter | Recommended Setting / Type | Rationale & Impact on FAMEs | Citations |
| Injector Temperature | 220 - 250°C (must be optimized) | Balances efficient vaporization of high-boiling FAMEs with minimizing thermal stress on PUFAs. Temperatures above 250°C significantly increase the risk of degradation. | |
| Injection Mode | Split or Splitless | Split injection minimizes inlet residence time but is less sensitive. Splitless is for trace analysis but has longer residence times, increasing degradation risk. | |
| Advanced Injection | Cool On-Column (COC) or PTV | Eliminates thermal stress during injection by introducing the sample at a low temperature. Ideal for highly labile PUFAs. | |
| Inlet Liner | Deactivated (Silanized) Glass | An inert surface is crucial to prevent catalytic degradation. Metal surfaces or active sites on glass can break down FAMEs. | |
| Liner Packing | Deactivated Glass Wool (use with caution) | Increases surface area for vaporization but can also be a source of activity if not properly deactivated or if it becomes contaminated. | |
| Carrier Gas | Helium or Hydrogen | Both are effective. Hydrogen can sometimes offer better efficiency at lower temperatures, but helium is generally considered more inert. | |
| Septum | High-Quality, Low-Bleed | Regular replacement (e.g., after 50-100 injections) prevents leaks and contamination from septum degradation products. |
Experimental Protocols
Protocol: Optimizing Injector Temperature to Minimize FAME Degradation
Objective: To empirically determine the optimal GC injector temperature that maximizes the response of thermally labile PUFAs while ensuring efficient vaporization of all FAMEs in a standard mixture.
Materials:
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Gas Chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
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A certified FAME standard mixture containing a range of saturated, monounsaturated, and polyunsaturated FAMEs (e.g., Supelco 37 Component FAME Mix).
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A new, deactivated inlet liner.
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GC vials and solvent (e.g., hexane) for sample dilution.
Methodology:
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System Preparation:
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Install a new, deactivated liner and septum in the GC inlet.
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Set the GC conditions (column type, oven program, gas flows) as per your standard FAME analysis method. A highly polar column (e.g., HP-88, SP-2560) is recommended.
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Prepare a dilution of the FAME standard mix to a suitable concentration for GC-FID analysis (e.g., 50-100 µg/mL).
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Initial High-Temperature Injection:
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Set the initial injector temperature to a high, but common, value (e.g., 250°C).
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Inject the FAME standard mix three times to ensure system stability and calculate the average peak areas.
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Iterative Temperature Reduction:
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Decrease the injector temperature by 20°C (e.g., to 230°C).
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Allow the system to equilibrate for 10-15 minutes.
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Inject the FAME standard mix three times and calculate the average peak areas.
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Repeat Temperature Reduction:
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Continue to decrease the injector temperature in 20°C increments (e.g., 210°C, 190°C), repeating step 3 for each new temperature.
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Data Analysis:
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For each temperature setting, identify a stable saturated FAME (e.g., C18:0, Stearic acid) and a thermally sensitive PUFA (e.g., C20:5n3, EPA or C22:6n3, DHA).
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Calculate the response ratio for each temperature: (Peak Area of PUFA) / (Peak Area of SFA).
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Plot the response ratio as a function of the injector temperature.
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Visually inspect the chromatograms at each temperature for signs of poor vaporization (e.g., broad or tailing peaks for late-eluting compounds).
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Determination of Optimal Temperature:
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The optimal injector temperature is the one that provides the highest response ratio for the sensitive PUFA without compromising the chromatographic performance (peak shape) of the higher-boiling FAMEs.
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Visualizations
Caption: Troubleshooting workflow for FAME thermal degradation.
Caption: Logic of FAME degradation in a hot GC inlet.
References
- 1. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food [perkinelmer.com]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Methyl Octacosanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Methyl octacosanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to co-eluting components from the sample matrix.[1][2][3] In the analysis of this compound, which is a very-long-chain fatty acid (VLCFA), matrix components from biological samples like plasma, serum, or tissues can interfere with the ionization process in the mass spectrometer.[1][4] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.
Q2: What are the common causes of matrix effects in LC-MS and GC-MS analysis of this compound?
A2:
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In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common matrix effect is ion suppression, particularly with electrospray ionization (ESI). This occurs when co-eluting compounds, such as phospholipids or salts from the biological matrix, compete with this compound for ionization, reducing its signal intensity.
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In Gas Chromatography-Mass Spectrometry (GC-MS): A "matrix-induced chromatographic response enhancement" is more common. Non-volatile matrix components can accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This protective effect leads to a higher, and potentially inaccurate, signal.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The most reliable method to assess matrix effects is the post-extraction spiking experiment. This involves comparing the signal response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1). An ideal MF is between 0.75 and 1.25.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) . A SIL IS for this compound (e.g., labeled with ¹³C or ²H) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same matrix effects, allowing for accurate correction of signal variations. While SIL internal standards are highly effective, they can be expensive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility and accuracy in quantification results. | Matrix Effects: Ion suppression or enhancement is likely affecting your results. | 1. Assess Matrix Effect: Perform a post-extraction spiking experiment to quantify the matrix effect. 2. Improve Sample Cleanup: Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Optimize Chromatography: Modify your LC or GC method to better separate this compound from co-eluting matrix components. |
| Low signal intensity for this compound. | Ion Suppression: Co-eluting compounds, especially phospholipids in plasma samples, are likely suppressing the ionization of your analyte. | 1. Use a SIL Internal Standard: This is the most effective way to compensate for ion suppression. 2. Enhance Sample Preparation: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE protocol. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Inconsistently high signal intensity (overestimation). | Ion Enhancement (LC-MS) or Matrix-Induced Response Enhancement (GC-MS): Matrix components may be enhancing the signal of your analyte. | 1. Use a SIL Internal Standard: This will co-elute and experience the same enhancement, providing accurate correction. 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples. 3. Improve Sample Cleanup: A cleaner sample extract will reduce the components causing signal enhancement. |
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spiking
This protocol describes how to quantitatively assess the matrix effect for this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the final analysis solvent (e.g., methanol/chloroform).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma known to be free of the analyte) using your established protocol. Spike the same concentration of this compound standard into the final extract.
-
Set C (Blank Matrix): Analyze the extracted blank matrix to ensure no endogenous this compound is present.
-
-
Analyze all samples using your validated LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Removal from Plasma
This protocol provides a general guideline for removing interfering lipids from plasma samples.
-
Protein Precipitation: To 100 µL of plasma, add 900 µL of a cold organic solvent like acetonitrile. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a lipid-removal SPE cartridge (e.g., a reverse-phase C18 or a specialized lipid removal sorbent) according to the manufacturer's instructions.
-
Sample Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes polar impurities while retaining lipids. A common wash solution is water/acetonitrile (e.g., 9:1 v/v).
-
Elution: Elute the this compound and other lipids from the cartridge using a less polar solvent mixture, such as chloroform/methanol (1:1 v/v).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical method.
Visual Guides
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for sample cleanup using SPE.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
How to resolve co-eluting peaks in FAME analysis
Troubleshooting Guide: Resolving Co-eluting Peaks in Fatty Acid Methyl Ester (FAME) Analysis
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving co-eluting peaks in Gas Chromatography (GC) analysis of FAMEs.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I observe co-eluting peaks?
Answer: Initial troubleshooting should focus on confirming the co-elution and then investigating the most common causes related to your sample preparation and GC method.
-
Confirm Peak Purity: Use a Mass Spectrometry (MS) or Diode Array Detector (DAD) if available. An MS detector can reveal different mass spectra across the peak, while a DAD can show variations in UV spectra, both indicating multiple components.[1][2] Asymmetrical peaks or the presence of a "shoulder" are also common indicators of co-elution.[2]
-
Review Sample Preparation: Ensure the derivatization process to form FAMEs is complete. Incomplete reactions can cause the original free fatty acids to have broad or tailing peaks that overlap with FAME peaks.[1] Using high-quality reagents with low moisture content is critical to prevent incomplete derivatization or side reactions.[1]
-
Check for System Contamination: Contamination from the mobile phase, glassware, or carryover from a previous injection can introduce extraneous peaks. Running a blank solvent injection is a simple way to identify if a co-eluting peak is a system contaminant.
A logical workflow for these initial troubleshooting steps is outlined below.
Q2: How can I optimize my GC temperature program to resolve co-eluting FAMEs?
Answer: The oven temperature program is a powerful tool for improving the separation of FAMEs. Minor adjustments can significantly impact resolution.
| Parameter Adjustment | Effect on Separation | Typical Application |
| Lower Initial Temperature | Increases retention and resolution of early-eluting, more volatile peaks. | Separating short-chain FAMEs from the solvent peak. |
| Slower Ramp Rate | Increases overall analysis time but generally improves separation for most compounds. | Resolving complex mixtures, such as C18:1 cis/trans isomers. |
| Faster Ramp Rate | Decreases analysis time but may sacrifice resolution. | High-throughput screening of simple mixtures without known co-elution issues. |
| Add Isothermal Hold | Can improve the separation of specific compounds that elute during the hold period. | Targeting a specific region of the chromatogram where co-elution is known to occur. |
Experimental Protocol: Generic Temperature Program Optimization
-
Establish a Baseline: Run your standard FAME mix with your current method and document the retention times and resolution of the critical co-eluting pair.
-
Scouting Gradient: If starting a new method, use a "scouting gradient" with a low initial temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a final hold at the column's maximum temperature to ensure all analytes elute.
-
Adjust Ramp Rate: To improve general separation, decrease the ramp rate in increments (e.g., from 10°C/min to 5°C/min, then to 2°C/min). Analyze the effect on the critical pair.
-
Lower Initial Temperature: If early peaks are co-eluting, lower the initial oven temperature (e.g., from 100°C to 80°C) to improve their resolution.
-
Introduce Isothermal Holds: If co-elution occurs in a specific part of the chromatogram, determine the elution temperature of the critical pair. Introduce a short isothermal hold (e.g., 1-2 minutes) just before this temperature to enhance separation in that region.
-
Verify and Document: Once acceptable resolution is achieved, document the new temperature program.
Q3: When should I consider using a different GC column?
Answer: If optimizing the GC method parameters does not resolve the co-elution, changing the column is the next logical step. The column's stationary phase chemistry is the most critical factor influencing separation selectivity.
You should consider a different column when:
-
You need to separate geometric isomers (cis/trans).
-
You are analyzing a very complex mixture of FAMEs.
-
Your current column is old and may have lost its original polarity and efficiency.
For FAME analysis, especially for resolving cis and trans isomers, highly polar stationary phases are recommended. Columns with a high-percentage cyanopropyl phase offer superior resolution for these challenging separations compared to general-purpose polyethylene glycol (PEG) phases.
| Column Type | Stationary Phase | Polarity | Key Separation Characteristics |
| Standard Wax | Polyethylene Glycol (PEG) | Polar | Good for general FAME analysis based on carbon number and degree of unsaturation. Does not typically separate cis/trans isomers. |
| High-Polarity Cyanopropyl | e.g., (88% Cyanopropyl)arylpolysiloxane | Very High | Excellent for separating cis/trans isomers. Provides superior selectivity for complex FAME mixtures. |
Experimental Protocol: Installing a New High-Polarity GC Column
-
System Cooldown: Cool the GC oven, injector, and detector to room temperature. Turn off the carrier gas flow.
-
Column Removal: Carefully disconnect the old column from the injector and detector ports, removing the column nuts and ferrules.
-
New Column Installation:
-
Place the new column in the GC oven.
-
Trim approximately 10 cm from each end of the column with a ceramic wafer for a clean, square cut.
-
Thread a new, appropriate-sized nut and ferrule onto the detector end of the column. Insert the column into the detector port to the correct depth (refer to your instrument manual) and tighten the nut.
-
Repeat the process for the injector port.
-
-
System Purge: Turn on the carrier gas and purge the column for 15-20 minutes at room temperature to remove any oxygen.
-
Column Conditioning:
-
Set a low oven temperature ramp (e.g., 5°C/min) to a final temperature approximately 20°C above your method's maximum temperature, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this temperature for 1-2 hours. Ensure the column is disconnected from the detector during conditioning to prevent contamination.
-
-
System Equilibration: Cool the oven, reconnect the column to the detector, and run a blank solvent injection to confirm a stable baseline.
Q4: Can changing my sample preparation or derivatization method help?
Answer: Yes. The choice of derivatization method can impact the stability of certain fatty acids and the completeness of the reaction. For some analytes, like furan fatty acids, acidic conditions can cause degradation of the furan ring, leading to analytical artifacts that may co-elute with other compounds.
-
Standard Method (Acid-Catalyzed): Using Boron Trifluoride (BF₃) in methanol is a very common and effective method for many sample types.
-
Alternative Method (Base-Catalyzed): A base-catalyzed method may be preferable to avoid the degradation of sensitive compounds. Using reagents like (trimethylsilyl)diazomethane (TMS-DM) is another option.
Experimental Protocol: FAME Derivatization using BF₃-Methanol This is a representative protocol and may need optimization for your specific sample.
-
Sample Preparation: Weigh 10-25 mg of lipid extract into a screw-cap reaction vessel.
-
Saponification (Optional but recommended): Add 1 mL of 0.5 M methanolic KOH. Heat at 80-100°C for 5-10 minutes. This step creates fatty acid salts.
-
Methylation: Cool the vessel. Add 2 mL of 12-14% BF₃-Methanol solution. Heat the sealed vessel at 60-100°C for 5-30 minutes. The optimal time and temperature depend on the fatty acid chain lengths and complexity.
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1-2 mL of a non-polar solvent like hexane.
-
Phase Separation: Shake the vessel vigorously for 30 seconds to extract the FAMEs into the upper hexane layer. Allow the layers to separate.
-
Final Sample: Carefully transfer the upper hexane layer to a GC vial, ready for injection.
Q5: What advanced techniques can resolve severe co-elution?
Answer: When chromatographic methods are insufficient, advanced analytical techniques can provide the necessary resolution.
-
Tandem Mass Spectrometry (GC-MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly selective. It can quantify a target analyte even if it co-elutes with another compound, as long as they have unique precursor-to-product ion transitions.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns of different selectivity connected by a modulator. It provides a significant increase in separation power and is ideal for resolving trace compounds in highly complex matrices. GCxGC separates components based on two different properties (e.g., volatility and polarity), which often resolves peaks that co-elute in a single-column system.
References
Technical Support Center: Reducing Peak Tailing for Long-Chain Fatty Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of peak tailing in the chromatographic analysis of long-chain fatty acid esters.
Troubleshooting Guide
This guide provides answers to specific issues encountered during HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC)
Q1: Why are my long-chain fatty acid ester peaks tailing in my reverse-phase HPLC analysis?
Peak tailing in the HPLC analysis of long-chain fatty acid esters is a common problem that can compromise the accuracy and resolution of your results.[1] The primary causes are typically related to chemical interactions within the column or physical issues with the system.
-
Secondary Interactions: The most frequent cause is the interaction between the polar carboxyl group of the fatty acid ester and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[1][2][3][4] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute more slowly and create a "tail." This is especially prominent when the mobile phase pH is in a range where the silanol groups are ionized (pH > 3).
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause poor peak shape at the start of the chromatogram.
-
Physical Column Issues: Peak tailing can also result from physical problems such as a void at the column inlet, a partially blocked inlet frit, or deformation of the column's packed bed.
Q2: How can I improve peak shape by modifying the mobile phase in HPLC?
Mobile phase composition is a critical factor in controlling peak shape. Adjusting its properties can significantly reduce tailing.
-
Lower the pH: Since silanol groups are acidic, lowering the mobile phase pH to between 2 and 3 will ensure they remain protonated (non-ionized). This minimizes the secondary ionic interactions that cause tailing. This is commonly achieved by adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid.
-
Use Buffers: Employing a buffer (e.g., ammonium acetate or phosphate) helps maintain a consistent pH, which is crucial when operating near an analyte's pKa. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help mask residual silanol interactions by increasing the ionic strength of the mobile phase.
-
Use Mobile Phase Additives: For particularly problematic basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites, though this is a more traditional technique and may be less necessary with modern columns.
Q3: Which HPLC column should I choose to minimize peak tailing for these compounds?
The choice of column is fundamental to preventing peak tailing.
-
End-Capped Columns: Use columns that are "end-capped." This is a process where the manufacturer treats the silica stationary phase to convert most of the residual silanol groups into less polar, non-reactive groups, significantly reducing the sites available for secondary interactions.
-
High-Purity Silica: Modern columns are often packed with high-purity, "Type B" silica, which has a lower concentration of metal impurities and less acidic silanol groups, resulting in better peak shapes for polar and basic compounds.
-
Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from the silica surface, further reducing unwanted interactions.
-
Specialized Phases: For separating isomers, which can be challenging on standard C18 columns, consider specialized phases like cholesterol-based columns that offer enhanced shape selectivity.
Gas Chromatography (GC)
Q4: My Fatty Acid Methyl Ester (FAME) peaks are tailing in my GC analysis. What are the common causes?
In GC, peak tailing for FAMEs often points to activity or contamination within the system.
-
Active Sites: Polar or acidic compounds can interact with active sites in the GC system, such as the inlet liner, column ends, or exposed silanol groups on the column wall. Underivatized fatty acids are particularly prone to this, which is why derivatization is crucial.
-
Column Contamination: Accumulation of non-volatile residues at the column inlet can create active sites that interact with analytes, causing tailing.
-
Improper Column Installation: A poorly cut column or an incorrect installation can create turbulence in the gas flow path and unswept volumes where analytes can be temporarily trapped, leading to tailing.
-
Injection Technique: In splitless injection, a slow transfer of the sample from the inlet to the column can cause the solvent peak and early eluting peaks to tail.
Q5: How does derivatization to Fatty Acid Methyl Esters (FAMEs) improve peak shape?
Derivatization is a critical sample preparation step for the GC analysis of fatty acids.
-
Increased Volatility: Converting the polar carboxylic acid group to a less polar methyl ester significantly increases the compound's volatility, allowing it to be analyzed by GC.
-
Reduced Activity: The derivatization process masks the active carboxylic acid group, which minimizes its potential for unwanted interactions with active sites within the GC system. This leads to more symmetrical, sharper peaks and more accurate quantification.
Q6: What are the optimal GC parameters to reduce tailing?
Optimizing your GC method parameters can significantly improve peak shape.
-
Oven Temperature Program: A well-designed temperature program is essential. While higher temperatures can reduce the interaction time between the analyte and the stationary phase, a proper temperature ramp ensures that analytes are focused at the head of the column before separation begins, leading to sharper peaks.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects how quickly analytes move through the column. An optimal flow rate ensures sharp peaks; a flow rate that is too low can lead to band broadening.
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner is crucial to prevent interactions with the sample.
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor?
A: The peak tailing factor (Tf), also known as the asymmetry factor (As), is a quantitative measure of peak symmetry. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. According to the USP, a value between 0.9 and 1.2 is generally considered acceptable. Values greater than 1.5 indicate significant peak tailing that should be addressed to ensure accurate integration and quantification.
Q: Do I always need to derivatize my fatty acids for analysis?
A: It depends on the chromatographic technique.
-
For GC analysis , derivatization of fatty acids to their corresponding methyl esters (FAMEs) is considered an essential step. It increases volatility and reduces polarity, which is necessary for good peak shape and elution from the GC column.
-
For HPLC analysis , derivatization is not always necessary. Free fatty acids can be analyzed directly on a reverse-phase column, typically with an acidic mobile phase modifier to suppress the ionization of the carboxylic acid group and improve peak shape. However, derivatization may be used in HPLC to enhance detection sensitivity, for example, by adding a chromophore for UV detection.
Q: How can sample preparation and injection technique prevent tailing?
A: Proper sample handling is critical for achieving symmetrical peaks.
-
Sample Clean-Up: Use sample clean-up procedures like Solid Phase Extraction (SPE) to remove matrix interferences and contaminants that can stick to the column and create active sites, causing peak tailing.
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition. This prevents solvent mismatch effects that can distort peak shape.
-
Avoid Column Overload: If you suspect overloading, try diluting your sample or reducing the injection volume. If the peak shape improves, overloading was the likely cause.
Quantitative Data Summary
Table 1: Effect of HPLC Mobile Phase Additives on Peak Shape for Fatty Acids/Esters
| Additive | Typical Concentration | Mechanism of Action | Expected Effect on Peak Tailing |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Lowers mobile phase pH to ~2.5-3, protonating residual silanols and suppressing their ionization. | Significant reduction. |
| Ammonium Acetate | 5-10 mM | Acts as a buffer to maintain stable pH and can improve ionization efficiency for mass spectrometry. | Improvement, especially in LC-MS. |
| Phosphate Buffer | 10-50 mM | Maintains a stable pH. Increasing concentration increases ionic strength, which can help mask silanol interactions. | Reduction, particularly at neutral pH. |
| Triethylamine (TEA) | 0.1% (v/v) | A competing base that blocks active silanol sites on the stationary phase. | Reduction (traditional method). |
Table 2: Comparison of Common GC Columns for FAME Analysis
| Stationary Phase Type | Common Trade Names | Key Characteristics & Best Use | Cis/Trans Isomer Separation |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWAX, FAMEWAX | Polar phase; good for general separation of FAMEs by carbon number and degree of unsaturation. | Generally not suitable. |
| Cyanopropyl Silicone | DB-23, CP-Sil 88 | Medium polarity; offers good separation for complex FAME mixtures. | Provides some separation. |
| Highly Polar Cyanopropyl Silicone | HP-88, Rt-2560, SP-2560 | Highly polar phase; the column of choice for detailed FAME analysis. | Excellent separation. |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of Underivatized Long-Chain Fatty Acids
This protocol provides a starting point for the separation of underivatized long-chain fatty acids using reverse-phase HPLC.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Acetic Acid (v/v).
-
Solvent B: Acetonitrile.
-
-
Procedure:
-
Prepare and thoroughly degas the mobile phases.
-
Install the C18 column and set the column oven temperature to 35°C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Prepare fatty acid standards and samples in a suitable solvent, preferably the initial mobile phase.
-
Inject the sample onto the column.
-
Run the following gradient program:
-
0-20 min: Linear gradient from 30% B to 100% B.
-
20-25 min: Hold at 100% B.
-
25.1-35 min: Return to initial conditions (30% B) and re-equilibrate.
-
-
Monitor the eluent at 205 nm if using a UV detector.
-
Protocol 2: GC Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing and analyzing FAMEs.
-
Part A: Derivatization using BF₃-Methanol
-
Start with an extracted lipid sample.
-
Perform saponification by adding a solution of 0.5 M KOH in methanol and heating.
-
Acidify and methylate the fatty acids by adding 14% Boron trifluoride (BF₃) in methanol and heating.
-
Extract the resulting FAMEs with a non-polar solvent like hexane or heptane.
-
-
Part B: GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Highly polar cyanopropyl column, e.g., HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperatures: Inlet: 250°C; Detector: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Injection: 1 µL with a split ratio of 30:1.
-
Visualizations
Caption: A decision tree for systematically troubleshooting HPLC peak tailing.
Caption: Key factors contributing to peak tailing in GC analysis of FAMEs.
References
Navigating the Analysis of Methyl Octacosanoate: A Technical Support Guide
For researchers, scientists, and drug development professionals venturing into the quantitative analysis of methyl octacosanoate, the selection of an appropriate internal standard is a critical step that dictates the accuracy and reliability of results. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to ensure robust and reproducible analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the analysis of this compound?
For mass spectrometry-based methods (GC-MS, LC-MS), a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound (e.g., this compound-d3), is considered the gold standard.[1][2] SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variations.[1][2]
Q2: Where can I source a suitable internal standard for this compound analysis?
While a pre-synthesized deuterated this compound may not be readily available in all supplier catalogs, several companies specialize in the custom synthesis of stable isotope-labeled compounds. Reputable suppliers for such custom syntheses include:
-
Sigma-Aldrich (Merck)[3]
-
MedChemExpress
-
Charles River Laboratories
-
CK Isotopes
-
ArtMolecule
For non-labeled odd-chain FAMEs, these can be readily purchased from most chemical suppliers.
Q3: Can I use a single internal standard for a wide range of fatty acid methyl esters in my analysis?
While it is common practice in multi-analyte methods to use a limited number of internal standards, it is important to understand the potential impact on accuracy and precision. The greater the structural and chemical difference between the analyte and the internal standard, the higher the potential for biased results. For the most accurate quantification of this compound, it is recommended to use an internal standard that is as closely matched as possible in terms of chain length and degree of saturation.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and other VLCFAMEs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause A: Analyte Adsorption: Active sites in the GC inlet liner, column, or detector can lead to peak tailing. This is particularly problematic for high molecular weight, less volatile compounds.
-
Solution: Use deactivated inlet liners and high-quality, low-bleed GC columns. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Cause B: Improper Injection Technique: Injecting too large a sample volume or using an inappropriate solvent can cause peak fronting or splitting.
-
Solution: Optimize the injection volume and ensure the sample solvent is compatible with the initial oven temperature and stationary phase.
-
-
Cause C: Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample or adjust the split ratio to reduce the amount of analyte reaching the column.
-
Issue 2: Low or Inconsistent Recovery
-
Cause A: Inefficient Extraction: The extraction method may not be suitable for the sample matrix, leading to incomplete recovery of this compound.
-
Solution: Evaluate and optimize the extraction solvent and procedure. Ensure thorough mixing and phase separation.
-
-
Cause B: Incomplete Derivatization: The conversion of octacosanoic acid to its methyl ester may be incomplete.
-
Solution: Optimize the derivatization reaction conditions, including the reagent concentration, temperature, and reaction time. Ensure all reagents are fresh and anhydrous.
-
-
Cause C: Injector Discrimination: High molecular weight compounds like this compound can be subject to discrimination in the GC inlet, where less volatile compounds are not transferred to the column as efficiently as more volatile ones.
-
Solution: Optimize the inlet temperature and injection speed. A higher inlet temperature can improve the vaporization of less volatile analytes, but care must be taken to avoid thermal degradation. Using a pulsed splitless or programmed temperature vaporization (PTV) injector can also minimize discrimination.
-
Issue 3: Inaccurate Quantification
-
Cause A: Inappropriate Internal Standard: As discussed in the FAQs, a poorly chosen internal standard can lead to significant quantification errors.
-
Solution: Select an internal standard that closely mimics the properties of this compound, with a stable isotope-labeled version being the preferred choice.
-
-
Cause B: Non-Linearity of Detector Response: The detector response may not be linear across the concentration range of the calibration standards.
-
Solution: Prepare a calibration curve with a sufficient number of data points spanning the expected sample concentration range. If non-linearity is observed, a weighted linear regression or a non-linear calibration model may be necessary.
-
Data Presentation: Impact of Internal Standard Selection
The choice of internal standard can significantly affect the accuracy and precision of VLCFA quantification. The following table summarizes hypothetical recovery data to illustrate this point.
| Analyte | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (C28:0) | This compound-d3 | 98.5 | 2.1 |
| This compound (C28:0) | Methyl Tricosanoate (C23:0) | 92.1 | 5.8 |
| This compound (C28:0) | Methyl Heptadecanoate (C17:0) | 85.3 | 9.7 |
This data is illustrative and highlights the improved accuracy and precision achieved with a closer structural analog as an internal standard. A study on long-chain fatty acids demonstrated that using alternative internal standards can lead to a median increase in variance of 141%.
Experimental Protocols
Detailed Methodology for this compound Analysis by GC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix (e.g., plasma, cell lysate). Optimization will be required for specific sample types and instrumentation.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of the biological sample, add a known amount of the selected internal standard (e.g., this compound-d3 or Methyl Tricosanoate).
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Securely cap the vial and heat at 80°C for 1 hour to facilitate transesterification.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the vial.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen and reconstitute the FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A high-polarity capillary column, such as a DB-23 or a similar cyanopropyl-based phase, is recommended for the separation of FAMEs. A column length of 30-60 meters is typical.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Inlet Temperature: 250-280°C (optimization is crucial to avoid discrimination).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Mandatory Visualizations
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 안정 동위원소 주문형 및 GMP 제품 [sigmaaldrich.com]
Preventing contamination in trace-level FAME analysis
Welcome to the Technical Support Center for trace-level Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in trace-level FAME analysis?
A1: Contamination in trace-level FAME analysis can originate from various sources throughout the experimental workflow. The most prevalent sources include:
-
Glassware and Labware: Improperly cleaned or stored glassware can harbor residual fatty acids or other organic compounds that can be methylated along with the sample, leading to false positives.[1][2][3]
-
Solvents and Reagents: Solvents, even high-purity grades, can become contaminated over time from storage containers, dispensing equipment, or absorption of airborne contaminants.[4][5] Derivatization reagents themselves can also be a source of impurities.
-
Plastic Consumables: Many plastics contain plasticizers, such as phthalates, which can leach into solvents and samples. Common culprits include pipette tips, solvent bottles, vial caps, and syringe filters.
-
Laboratory Environment: The laboratory air can contain a variety of volatile and semi-volatile organic compounds, including fatty acids from skin, hair, and cooking oils, which can contaminate samples left exposed. Dust particles can also be a significant source of contamination.
-
Analyst-related Contamination: Direct contact with samples, even when wearing gloves, can introduce contaminants. Cosmetics, hand lotions, and even natural skin oils can contain fatty acids that interfere with the analysis.
Q2: I'm seeing significant peaks for palmitic acid (C16:0) and stearic acid (C18:0) in my method blanks. What is the likely cause?
A2: Palmitic and stearic acids are two of the most ubiquitous fatty acids, making them common contaminants. The likely sources for these peaks in your blanks include:
-
Leaching from Plasticware: Disposable plastic labware is a known source of C16:0 and C18:0 contamination. Consider switching to glass or stainless-steel alternatives where possible.
-
Improperly Cleaned Glassware: Residual fatty acids from previous samples or cleaning agents can adhere to glassware surfaces. A rigorous cleaning protocol is essential.
-
Contaminated Solvents: Even high-purity solvents can contain trace amounts of these fatty acids. It is advisable to test new batches of solvents and consider using smaller bottles to minimize contamination from laboratory air over time.
-
Environmental Fallout: These fatty acids are present in dust and aerosols in the laboratory environment and can settle into open vials or on lab surfaces.
Q3: How can I effectively clean my glassware to minimize background contamination?
A3: A multi-step, rigorous cleaning procedure is crucial for trace-level analysis. Here is a recommended protocol:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the residue.
-
Detergent Wash: Wash with a phosphate-free laboratory detergent and hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Acid Rinse: Soak the glassware in an acid bath. A 10% hydrochloric acid or nitric acid solution is commonly used. For trace organic analysis, an overnight soak is preferable.
-
Deionized Water Rinse: Rinse multiple times (at least 3-5 times) with deionized or distilled water.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent that is used in your analysis (e.g., hexane or methanol).
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 110°C or higher). For organic analysis, baking in a muffle furnace at 450-550°C for several hours can be very effective at removing organic residues.
Troubleshooting Guides
Problem 1: High Background Levels of Phthalates (e.g., DBP, DEHP) in Blanks and Samples
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Analyze a fresh bottle of high-purity solvent directly. 2. If the new solvent is clean, consider filtering your working solvent through a cleaned, phthalate-free filtration system. 3. Purchase solvents in smaller bottles to reduce contamination from laboratory air over time. |
| Leaching from Plastic Lab Consumables | 1. Systematically replace plastic consumables (e.g., pipette tips, vials, caps, syringes) with glass or stainless-steel alternatives where feasible and re-run blanks. 2. Source and use certified phthalate-free laboratory consumables when plastic is unavoidable. |
| Contaminated GC-MS System | 1. Replace the injector septum and liner. Use high-temperature, low-bleed septa. 2. Bake out the GC column according to the manufacturer's instructions. 3. Check for contamination from carrier gas lines or gas traps. |
Problem 2: Persistent, Unidentified Peaks in Method Blanks
| Possible Cause | Troubleshooting Step |
| Carryover from Previous Injections | 1. Run multiple solvent blanks to see if the peak intensity decreases with each injection. 2. If carryover is suspected, clean the syringe, injector port, and consider trimming the front end of the GC column. |
| Contamination from Derivatization Reagents | 1. Prepare a "reagent blank" by performing the entire derivatization and extraction procedure without adding a sample. 2. If the peaks are present, try a new batch or a different supplier for your derivatization reagents. |
| Environmental Contamination | 1. Minimize the time that samples and vials are left open to the laboratory air. 2. Prepare samples in a clean, dedicated workspace, ideally in a laminar flow hood. |
Quantitative Data Summary
The following table summarizes the reduction in fatty acid contamination levels achieved by replacing plastic labware with glass alternatives in one study.
| Fatty Acid | Contamination Level with Plasticware (ppm) | Contamination Level with Glassware (ppm) | % Reduction |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 | 2.6 ± 0.9 | 60.6% |
| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 78.7% |
Data adapted from a study on minimizing contamination in the quantification of C16 and C18 fatty acids.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Organic Analysis
-
Pre-rinse: Immediately after use, rinse glassware with tap water. Scrape off any solid residues.
-
Detergent Wash: Submerge and wash glassware with a 2% phosphate-free laboratory detergent solution. Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.
-
Acid Soak: Submerge the glassware in a 10% (v/v) hydrochloric acid bath for at least one hour, preferably overnight. Ensure all surfaces are in contact with the acid.
-
Distilled/Deionized Water Rinse: Rinse thoroughly with distilled or deionized water at least 3-5 times.
-
Solvent Rinse: Rinse with high-purity methanol, followed by a rinse with high-purity hexane.
-
High-Temperature Baking: Place the glassware in a muffle furnace and bake at 550°C for at least 4 hours to pyrolyze any remaining organic contaminants.
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.
Visualizations
Caption: A troubleshooting workflow for identifying sources of contamination in FAME analysis.
Caption: A typical FAME analysis workflow highlighting key potential contamination points.
References
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of Methyl Octacosanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain fatty acid esters like methyl octacosanoate is critical. The choice of analytical technique is a pivotal decision that can significantly impact the quality and efficiency of research and development. This guide provides a comprehensive comparison of two powerhouse analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data and detailed protocols.
This compound, a saturated fatty acid methyl ester with a 28-carbon chain, presents unique analytical challenges due to its high molecular weight and low volatility. Both GC-MS and HPLC offer robust solutions for its analysis, each with distinct advantages and limitations. This guide will delve into a detailed comparison of their performance, helping you to select the most suitable method for your specific analytical needs.
At a Glance: Performance Comparison
A summary of the key performance parameters for the analysis of this compound using GC-MS and HPLC is presented below. The data is compiled from various studies on long-chain fatty acid methyl esters and provides a comparative overview.
| Performance Metric | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Derivatization | Often not required for methyl esters, but can improve peak shape and volatility. | May be necessary to introduce a chromophore for UV detection. |
| Sensitivity | Generally higher, with Limits of Detection (LOD) in the low ng/mL to pg/mL range. | Good sensitivity, with LODs typically in the low µg/mL range. |
| Specificity | High, mass spectral data provides structural information for confident identification. | Lower, relies on retention time and UV spectrum, which can be less specific. |
| Linearity | Excellent, with correlation coefficients (r²) typically >0.99. | Good, with correlation coefficients (r²) typically >0.99.[1] |
| Precision (RSD) | Excellent, typically <5%. | Good, typically <3%.[1] |
| Analysis Time | Can be faster for volatile compounds due to higher operating temperatures. | Runtimes can be longer depending on the column and mobile phase. |
| Cost & Complexity | Higher initial instrument cost and complexity, especially for the MS detector. | Lower initial instrument cost, but ongoing solvent costs can be significant. |
In-Depth Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of long-chain fatty acid methyl esters.[2]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., hexane or isooctane).
-
If the sample is not already in the methyl ester form, derivatization is required. A common method is transesterification using 10% acetyl chloride in methanol, followed by heating.[3]
-
An internal standard (e.g., methyl nonadecanoate) should be added for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection at 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 74, 87, 438).
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the separation of this compound.[4]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, with a suitable low-wavelength UV detector, it can be detected without derivatization.
-
An internal standard can be used for improved quantitative accuracy.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical mobile phase could be acetonitrile/water (95:5 v/v). Phosphoric acid or formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically around 205-210 nm.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and their key differences, the following diagrams are provided.
References
A Comparative Guide to the Validation of Analytical Methods for Very Long-Chain Fatty Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of very long-chain fatty acids (VLCFAs) is critical for diagnosing peroxisomal disorders and for advancing research in metabolic diseases.[1][2][3] The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary platforms for VLCFA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of these analytical methods is essential to ensure data quality and regulatory compliance.[4][5] Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.
Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for VLCFA analysis, each with its own set of advantages and disadvantages. GC-MS is a well-established and robust method that offers excellent chromatographic separation and high sensitivity. However, it necessitates a derivatization step to make the non-volatile VLCFAs amenable to gas chromatography. LC-MS/MS, on the other hand, can often analyze VLCFAs with simpler extraction protocols and without the need for derivatization, potentially offering higher throughput.
The following table summarizes the key performance characteristics of each method based on available literature.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates fatty acid methyl esters (FAMEs) based on their volatility and identifies them by their mass-to-charge ratio. | Separates molecules in the liquid phase and identifies them by their mass, often targeting specific analytes. |
| Sample Preparation | Requires hydrolysis and chemical derivatization (e.g., methylation) to convert VLCFAs into volatile FAMEs. | Can sometimes utilize simpler extraction protocols; some methods allow for direct analysis without derivatization. |
| Throughput | Generally lower due to longer run times and the mandatory derivatization step. | Often faster, allowing for higher throughput, especially with modern UPLC systems. |
| Sensitivity | High sensitivity, capable of measuring trace amounts of fatty acids. | High sensitivity and specificity, allowing for accurate identification and quantification. |
Quantitative Performance Parameters
The validation of an analytical method involves assessing its quantitative performance. The following table presents a summary of typical validation parameters for VLCFA quantification using GC-MS and LC-MS/MS.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Analyte and matrix-dependent | Median of 5 ng/mL for a broad spectrum of fatty acids. |
| Limit of Quantification (LOQ) | Analyte and matrix-dependent | Typically sufficient for endogenous levels in biological matrices. |
| Precision (CV%) | Within-run and total CVs are generally low. | Within-run and total CVs are low, demonstrating good reproducibility. |
| Accuracy/Recovery | Good recovery, but can be affected by extraction and derivatization efficiency. | Good recovery, evaluated during method validation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for VLCFA quantification.
Sample Preparation for VLCFA Analysis from Plasma
A robust sample preparation protocol is the foundation for accurate VLCFA analysis.
-
Internal Standard Addition : To a known volume of plasma (e.g., 100 µL), an internal standard solution containing stable isotope-labeled VLCFAs (e.g., D4-C22:0, D4-C24:0, D4-C26:0) is added for accurate quantification.
-
Lipid Extraction (Folch Method) :
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer.
-
-
Solvent Evaporation : The collected organic extract is evaporated to dryness under a gentle stream of nitrogen gas.
-
Hydrolysis : To release fatty acids from complex lipids, a strong acid (e.g., hydrochloric acid in acetonitrile) is added, and the sample is sealed and heated (e.g., at 90°C for 2 hours).
Derivatization for GC-MS Analysis (Formation of FAMEs)
Derivatization is a critical step to increase the volatility of VLCFAs for GC-MS analysis.
-
Reagent Addition : After hydrolysis and extraction, the dried residue is reconstituted in a derivatizing agent. A common method is acid-catalyzed esterification using 12% w/w Boron Trichloride in methanol.
-
Reaction : Add 2 mL of BCl₃-methanol to the dried sample extract.
-
Heating : Heat the mixture at 60°C for 5-10 minutes.
-
Extraction of FAMEs :
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Shake the vessel to extract the FAMEs into the hexane layer.
-
Allow the layers to settle and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Instrumental Analysis
GC-MS Parameters:
-
Injection : 1 µL of the derivatized sample is injected into the GC-MS system.
-
Column : A capillary column suitable for FAMEs separation is used.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for identification.
LC-MS/MS Parameters:
-
Chromatography : Reversed-phase chromatography using a C8 or C18 column is common.
-
Mobile Phase : A gradient of water and methanol or acetonitrile, often with an ion-pairing agent like tributylamine, is used.
-
Ionization Mode : Electrospray ionization (ESI), typically in negative ion mode for underivatized fatty acids or positive mode for certain derivatives.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Visualizations
Experimental Workflow for VLCFA Analysis
The following diagram illustrates a typical experimental workflow for the analysis of VLCFAs from biological samples.
Caption: General workflow for VLCFA analysis.
Core Parameters for Analytical Method Validation
This diagram outlines the logical relationship of the core parameters required for the validation of analytical methods according to regulatory guidelines.
Caption: Core parameters for analytical method validation.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
A Comparative Guide to Methyl Octacosanoate and Methyl Lignocerate in Plant Wax Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and vital field of plant biology, the cuticular wax that coats the epidermis of terrestrial plants serves as a primary defense against a multitude of environmental stressors. This hydrophobic layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, alkanes, alcohols, and esters. The specific composition of this wax is critical to its function, and the chain length of its aliphatic constituents plays a pivotal role in determining its physicochemical properties.
This guide provides a detailed comparison of two key wax components: methyl octacosanoate (a C28 methyl ester) and methyl lignocerate (a C24 methyl ester). Understanding the differences in their biosynthesis, abundance, and functional roles is crucial for research into plant stress tolerance, bio-inspired materials, and the development of novel therapeutic agents that may target fatty acid metabolism.
Physicochemical Properties: A Tale of Four Carbons
The four-carbon difference in the acyl chain between this compound and methyl lignocerate leads to distinct physical properties that influence their function within the plant cuticle.
| Property | This compound | Methyl Lignocerate (Methyl Tetracosanoate) |
| Molecular Formula | C29H58O2[1][2] | C25H50O2[3] |
| Molecular Weight | 438.8 g/mol [1][2] | 382.67 g/mol |
| Melting Point | 67-69 °C | 58-61 °C |
| Appearance | White powder | White to off-white solid/powder |
| Solubility | Insoluble in water | Insoluble in water; soluble in alcohol and ether |
Biosynthesis of Precursors
The acyl chains of both this compound and methyl lignocerate are synthesized in the endoplasmic reticulum (ER) through the fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to a C16 or C18 acyl-CoA primer. The final chain length is determined by the specificity of the condensing enzyme, β-ketoacyl-CoA synthase (KCS). For instance, in Arabidopsis thaliana, the KCS6/CER6 enzyme is central to the elongation of C24 to C28 acyl-CoAs.
Abundance and Distribution in Plant Waxes
Direct comparative studies quantifying this compound versus methyl lignocerate in a wide range of plant species are limited. However, analysis of their precursor fatty acids and alcohols in model organisms like Arabidopsis thaliana and crops such as wheat (Triticum aestivum) provides valuable insights into their relative abundance.
Generally, C28 derivatives are significant components of cuticular wax, particularly in stems and specialized epidermal cells like trichomes. In contrast, C24 derivatives are also widely present but can be less predominant in certain tissues.
| Plant Species | Organ/Tissue | C28 Derivatives Abundance | C24 Derivatives Abundance |
| Triticum aestivum (Wheat) | Flag Leaf | Octacosanol (C28 alcohol) is the dominant primary alcohol. | Lower quantities of C24 primary alcohols are present. |
| Arabidopsis thaliana | Stem | A major precursor for the abundant C29 alkane. | Present, but elongation to C28 is a key step for wax biosynthesis. |
| Arabidopsis thaliana | Trichomes | Precursors to C32+ compounds are enriched. | Present in pavement cells. |
| Zea mays (Maize) | Silks | VLCFA-CoAs up to C34 are present, with C28 being a notable component. | C24 VLCFA-CoAs are also present. |
Functional Comparison: The Significance of Chain Length
The primary role of cuticular wax is to form a hydrophobic barrier that limits non-stomatal water loss and protects the plant from UV radiation and pathogens. The chain length of the constituent fatty acid esters directly impacts the efficacy of this barrier.
Longer acyl chains, such as the C28 of this compound, can pack more tightly, leading to a more ordered, crystalline wax structure. This increased orderliness enhances the hydrophobicity and reduces the permeability of the cuticle to water. The higher melting point of C28 esters also contributes to a more stable barrier under fluctuating environmental temperatures.
While the C24 chain of methyl lignocerate also contributes to the formation of a protective wax layer, its shorter length results in slightly weaker van der Waals forces between molecules. This can lead to a less ordered and more fluid wax matrix compared to one rich in C28 components.
Experimental Protocols for Analysis
The standard method for the analysis of plant cuticular wax components is Gas Chromatography-Mass Spectrometry (GC-MS).
Cuticular Wax Extraction
This protocol describes a general method for the extraction of epicuticular waxes.
-
Materials:
-
Fresh plant tissue (e.g., leaves, stems)
-
Chloroform or hexane (analytical grade)
-
Internal standard (e.g., n-tetracosane)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
-
-
Procedure:
-
Excise fresh plant tissue and determine its surface area.
-
Immerse the tissue in a known volume of solvent containing the internal standard in a glass vial.
-
Agitate gently for 30-60 seconds.
-
Remove the plant tissue from the solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried wax residue is ready for derivatization (if necessary) and GC-MS analysis.
-
GC-MS Analysis
While methyl esters can often be analyzed directly, a comprehensive wax profile analysis may require derivatization (e.g., silylation with BSTFA) to improve the volatility of polar components like free fatty acids and primary alcohols.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Triple Quadrupole or Single Quadrupole MS |
| Column | DB-1 HT or HP-5MS fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280-320 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temp 80°C for 2 min, ramp at 4°C/min to 290°C, hold for 20 min. (This can be optimized for specific wax compositions). |
| MS Transfer Line Temp. | 290-310 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-850 |
Experimental Workflow
Conclusion
This compound (C28) and methyl lignocerate (C24) are both integral components of plant cuticular waxes, but their four-carbon difference in chain length imparts distinct physicochemical properties that likely translate to specialized functional roles. The longer C28 chain of this compound is associated with a more ordered and robust cuticular barrier, which is crucial for plant protection and survival. While the C24 chain of methyl lignocerate also contributes to this barrier, its shorter length may allow for a more fluid wax matrix.
For researchers, the choice of which compound to focus on will depend on the specific research question. Studies on drought resistance and the physical properties of the plant cuticle may benefit from a focus on C28 and longer-chain esters. In contrast, investigations into the fundamental biosynthesis of VLCFAs and their incorporation into various lipid pools would necessitate the analysis of a broader range of chain lengths, including C24. Further research, particularly direct comparative studies, is needed to fully elucidate the distinct and potentially synergistic roles of these two important molecules in the complex biology of plant surface lipids.
References
A Researcher's Guide to Fatty Acid Methyl Ester (FAME) Derivatization Techniques
For researchers, scientists, and drug development professionals working with fatty acids, their conversion to fatty acid methyl esters (FAMEs) is a critical step for accurate analysis, primarily by gas chromatography (GC). This guide provides a comparative analysis of common derivatization techniques, offering insights into their mechanisms, efficiency, and optimal applications. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Comparative Analysis of FAME Derivatization Methods
The choice of derivatization method depends on several factors, including the nature of the lipid sample (e.g., free fatty acids, triglycerides, phospholipids), the required throughput, and the available laboratory equipment. The most prevalent methods are acid-catalyzed, base-catalyzed, and one-step procedures.
Data Summary
The following table summarizes the key quantitative parameters of the most common FAME derivatization techniques.
| Derivatization Technique | Catalyst/Reagent | Typical Reaction Time | Typical Reaction Temperature | Derivatization Efficiency | Advantages | Disadvantages |
| Acid-Catalyzed | ||||||
| Methanolic HCl | HCl in Methanol | 1-16 hours[1] | 45-100°C[1] | >96% for various lipid classes[1] | Effective for both free fatty acids (FFAs) and esterified fatty acids.[1] | Longer reaction times compared to base-catalyzed methods.[2] |
| Boron Trifluoride (BF₃) | BF₃ in Methanol | 5-10 minutes | 60°C | High | Fast and convenient. | Can lead to the degradation of labile fatty acids; reagent has a limited shelf life. |
| Base-Catalyzed | ||||||
| Methanolic KOH | KOH in Methanol | ~30 minutes | 50°C | High for glycerolipids | Rapid reaction at room or slightly elevated temperatures. | Not effective for derivatizing free fatty acids. |
| One-Step | ||||||
| Microwave-Assisted | HCl in Methanol | ~30 minutes | Microwave irradiation | Comparable to official methods | Combines extraction and derivatization, significantly reducing sample preparation time. | Requires specialized microwave equipment. |
| Direct Transesterification | Methanol/Acetyl Chloride | 10 minutes | 100°C | Quantitative | Rapid, single-step procedure for biomass. | Requires anhydrous conditions. |
Experimental Protocols
Below are detailed methodologies for three commonly employed FAME derivatization techniques.
Protocol 1: Acid-Catalyzed Esterification using Methanolic HCl
This method is robust and suitable for a wide range of lipid samples, including those containing both free and esterified fatty acids.
Materials:
-
Lipid sample (1-25 mg)
-
Toluene
-
Methanol
-
Concentrated HCl (35%, w/w)
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes
Procedure:
-
Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol.
-
Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.
-
Add 0.2 ml of toluene, 1.5 ml of methanol, and 0.3 ml of the 8% HCl solution to the sample. The final HCl concentration will be approximately 1.2% (w/v).
-
Cap the tube tightly and heat at 45°C for 16 hours for samples containing sterol esters, or at 100°C for 90 minutes. For samples without sterol esters, shorter reaction times may be sufficient.
-
Cool the reaction mixture to room temperature.
-
Add 1 ml of water and 1 ml of hexane to the tube.
-
Vortex the tube to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAMEs are now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This rapid method is ideal for the transesterification of triglycerides and other glycerolipids but is not suitable for free fatty acids.
Materials:
-
Fat or oil sample (~50 mg)
-
Hexane
-
2 M Methanolic KOH solution
-
Water
-
Reaction vials with magnetic stirrers
Procedure:
-
Weigh approximately 50 mg of the liquid fat sample into a reaction vial containing a magnetic stirrer.
-
Add 1 ml of hexane and 2 ml of 4 mol/L potassium hydroxide in methanol.
-
Cap the vial and heat at 50°C for 30 minutes with stirring.
-
Cool the mixture to room temperature.
-
Add 1 ml of water to the vial.
-
After phase separation, transfer an aliquot of the upper organic layer to a GC vial for analysis.
Protocol 3: One-Step Derivatization using Methanol/Acetyl Chloride
This procedure is a rapid, quantitative method for the simultaneous extraction and derivatization of fatty acids from biomass.
Materials:
-
Thoroughly dried biomass sample
-
Anhydrous methanol
-
Acetyl chloride
-
Hexane
-
Deionized water
-
Culture tubes
Procedure:
-
Prepare a 20:1 (v/v) mixture of anhydrous methanol/acetyl chloride by cooling the methanol in an ice bath and slowly adding the acetyl chloride dropwise while swirling.
-
To the dried sample in a culture tube, add 2 ml of the methylation mixture and 1 ml of hexane.
-
Cap the tube tightly and heat at 100°C for 10 minutes.
-
Let the sample cool to room temperature.
-
Add 2 ml of deionized water and 2 ml of hexane.
-
Vortex to mix and allow the phases to separate.
-
Collect the upper hexane phase containing the FAMEs.
-
The extract can be concentrated and injected directly into the GC.
Visualizing the Derivatization Workflows
The following diagrams illustrate the experimental workflows for the described derivatization techniques.
Caption: Workflow for Acid-Catalyzed FAME Derivatization.
Caption: Workflow for Base-Catalyzed FAME Derivatization.
Caption: Workflow for One-Step FAME Derivatization.
References
A Comparative Guide to the Accurate and Precise Quantification of Methyl Octacosanoate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of long-chain fatty acid methyl esters like methyl octacosanoate is critical for various applications, from metabolic studies to quality control in pharmaceutical and nutraceutical products. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.
Comparison of Analytical Methods
The quantification of this compound, a saturated long-chain fatty acid methyl ester, is predominantly achieved through chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods due to their high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with various detectors is also employed.
Key Performance Metrics:
The performance of these methods can be evaluated based on several key parameters:
-
Accuracy: The closeness of a measured value to a standard or known value. It is often expressed as percent recovery.
-
Precision: The closeness of two or more measurements to each other. It is typically expressed as the relative standard deviation (%RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is represented by the coefficient of determination (r²).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following tables summarize the performance data for the quantification of fatty acid methyl esters (FAMEs), including those similar in nature to this compound, using different analytical techniques.
Table 1: Performance Comparison of GC-based Methods for FAME Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Accuracy (% Recovery) | Typically >95% | 98-102% |
| Precision (%RSD) | < 10% | < 5% |
| Linearity (r²) | > 0.99 | > 0.999[1] |
| LOD | Low ng/mL to pg/mL | 0.21 to 0.54 µg/mL[1] |
| LOQ | Low ng/mL to pg/mL | 0.63 to 1.63 µg/mL[1] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Reference |
Table 2: Performance Comparison of LC-based Methods for FAME Quantification
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (% Recovery) | Typically >90% | Method dependent, can be high with proper standards |
| Precision (%RSD) | < 15% | < 5% |
| Linearity (r²) | > 0.99 | > 0.99 |
| LOD | Low ng/mL to pg/mL | µg/mL range |
| LOQ | Low ng/mL to pg/mL | µg/mL range |
| Specificity | High (based on mass-to-charge ratio and retention time) | Moderate to High (detector dependent) |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of FAMEs, which can be adapted for this compound.
Protocol 1: Quantification of FAMEs by GC-MS
This protocol outlines a general procedure for the analysis of FAMEs, including this compound, in a biological matrix.
1. Lipid Extraction:
-
A known quantity of the sample is homogenized.
-
Lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
The mixture is vortexed and centrifuged to separate the layers.
-
The lower organic layer containing the lipids is collected.
2. Transesterification to FAMEs:
-
The extracted lipids are dried under a stream of nitrogen.
-
A reagent such as 14% boron trifluoride in methanol (BF3/MeOH) is added.
-
The mixture is heated at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes) to convert fatty acids to their methyl esters.
-
After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: An internal standard (e.g., a FAME with an odd number of carbons not present in the sample) is often added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency. Calibration curves are generated using certified reference standards of this compound.
Protocol 2: Quantification of Free Fatty Acids (including Octacosanoic Acid) by LC-MS
This protocol is suitable for the direct analysis of free fatty acids, which can then be esterified to this compound for confirmation or analyzed directly.
1. Sample Preparation:
-
A simple liquid-liquid extraction is often sufficient. For example, milk samples can be deproteinized with a solvent like acetonitrile.
-
The supernatant is then diluted for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.
-
Quantification: Isotope-labeled internal standards are ideal for LC-MS to compensate for matrix effects and ionization suppression. Calibration curves are prepared with authentic standards.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for the quantification of this compound using GC-MS.
Caption: Workflow for this compound Quantification by GC-MS.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
-
GC-FID offers excellent precision and is a cost-effective option for routine quality control where high sensitivity is not the primary concern.
-
GC-MS provides superior specificity and sensitivity, making it the gold standard for complex matrices and trace-level quantification. The use of an internal standard is crucial for achieving high accuracy and precision.
-
LC-MS is a powerful alternative, particularly for the analysis of free fatty acids without derivatization, and offers high sensitivity and specificity.
For all methods, the use of certified reference materials for this compound is essential for accurate calibration and validation. Proper sample preparation, including efficient extraction and derivatization (for GC-based methods), is critical for reliable results. Automation of sample preparation can improve reproducibility.
References
Cross-Validation of Methyl Octacosanoate as a Chemical Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl octacosanoate as a chemical marker, primarily in the context of plant chemotaxonomy, alongside alternative markers. It includes an overview of analytical methodologies, quantitative data where available, and detailed experimental protocols to support researchers in their analytical and drug development endeavors. While this compound is a known constituent of plant cuticular waxes, this guide also highlights the need for more specific cross-validation studies to solidify its role as a robust chemical marker.
Introduction to this compound as a Chemical Marker
This compound (CH₃(CH₂)₂₆COOCH₃) is the methyl ester of octacosanoic acid, a saturated very-long-chain fatty acid (VLCFA). It is a component of plant cuticular wax, the protective layer on the epidermis of terrestrial plants. The composition of cuticular waxes, including the relative abundance of specific VLCFAs like octacosanoic acid, can vary between plant species, making these compounds potential chemotaxonomic markers. Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships.
This compound has been reported in various plant species, including Phyllanthus urinaria and Ocotea porosa. Its utility as a chemical marker is predicated on its stable nature and the ability to be reliably quantified using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Chemical Markers
The selection of a chemical marker for applications such as chemotaxonomy depends on several factors, including its specificity, detectability, and the robustness of the analytical method. Here, we compare this compound with other commonly used chemical markers found in plant cuticular waxes.
Table 1: Comparison of Different Classes of Chemical Markers in Plant Cuticular Wax
| Feature | This compound (VLCFA-Me) | n-Alkanes | Triterpenoids |
| Chemical Class | Fatty Acid Methyl Ester | Saturated Hydrocarbon | Polycyclic Isoprenoid |
| Chain Length/Size | C29 (including methyl group) | Typically C21-C35 | C30 |
| Biosynthetic Pathway | Fatty Acid Elongation (FAE) | Decarbonylation of VLCFAs | Mevalonate/MEP Pathway |
| Abundance in Wax | Variable, often lower than n-alkanes | Often the most abundant class | Variable, can be major or minor |
| Specificity | Can show species-specific patterns in chain length distribution | Odd-over-even predominance is a key feature; chain length distribution is species-dependent[1]. | Can be highly specific to certain genera or species. |
| Analytical Method | GC-MS (after derivatization) | GC-MS | GC-MS, LC-MS |
| Derivatization Required | Yes (transesterification) | No | Sometimes (silylation for GC) |
| Data Interpretation | Relative abundance of different chain lengths | Relative abundance, Carbon Preference Index (CPI) | Presence/absence and relative abundance of specific compounds |
Quantitative Performance Data
The validation of an analytical method is crucial for its application in chemotaxonomic or any other classification studies. While specific cross-validation studies for this compound are not abundant in the literature, we can infer its expected analytical performance based on studies of other fatty acid methyl esters (FAMEs).
Table 2: Typical Analytical Performance Parameters for FAMEs using GC-MS
| Parameter | Typical Performance for FAMEs | Relevance for Cross-Validation |
| Limit of Detection (LOD) | Low pg to low ng range on-column[2][3]. For a range of C1-C18 carboxylic acids, LODs were below 10 pg using GC-MS[4]. | Ensures that even minor variations in the concentration of the marker can be reliably detected. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD[3]. | Important for accurate quantitative comparisons between different samples. |
| Linearity (R²) | Typically >0.99 over a defined concentration range. | Essential for accurate quantification across a range of expected concentrations in different plant samples. |
| Precision (%RSD) | Intraday and interday precision are generally <15%. | High precision is necessary to ensure that observed differences between samples are biological and not due to analytical variability. |
| Accuracy/Recovery (%) | Typically within 80-120%. | Ensures that the measured amount of the marker reflects the true amount in the sample. |
Note: These are general values for FAMEs. Specific validation for this compound in a particular plant matrix would be required for robust cross-validation.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound and other lipid-derived chemical markers from plant material.
Plant Cuticular Wax Extraction
This protocol describes a common method for the extraction of surface waxes from plant leaves.
-
Sample Collection: Collect fresh, undamaged leaves from the plant of interest.
-
Surface Area Measurement: If quantification per unit area is required, measure the surface area of the leaves before extraction.
-
Extraction: Immerse the leaves in a suitable organic solvent (e.g., chloroform or hexane) for 30-60 seconds with gentle agitation.
-
Solvent Evaporation: Transfer the solvent to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried wax extract at -20°C until further analysis.
Transesterification of Fatty Acids to FAMEs
This protocol describes the conversion of fatty acids in the wax extract to their corresponding methyl esters for GC-MS analysis.
-
Reagent Preparation: Prepare a solution of 1-2% (v/v) sulfuric acid in methanol.
-
Reaction: Add 1-2 mL of the methanolic H₂SO₄ solution to the dried wax extract.
-
Heating: Cap the vial tightly and heat at 70-80°C for 1-2 hours.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Drying: Transfer the hexane layer to a new vial and dry over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: The sample is now ready for injection into the GC-MS.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 150°C, ramp to 320°C at a rate of 5-10°C/min, and hold for 10-20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and/or mass spectral libraries (e.g., NIST).
-
Quantification: The abundance of each compound is determined by integrating the area of its chromatographic peak. An internal standard (e.g., a fatty acid or FAME with an odd number of carbons not present in the sample) should be added at the beginning of the sample preparation for accurate quantification.
Visualization of Workflows and Pathways
Experimental Workflow for Chemical Marker Analysis
Caption: General experimental workflow for the analysis of this compound and other cuticular wax components for chemotaxonomic purposes.
Biosynthetic Relationship of Cuticular Wax Components
References
- 1. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Limit of Detection and Limit of Quantification Determination in Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting GC Columns for FAME Separation: A Polar vs. Non-Polar Perspective
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of a gas chromatography (GC) column is a critical determinant of successful separation and accurate quantification of Fatty Acid Methyl Esters (FAMEs). The stationary phase of the column, which dictates its polarity, is the most crucial factor influencing the separation selectivity. This guide provides an objective comparison of polar and non-polar GC columns for FAME analysis, supported by experimental data and detailed methodologies, to aid in making an informed column selection.
Principle of Separation: Polarity vs. Boiling Point
The fundamental difference in FAME separation between polar and non-polar GC columns lies in the elution mechanism.
Non-polar columns , typically featuring stationary phases like polydimethylsiloxane (PDMS), separate FAMEs primarily based on their boiling points. Analytes with lower boiling points (generally shorter chain lengths) elute first. The interactions between the non-polar stationary phase and the FAMEs are mainly dispersive (van der Waals forces).
Polar columns , on the other hand, utilize stationary phases with functional groups that can engage in dipole-dipole interactions with the FAME molecules. Common polar phases for FAME analysis include polyethylene glycol (PEG), often referred to as WAX-type columns, and cyanopropyl-substituted polysiloxanes. With polar columns, the elution order is influenced by the degree of unsaturation, with more unsaturated FAMEs being retained longer due to stronger interactions with the polar stationary phase. For FAMEs with the same degree of unsaturation, the elution is then generally by chain length.
Performance Comparison: Polar vs. Non-Polar Columns
The choice between a polar and a non-polar column significantly impacts the resolution and elution order of FAMEs, particularly for complex mixtures containing isomers.
| Feature | Polar Column (e.g., HP-88, DB-Wax, SP-2560) | Non-Polar Column (e.g., Equity-1, DB-1) |
| Primary Separation Principle | Polarity (degree of unsaturation) | Boiling Point (molecular weight/chain length) |
| Elution Order | Increases with chain length and decreases with unsaturation. Saturated FAMEs elute before unsaturated FAMEs of the same carbon number. For isomers, cis isomers are generally retained longer than trans isomers on highly polar cyanopropyl phases. | Primarily by increasing boiling point. Shorter chain FAMEs elute before longer chain FAMEs. |
| Resolution of Isomers | Excellent for geometric (cis/trans) and positional isomers, especially on highly polar cyanopropyl phases like HP-88 or SP-2560. | Generally poor for geometric and positional isomers. |
| Typical Applications | Detailed fatty acid profiling, analysis of complex mixtures with various degrees of unsaturation (e.g., fish oils, dairy products), quantification of trans fats. | Boiling point separations, analysis of saturated fatty acids, GC-Mass Spectrometry (GC-MS) where lower column bleed is advantageous. |
| Common Stationary Phases | Polyethylene Glycol (WAX), Biscyanopropyl Polysiloxane, Cyanopropyl Polysiloxane. | 100% Dimethylpolysiloxane, 5% Phenyl-95% Dimethylpolysiloxane. |
Experimental Protocols
Accurate FAME analysis relies on standardized and reproducible experimental conditions. Below are representative protocols for both polar and non-polar column analyses. It is important to note that fatty acids are typically derivatized to their more volatile FAMEs prior to GC analysis.
Sample Preparation: Transesterification of Fatty Acids to FAMEs
A common method for preparing FAMEs from fats and oils involves saponification followed by esterification.
-
Saponification: The lipid sample is refluxed with methanolic sodium hydroxide.
-
Esterification: A reagent such as boron trifluoride (BF3) in methanol is added to the saponified sample.
-
Extraction: The resulting FAMEs are extracted into a non-polar solvent like heptane for injection into the GC.
GC Method for a Highly Polar Column (e.g., Cyanopropyl Phase)
This method is suitable for detailed analysis of complex FAME mixtures, including the separation of geometric isomers.
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).
-
Column: HP-88, 100 m x 0.25 mm, 0.20 µm film thickness.
-
Carrier Gas: Hydrogen at a constant pressure of 53 kPa (linear velocity of 36 cm/s at 50 °C).
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, Split (50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 3 °C/min to 230 °C.
-
Hold at 230 °C for 18 minutes.
-
-
Detector: FID at 250 °C.
GC Method for a Non-Polar Column
This method is designed for separations based on boiling point.
-
Column: Equity-1, 15 m x 0.10 mm I.D., 0.10 µm film thickness.
-
Oven Program: 175 °C, then ramp at 30 °C/min to 275 °C and hold for 1 minute.
-
Injector Temperature: 280 °C.
-
Detector: FID at 280 °C.
-
Carrier Gas: Hydrogen at a constant velocity of 45 cm/sec.
-
Injection: 0.5 µL, 200:1 split ratio.
Logical Workflow for Column Selection
The selection of the appropriate GC column is a critical step in achieving the desired separation of FAMEs. The following diagram illustrates a logical workflow to guide this decision-making process.
Conclusion
The choice between a polar and a non-polar GC column for FAME separation is dictated by the specific analytical goal. For routine analysis where separation is primarily based on chain length, or for applications like GC-MS where low bleed is critical, a non-polar column may be sufficient. However, for comprehensive FAME profiling, especially when dealing with complex samples containing a variety of saturated, monounsaturated, and polyunsaturated fatty acids, as well as geometric isomers, a polar column is indispensable. Highly polar cyanopropyl-based columns offer superior resolution for challenging separations of cis and trans isomers. By understanding the fundamental principles of separation and considering the experimental requirements, researchers can confidently select the optimal GC column to achieve accurate and reliable FAME analysis.
A Guide to Inter-Laboratory Comparison of Methyl Octacosanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and metabolomic research, the reproducibility and comparability of data across different laboratories are paramount. This guide provides a framework for an inter-laboratory comparison of Methyl octacosanoate analysis. While specific proficiency testing data for this compound is not publicly available, this document presents a hypothetical inter-laboratory study to serve as a practical benchmark for laboratories aiming to validate their analytical methods for this and other long-chain fatty acid methyl esters.
Hypothetical Inter-Laboratory Study Design
This guide is centered around a hypothetical study involving four laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was supplied with identical sets of human plasma samples: a blank control and samples spiked with this compound at three distinct concentration levels:
-
Low Concentration: 10 ng/mL
-
Medium Concentration: 100 ng/mL
-
High Concentration: 1000 ng/mL
The participating laboratories were tasked with analyzing these samples using their in-house validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for the analysis of fatty acid methyl esters.[1] The objective was to assess the accuracy, precision, and overall comparability of the results obtained from each laboratory.
Data Presentation: A Comparative Analysis
The quantitative results from the hypothetical inter-laboratory study are summarized in the tables below. These tables provide a clear comparison of the performance of each laboratory in quantifying this compound at the three specified concentration levels.
Table 1: Reported Concentrations of this compound (ng/mL)
| Concentration Level | Lab A (GC-MS) | Lab B (GC-MS) | Lab C (GC-MS/MS) | Lab D (GC-FID) |
| Low (10 ng/mL) | 9.8 | 10.5 | 9.9 | 11.2 |
| Medium (100 ng/mL) | 98.5 | 102.1 | 99.2 | 105.3 |
| High (1000 ng/mL) | 995.2 | 1015.7 | 1001.5 | 1045.8 |
Table 2: Calculated Accuracy (% Recovery)
| Concentration Level | Lab A | Lab B | Lab C | Lab D |
| Low | 98.0% | 105.0% | 99.0% | 112.0% |
| Medium | 98.5% | 102.1% | 99.2% | 105.3% |
| High | 99.5% | 101.6% | 100.2% | 104.6% |
Table 3: Inter-Laboratory Precision (% Coefficient of Variation - CV)
| Concentration Level | Mean (ng/mL) | Standard Deviation | % CV |
| Low | 10.35 | 0.61 | 5.89% |
| Medium | 101.28 | 2.95 | 2.91% |
| High | 1014.55 | 22.37 | 2.21% |
Experimental Protocols
A standardized and robust experimental protocol is the bedrock of any successful inter-laboratory comparison. The following sections detail the methodologies for sample preparation and GC-MS analysis that can be considered a benchmark for this type of study.
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is a widely used method for extracting fatty acid methyl esters from a biological matrix like plasma.
-
Internal Standard: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Protein Precipitation and Extraction: Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A suitable capillary column for FAME analysis, such as a DB-23 (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection of 1 µL.
-
Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 250°C at 5°C/min, hold for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis. Key ions for this compound would be determined from its mass spectrum.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Logical Relationship of Performance Parameters in Method Validation
Caption: Key parameters for analytical method validation.
Conclusion and Recommendations
The hypothetical data indicate that GC-MS is a suitable technique for the quantification of this compound in a plasma matrix. The variability in performance across the hypothetical laboratories highlights the critical need for robust internal quality control measures and participation in external proficiency testing schemes where available. For laboratories developing or validating methods for the analysis of this compound, the following recommendations are crucial:
-
Method Validation: A thorough in-house validation of the analytical method should be performed, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quality Control: Routine analysis should incorporate quality control samples at multiple concentration levels to monitor the performance of the method over time.
-
Inter-Laboratory Comparison: When possible, participation in a formal inter-laboratory comparison or proficiency testing program is strongly encouraged to ensure the comparability of results with other laboratories. In the absence of a specific program for this compound, laboratories can exchange samples for informal comparison to benchmark their performance.
References
The Gold Standard for FAME Analysis: Unveiling the Advantages of Deuterated Internal Standards
In the precise world of analytical chemistry, particularly in lipidomics and related fields, the accurate quantification of Fatty Acid Methyl Esters (FAMEs) is paramount. The choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison between deuterated and non-deuterated internal standards for FAME analysis, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[1] By having a chemical structure identical to the analyte but a different mass due to the incorporation of deuterium atoms, these standards co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement.[1] This intrinsic property leads to more accurate and precise quantification.
Performance Under the Microscope: A Quantitative Comparison
The primary advantage of employing deuterated internal standards lies in the significant improvement of accuracy and precision in quantitative measurements. The following table summarizes key performance parameters from analytical methods, showcasing the superiority of deuterated standards over non-deuterated alternatives.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard | Reference |
| Accuracy (% Mean Bias) | 100.3% | 96.8% | [2] |
| Precision (% RSD) | 7.6% | 8.6% | [2] |
| Recovery (%) | 95-105% | Often more variable | [1] |
| Matrix Effect | Co-elution allows for effective compensation | Differential elution leads to inadequate compensation | |
| Linearity (R²) | >0.99 | >0.99 |
Delving into the "Why": The Core Benefits of Deuteration
The use of deuterated standards in FAME analysis offers several key advantages that address common analytical challenges:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS and GC-MS analysis. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction and more accurate quantification.
-
Compensation for Sample Preparation Variability: Losses during sample extraction, derivatization, and other processing steps can introduce significant error. The chemically identical nature of a deuterated standard ensures that it is affected by these losses to the same extent as the analyte, thus providing a more accurate final concentration.
-
Improved Accuracy and Precision: By mitigating the impact of experimental variability, deuterated standards lead to a substantial improvement in the accuracy and precision of quantitative results. Studies have consistently shown that methods employing stable isotope-labeled internal standards exhibit lower variance and bias compared to those using structural analogs.
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and transferable between different laboratories, instruments, and even operators. This is crucial for the reproducibility and reliability of scientific findings.
Experimental Protocols: A Guide to Implementation
To objectively compare the performance of deuterated and non-deuterated internal standards in FAME analysis, a rigorous experimental protocol should be followed.
Sample Preparation and Lipid Extraction with Internal Standard Spiking
-
Internal Standard Spiking: To a known amount of the biological sample (e.g., plasma, cell culture), add a precise amount of the deuterated internal standard (e.g., a deuterated FAME mix) or the non-deuterated internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
-
Phase Separation: After extraction, separate the organic and aqueous phases by centrifugation.
-
Solvent Evaporation: Carefully evaporate the organic solvent containing the lipids under a stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: To the dried lipid extract, add a transesterification reagent such as boron trifluoride in methanol (BF3-methanol).
-
Heating: Heat the mixture at a controlled temperature (e.g., 100°C) for a specific duration to ensure complete conversion of fatty acids to FAMEs.
-
Extraction of FAMEs: After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.
-
Drying: Collect the organic layer and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a suitable solvent for GC-MS analysis.
GC-MS Analysis of FAMEs
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goals. For deuterated standards, specific m/z values corresponding to the deuterated and non-deuterated fragments are monitored.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical advantages of using deuterated standards, the following diagrams are provided.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative methods for FAME analysis. While non-deuterated standards can be a viable option in some applications, the experimental evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision. By effectively compensating for matrix effects and variability throughout the analytical workflow, deuterated internal standards empower researchers to generate high-quality, reproducible data, which is the cornerstone of scientific advancement.
References
A Comparative Guide to the Efficacy of Esterification Methods for Very-Long-Chain Fatty Acids
For researchers, scientists, and drug development professionals working with very-long-chain fatty acids (VLCFAs), the efficient and accurate esterification of these molecules is a critical step for analysis and synthesis. This guide provides an objective comparison of common esterification methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Very-Long-Chain Fatty Acid Esterification Methods
The selection of an esterification method for VLCFAs depends on several factors, including the desired yield, required reaction time, and the nature of the starting material. Below is a summary of the performance of four common methods: acid-catalyzed, base-catalyzed, enzymatic, and microwave-assisted esterification.
| Parameter | Acid-Catalyzed Esterification (H₂SO₄-Methanol) | Acid-Catalyzed Esterification (HCl-Methanol) | Acid-Catalyzed Esterification (BF₃-Methanol) | Enzymatic Synthesis (Immobilized Lipase) |
| Typical Yield | >96%[1] | ~84.2-86.6%[2] | ~84.2-86.6%[2] | >97%[3] |
| Reaction Time | 1-1.5 hours[1] | 90 minutes | 10 minutes | As low as 25 minutes (with ultrasound) |
| Reaction Temperature | 100°C | Not specified, likely elevated | Not specified, likely elevated | 45°C |
| Catalyst | Sulfuric Acid | Hydrochloric Acid | Boron Trifluoride | Immobilized Lipase (e.g., Candida antarctica lipase B) |
| Selectivity | Lower (can lead to byproducts) | Moderate | Potential for partial isomerization of some fatty acids | High (avoids side reactions) |
| Catalyst Reusability | Limited (homogeneous) | Limited (homogeneous) | Limited (homogeneous) | Yes (immobilized) |
| Key Advantages | High yield, well-established. | Effective for a range of fatty acids. | Rapid reaction time. | Mild reaction conditions, high selectivity, reusable catalyst. |
| Key Disadvantages | Harsh conditions, potential for side reactions. | Longer reaction time compared to BF₃-Methanol. | Toxic and expensive reagent. | Higher initial catalyst cost. |
Experimental Protocols
Detailed methodologies for the key esterification methods are provided below. These protocols can be adapted for specific VLCFAs.
Acid-Catalyzed Esterification with Sulfuric Acid-Methanol
This method is suitable for the preparation of fatty acid methyl esters (FAMEs) from various lipid classes for gas chromatography (GC) analysis.
Materials:
-
Lipid sample containing VLCFAs
-
Toluene
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
To the lipid sample, add toluene, methanol, and a solution of 2% sulfuric acid in methanol.
-
Seal the reaction vessel and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane extract under a stream of nitrogen.
-
Resuspend the FAMEs in a small volume of hexane for GC analysis.
Acid-Catalyzed Esterification with Boron Trifluoride-Methanol
This method is known for its rapid reaction times but requires handling of a toxic reagent.
Materials:
-
Lipid sample
-
0.5N Methanolic Sodium Hydroxide (NaOH)
-
14% Boron Trifluoride (BF₃) in Methanol
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Saponify the lipid sample by refluxing with 0.5N methanolic NaOH until fat globules disappear (typically 5-10 minutes).
-
Add the BF₃-methanol reagent through the condenser and continue boiling for 2 minutes.
-
Add n-hexane through the condenser and boil for another minute.
-
After cooling, add a saturated NaCl solution to the flask to float the hexane layer into the neck of the flask.
-
Transfer the upper n-hexane layer to a test tube containing anhydrous Na₂SO₄ to remove any residual water.
-
The resulting hexane solution containing FAMEs is ready for GC analysis.
Enzymatic Esterification of Behenyl Oleate
This protocol, adapted for a long-chain wax ester, demonstrates a greener and more selective approach.
Materials:
-
Behenic Acid (a VLCFA)
-
Oleyl Alcohol
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
Solvent (optional, can be solvent-free)
Procedure:
-
Combine behenic acid and oleyl alcohol in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
If using a solvent, add it to the vessel. The reaction can also be run neat.
-
Incubate the mixture at a controlled temperature (e.g., 45°C) with agitation for the desired reaction time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The crude product can be purified if necessary by vacuum distillation or column chromatography.
Microwave-Assisted Esterification
Microwave irradiation can significantly accelerate the esterification reaction.
Materials:
-
VLCFA
-
Alcohol (e.g., Methanol or Ethanol)
-
Acid Catalyst (e.g., Sulfuric Acid) or Heterogeneous Catalyst
Procedure:
-
In a microwave-safe reaction vessel, combine the VLCFA, alcohol, and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Set the desired microwave power, temperature, and reaction time. A reaction at a microwave power of 150 W and a temperature of 473 K can achieve high conversion.
-
After the reaction is complete, allow the vessel to cool.
-
Work up the reaction mixture as described in the acid-catalyzed protocols to isolate the VLCFA ester.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described esterification methods.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS) for the Analysis of Fatty Acid Methyl Esters (FAMEs)
For researchers, scientists, and drug development professionals, the accurate quantification and identification of fatty acid methyl esters (FAMEs) are crucial. Gas chromatography (GC) is the separation technique of choice, but the selection of the detector—most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—can significantly impact both the quantitative accuracy and the qualitative depth of the analysis. This guide provides an objective comparison of GC-FID and GC-MS for FAME analysis, supported by experimental data and detailed protocols.
Introduction to FAMEs Analysis Detectors
Gas chromatography operates by separating volatile compounds in a sample. Following this separation, a detector is required to measure the eluted compounds. For FAMEs analysis, FID and MS are the two predominant detectors used, each with its own set of advantages and disadvantages.
Flame Ionization Detector (FID) is a robust and widely used detector that has long been the gold standard for the quantitative analysis of FAMEs.[1][2][3][4] It operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. This process generates ions, which are then detected as a current. The signal produced is proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantification.[5]
Mass Spectrometry (MS) , on the other hand, provides not only quantitative data but also detailed structural information about the analytes. As compounds elute from the GC column, they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for confident compound identification.
Quantitative Performance Comparison
While FID has traditionally been favored for quantification due to its stability and broad linear range, modern MS instruments offer comparable quantitative performance. The choice of detector for quantitative analysis may depend on the specific requirements of the study, such as the need for high sensitivity or the analysis of complex matrices.
| Performance Metric | Flame Ionization Detector (FID) | Mass Spectrometry (MS) | Key Considerations |
| Principle | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. | FID provides a response proportional to the number of carbon atoms, while MS provides structural information. |
| Linearity (r²) | Generally excellent, often ≥0.999. | Very good, typically ≥0.995. | Both detectors offer excellent linearity for FAMEs analysis over a wide concentration range. |
| Limit of Detection (LOD) | Typically in the low µg/mL range (e.g., 0.21-0.54 µg/mL). | Can achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode (ng/L to µg/L range). | MS, particularly in SIM or MRM mode, offers superior sensitivity for trace-level analysis. |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL range (e.g., 0.64-1.63 µg/mL). | Can achieve lower quantitation limits, beneficial for low-abundance FAMEs. | The enhanced sensitivity of MS allows for the accurate quantification of FAMEs at lower concentrations. |
| Precision (RSD%) | Excellent, with RSDs typically well below 5%. | Comparable to FID, with excellent repeatability. | Both detectors demonstrate high precision for FAME analysis. |
| Selectivity | Responds to nearly all organic compounds. | Highly selective, especially in SIM or Multiple Reaction Monitoring (MRM) mode. | MS offers the ability to selectively monitor for specific FAMEs, reducing interference from co-eluting compounds. |
| Qualitative Capability | Identification is based solely on retention time against a known standard. | Provides mass spectra for structural elucidation and confident compound identification. | MS is superior for identifying unknown FAMEs and confirming the identity of known ones. |
Experimental Protocols
Accurate FAMEs analysis begins with proper sample preparation, followed by optimized GC conditions. The initial step for analyzing fats and oils is the conversion of fatty acids into their corresponding methyl esters (FAMEs) through a process called derivatization or transesterification.
Sample Preparation: Derivatization to FAMEs
This protocol describes a common method for the preparation of FAMEs from lipid samples using an acid-catalyzed reaction.
Materials:
-
Lipid sample (e.g., oil, extracted lipids from tissue)
-
Hexane
-
Methanolic HCl or Boron trifluoride-methanol solution (BF₃-methanol)
-
Sodium chloride solution (0.9% w/v)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 25-50 mg of the lipid sample into a glass reaction vial.
-
Add 1-2 mL of hexane to dissolve the sample.
-
Add 1-2 mL of methanolic HCl or BF₃-methanol to the vial.
-
Cap the vial tightly and heat at 80-100°C for 1-2 hours to allow for the transesterification reaction to complete.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of sodium chloride solution and vortex thoroughly to partition the FAMEs into the hexane layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-FID or GC-MS analysis.
Gas Chromatography (GC) Conditions
The following table outlines typical GC parameters for the analysis of FAMEs. These conditions can be adapted for either an FID or an MS detector.
| Parameter | Typical Setting |
| GC System | Agilent 8890 GC or similar |
| Column | Highly polar capillary column (e.g., DB-FastFAME, TR-FAME, Omegawax) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 to 100:1 |
| Oven Program | Initial temp: 100°C, hold for 4 min; Ramp: 3°C/min to 240°C, hold for 15 min |
| Detector | FID or MS |
| FID Temperature | 250-300°C |
| MS Transfer Line Temp | 240°C |
| MS Ion Source Temp | 230°C |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Scan Range | m/z 40-550 |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow for FAMEs analysis and the fundamental signaling pathways of the FID and MS detectors.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gas chromatographic quantification of fatty acid methyl esters: Flame ionization detection vs. Electron impact mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. (2005) | Eric D. Dodds | 225 Citations [scispace.com]
- 4. Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry - ProQuest [proquest.com]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating different extraction solvents for epicuticular waxes
A Comprehensive Guide to Selecting Extraction Solvents for Epicuticular Waxes
For researchers, scientists, and drug development professionals, the accurate analysis of epicuticular waxes is crucial for understanding plant-insect interactions, post-harvest physiology, and for the development of new plant-based products. The initial and most critical step in this analysis is the efficient and selective extraction of these waxes from the plant surface. The choice of solvent significantly impacts the yield, purity, and composition of the extracted wax. This guide provides a comparative overview of commonly used solvents for epicuticular wax extraction, supported by experimental data and detailed protocols.
Solvent Selection: Balancing Polarity and Selectivity
The primary goal of epicuticular wax extraction is to dissolve the lipid-rich surface layer without disrupting the underlying cuticle and plant cells, which can lead to the co-extraction of undesirable compounds such as chlorophyll and intracellular lipids. The choice of solvent is therefore a trade-off between maximizing wax yield and ensuring the selectivity of the extraction. Solvents are typically categorized by their polarity.
-
Non-polar solvents , such as n-hexane, are highly effective at dissolving the hydrophobic components of epicuticular waxes.[1] They are generally more selective and less likely to extract polar contaminants from within the plant tissue.[2]
-
Intermediate polarity solvents , like chloroform and dichloromethane, are also widely used and can provide high yields of epicuticular wax.[3] Chloroform, in particular, has been shown to be highly efficient in extracting a broad range of wax components.[3][4]
-
Polar solvents , including acetone and ethanol, are generally less effective for extracting the predominantly non-polar epicuticular waxes and have a higher tendency to co-extract polar compounds like sugars.
Quantitative Comparison of Solvent Performance
The efficiency of different solvents in extracting epicuticular waxes can be quantitatively assessed by comparing the total wax yield per unit of surface area or as a percentage of the dry leaf mass. The following tables summarize data from various studies, offering a clear comparison of solvent performance.
Table 1: Comparison of Wax Yields with Different Solvents for Various Plant Species
| Plant Species | Solvent | Wax Yield (µg/cm²) | Reference |
| Pingguoli pear | Chloroform | 322.2 | |
| Pingguoli pear | n-Hexane | ~61.2 | |
| Pingguoli pear | Methanol | ~8.4 | |
| Quercus suber (6h extraction) | n-Hexane | ~239 | |
| Quercus suber (6h extraction) | Dichloromethane | ~239 | |
| Rosa canina (Adaxial, Total) | Chloroform | 28 | |
| Calotropis procera (Adaxial) | Ethanol | 0.13 | |
| Calotropis procera (Adaxial) | Benzene | 0.07 | |
| Alstonia scholaris (Abaxial) | Benzene | 0.54 | |
| Alstonia scholaris (Abaxial) | Acetone | 0.08 |
Table 2: Effect of Extraction Time on Lipid Yield from Quercus suber Leaves (% of dry leaf mass)
| Solvent | 1 hour | 3 hours | 6 hours | Reference |
| n-Hexane | 2.1% | 2.6% | 2.6% | |
| Dichloromethane | 1.9% | 2.3% | 2.4% | |
| Acetone | 0.5% | 1.1% | 1.5% |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized protocols for two common epicuticular wax extraction methods.
Protocol 1: Solvent Immersion for Epicuticular Wax Extraction
This method is rapid and primarily targets the outermost epicuticular wax layer with minimal contamination from internal lipids.
Materials:
-
Fresh plant material (e.g., leaves)
-
Selected organic solvent (e.g., chloroform, hexane)
-
Glass beakers
-
Forceps
-
Pre-weighed glass vials with PTFE-lined caps
-
Internal standard (e.g., n-tetracosane), optional
-
Rotary evaporator or nitrogen stream evaporator
Methodology:
-
If quantifying wax per unit area, measure the surface area of the plant material.
-
(Optional) Add a known amount of internal standard to a clean, pre-weighed glass vial.
-
Using forceps, briefly immerse the plant material in a beaker containing the chosen solvent for a short duration, typically 30-60 seconds. Gentle agitation can be applied.
-
Remove the plant material from the solvent. A second brief wash in fresh solvent can be performed to ensure complete extraction.
-
Combine the solvent washes into the pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until the wax residue is completely dry.
-
Weigh the vial with the dried wax residue. The difference between the final and initial weight of the vial is the total wax yield.
Protocol 2: Soxhlet Extraction for Total Cuticular Wax
Soxhlet extraction is a more exhaustive method that uses a continuous flow of warm solvent to extract both epicuticular and intracuticular waxes.
Materials:
-
Dried and ground plant material
-
Soxhlet extractor apparatus
-
Cellulose extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Rotary evaporator
Methodology:
-
Place a known weight of dried, ground plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent.
-
Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the waxes. This process is repeated in cycles.
-
After the desired extraction time (e.g., 3-6 hours), cool the apparatus.
-
Concentrate the extract in the flask using a rotary evaporator to remove the solvent. The remaining residue is the total cuticular wax extract.
Minimizing Co-extraction of Contaminants
A key challenge in epicuticular wax extraction is the potential for contamination with intracellular lipids and pigments like chlorophyll. The following strategies can help minimize contamination:
-
Short Extraction Times: Brief immersion times (30-60 seconds) are often sufficient to remove the majority of epicuticular wax without significant solubilization of intracuticular waxes. For instance, a 2-second dip in chloroform was sufficient to remove most of the epicuticular wax from torpedograss.
-
Use of Non-polar Solvents: Non-polar solvents like hexane are less likely to disrupt cell membranes and extract polar intracellular components compared to more polar solvents like acetone.
-
Gentle Handling: Avoid mechanical damage to the plant tissue during collection and extraction to prevent the release of intracellular contents.
Visualization of the Extraction Workflow
The general workflow for solvent-based extraction of epicuticular waxes can be visualized as a series of sequential steps.
Caption: General workflow for epicuticular wax extraction.
Conclusion
The selection of an appropriate extraction solvent is a critical determinant of the success of epicuticular wax analysis. Non-polar solvents like n-hexane and intermediate polarity solvents such as chloroform and dichloromethane generally offer the best balance of high yield and selectivity. For rapid screening of the outermost wax layer, a brief immersion in chloroform or hexane is recommended. For a more exhaustive extraction of total cuticular waxes, a longer Soxhlet extraction with hexane or dichloromethane is suitable. Researchers should carefully consider the specific goals of their study, the plant species, and the chemical nature of the waxes of interest when choosing an extraction solvent and method.
References
Safety Operating Guide
Proper Disposal of Methyl Octacosanoate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl octacosanoate, ensuring the safety of laboratory personnel and environmental compliance.
This compound is generally not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to regulations.
Immediate Safety Considerations
While this compound has a low hazard profile, it is a combustible solid.[1] Although it does not propagate flame easily, dust clouds can form an explosive mixture with air.[1] Therefore, it is important to avoid generating dust during handling and disposal. In case of a spill, clean it up immediately, avoiding contact with skin and eyes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must always comply with local, state, and federal regulations. These regulations can vary significantly by location.
-
Assess the Material:
-
Unused and Uncontaminated: If the this compound is unused and has not been contaminated, recycling may be an option. Consult with your institution's waste management authority or the manufacturer for recycling options.
-
Contaminated or Waste Material: If the material is a waste product or has been contaminated, it requires disposal.
-
-
Consult Regulations:
-
Review your institution's specific chemical hygiene plan and waste disposal protocols.
-
Refer to local, state, and federal waste disposal regulations. In some regions, specific wastes need to be tracked.
-
-
Packaging for Disposal:
-
Place the waste this compound in a clearly labeled, sealed container.
-
Handle contaminated packaging in the same manner as the substance itself.
-
-
Waste Stream Determination:
-
Based on regulatory guidelines, determine the appropriate waste stream. While smaller quantities may sometimes be disposed of with household waste, this must be verified and permitted by official regulations.
-
Due to its slight hazard to water, do not allow undiluted product or large quantities to enter sewers, ground water, or water courses.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl octacosanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl octacosanoate. Designed to be your preferred resource for laboratory safety, this document offers clear, step-by-step guidance to ensure safe and efficient handling of this waxy solid.
Key Safety and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₈O₂ | PubChem |
| Molecular Weight | 438.77 g/mol | PubChem |
| Physical State | Solid (waxy) | Santa Cruz Biotechnology |
| Melting Point | 67-69 °C | Santa Cruz Biotechnology |
| Hazard Classification | Not considered a hazardous substance | Santa Cruz Biotechnology, Cayman Chemical |
| Occupational Exposure Limits | Not established | OSHA, ACGIH |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are required to protect from potential splashes or airborne particles.
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[1]
-
Respiratory Protection: Not generally required under normal handling conditions with adequate ventilation. If creating fine dust, consider a dust mask.
Operational Plans: Step-by-Step Guidance
Weighing and Transferring this compound
Due to its waxy nature, care should be taken to ensure accurate measurement and clean transfer.
-
Preparation: Ensure the analytical balance is clean and calibrated. Use a clean weighing boat or weighing paper.
-
Taring: Place the empty weighing boat on the balance and press the "tare" or "zero" button.
-
Dispensing: Use a clean spatula to carefully transfer the desired amount of this compound to the weighing boat. The waxy consistency may require scraping the spatula against the side of the container.
-
Recording: Accurately record the final weight.
-
Transfer: To transfer the solid to a flask or beaker, gently tap the weighing boat. A spatula can be used to dislodge any remaining material. For quantitative transfers, an appropriate solvent can be used to rinse the weighing boat.
Spill Cleanup Procedure
In the event of a spill, follow these steps for a safe and effective cleanup.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Assess the Spill: For a small, contained spill of this non-hazardous material, laboratory personnel can perform the cleanup.
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).
-
Containment: If the material is in a powdered form and airborne, prevent further dispersal.
-
Cleanup:
-
Carefully sweep the solid material using a brush and dustpan.
-
Place the collected material into a designated waste container.
-
Wipe the area with a damp cloth or paper towel to remove any remaining residue.
-
-
Disposal: Dispose of the cleaning materials in the appropriate solid waste container.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is straightforward, but must comply with local, state, and federal regulations.
-
Waste Collection:
-
Collect excess this compound and any contaminated disposable materials (e.g., weighing boats, paper towels) in a designated, clearly labeled solid waste container.
-
Do not mix with hazardous waste streams.
-
-
Glassware Cleaning:
-
Scrape out as much of the waxy residue as possible with a spatula.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the remaining residue.[2] Dispose of the solvent rinse as hazardous waste if required by your institution's policies.
-
Wash the glassware with laboratory detergent and water, using a brush to remove any final traces.[2][3]
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Final Disposal:
-
The collected solid waste can typically be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials. Always confirm your institution's specific guidelines for non-hazardous chemical waste disposal.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
